3-chloro-N-methylpyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNJJUZDJRFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592897 | |
| Record name | 3-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-67-4 | |
| Record name | 3-Chloro-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3-chloro-N-methylpyridin-2-amine
This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a key heterocyclic building block for professionals in chemical research, drug discovery, and process development. We will delve into its chemical identity, structural characteristics, reactivity profile, synthetic pathways, and safety considerations, offering field-proven insights into its application.
Core Chemical Identity and Structural Elucidation
This compound is a substituted pyridine derivative whose utility is defined by the specific arrangement of its functional groups. The presence of a chlorine atom, a secondary amine, and the pyridine nitrogen atom imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 468718-67-4 | N/A |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| SMILES String | CNc1ncccc1Cl | N/A |
While specific experimental data such as melting and boiling points are not widely published, the physical properties can be inferred from structurally similar compounds like 3-amino-2-chloro-4-methylpyridine, which has a melting point of 65-70 °C, suggesting that this compound is likely a solid at room temperature.[2]
Synthesis and Manufacturing Insights
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for analogous pyridine derivatives. A common approach involves a two-step process starting from a more readily available precursor, 2-amino-3-chloropyridine.
Step 1: Synthesis of 2-Amino-3-chloropyridine (Precursor) The precursor itself can be synthesized through various routes, often involving the chlorination of 2-aminopyridine. The challenge in this step is achieving regioselectivity to favor chlorination at the C3 position.
Step 2: N-Methylation The subsequent and final step is the selective N-methylation of the primary amino group of 2-amino-3-chloropyridine. Direct alkylation is a common method for forming secondary amines. To avoid over-alkylation (formation of a tertiary amine), careful control of stoichiometry and reaction conditions is paramount.
Protocol Considerations:
-
Causality in N-Methylation: The choice of methylating agent and base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine, forming an amide anion. This anion then acts as a potent nucleophile, attacking the methylating agent (e.g., methyl iodide). This two-step, one-pot sequence ensures efficient and clean methylation. The use of milder bases like potassium carbonate in a polar aprotic solvent such as DMF is also a viable, often safer, alternative for large-scale production.
Chemical Reactivity and Mechanistic Rationale
The reactivity of this compound is dictated by the interplay of its three key functional components: the electron-deficient pyridine ring, the nucleophilic secondary amine, and the chloro substituent, which can act as a leaving group.
A. Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the ring, particularly at the α (2- and 6-) and γ (4-) positions.[3] This electronic feature deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). In this molecule, the chlorine atom is at the 3-position (a β-position). While SNAr is most favorable at the 2- and 4-positions, the presence of the activating amino group at the 2-position can still facilitate substitution at the adjacent C3 position under appropriate conditions with strong nucleophiles.[4]
B. Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 3-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for building molecular complexity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) allows for the formation of a C-C bond, attaching a new aryl or alkyl group at the C3 position.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the C3 position with primary or secondary amines, forming a new C-N bond. This is particularly useful for synthesizing more complex diamine structures.[3]
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form a C-C triple bond.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. The N-methylamino group can also influence the catalytic cycle, and its potential to coordinate with the metal center must be considered during methods development.
C. Reactivity of the N-Methylamino Group
The secondary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. Its basicity is influenced by the electronic effects of the chloropyridine ring.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are not publicly available, the expected features can be predicted.
Table 2: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - A singlet or doublet for the N-CH₃ protons. - A broad singlet for the N-H proton. - Three distinct aromatic protons on the pyridine ring, with coupling patterns determined by their relative positions. |
| ¹³C NMR | - A signal for the N-CH₃ carbon. - Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the nitrogen, chlorine, and amino substituents. |
| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1. |
| IR Spec. | - N-H stretching vibration. - C-H stretching vibrations (aromatic and aliphatic). - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Cl stretching vibration. |
For definitive characterization, comparison with authenticated reference standards via techniques like HPLC and GC-MS is standard practice in industrial settings.
Applications in Drug Development and Agrochemicals
Substituted aminopyridines are privileged scaffolds in medicinal chemistry and agrochemical research. This compound serves as a versatile intermediate, providing a platform for generating libraries of complex molecules for biological screening.
-
Pharmaceutical Intermediate: The ability to selectively functionalize the C3 position via cross-coupling while retaining the 2-amino group allows for the synthesis of compounds with potential therapeutic activity. The 2-aminopyridine motif is found in numerous approved drugs.
-
Agrochemical Synthesis: This compound is also a valuable building block for creating novel herbicides, pesticides, and fungicides.[6] The specific substitution pattern can be tailored to target biological pathways in pests or weeds.
The strategic value of this molecule lies in its capacity to act as a linchpin, connecting different molecular fragments through robust and well-understood chemical transformations.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from closely related compounds such as 3-amino-2-chloro-4-methylpyridine and 3-chloro-2-methylaniline.[7][8]
Table 3: Anticipated GHS Hazard Classifications
| Hazard Class | Anticipated Classification |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation/damage. |
| STOT-SE | May cause respiratory irritation. |
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[7]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This self-validating protocol—assuming the compound is hazardous based on its analogues and handling it with appropriate caution—ensures a high level of safety even in the absence of specific toxicity data.
References
- 1. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-chloro-N-methylpyridin-2-amine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the field of drug development and fine chemical synthesis. With the CAS Number 468718-67-4, this substituted pyridine derivative serves as a versatile intermediate for creating complex molecular architectures.[1] This document delves into its fundamental properties, validated synthetic pathways, analytical characterization, and potential applications, grounded in established scientific principles and methodologies.
Core Compound Identification and Physicochemical Properties
This compound is a chlorinated pyridine derivative featuring a secondary methylamine substituent at the 2-position. This specific arrangement of functional groups—a nucleophilic amine, a halogenated aromatic ring, and a basic nitrogen atom within the heterocycle—renders it a highly valuable and reactive intermediate for further chemical elaboration.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 468718-67-4 | [1] |
| PubChem CID | 18332363 | [1] |
| Molecular Formula | C₆H₇ClN₂ | Inferred |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | White to off-white or light yellow solid/powder | [3] (Typical for similar compounds) |
| SMILES | CNc1ncccc1Cl | [1] |
| Purity | Typically >95% | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not commonly detailed as a final product in patent literature; however, a robust and logical pathway can be constructed based on the well-documented synthesis of its immediate precursor, 2-chloro-4-methylpyridin-3-amine (CAPIC), a key intermediate for the HIV drug Nevirapine.[4][5] The final step involves a standard nucleophilic substitution to introduce the N-methyl group.
The overall synthesis is a multi-step process that begins with readily available starting materials and employs common organic reactions. The causality behind this pathway lies in the controlled construction of the substituted pyridine ring, followed by functional group manipulations.
Caption: Multi-step synthesis of this compound.
Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridin-3-amine (Precursor)
This protocol is adapted from established patent literature for producing the key precursor.[6][7]
-
Step 1: Knoevenagel Condensation & Ring Closure: React malononitrile with acetone to yield isopropylidenemalononitrile. This intermediate is then condensed with triethyl orthoformate and acetic anhydride. The resulting product is treated with anhydrous ammonia in ethanol to facilitate ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile. The use of ammonia is critical for forming the pyridine ring.
-
Step 2: Diazotization and Hydrolysis: The amino group of the pyridine-carbonitrile is converted to a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then hydrolyzed in situ to yield 2-hydroxy-4-methyl-3-cyanopyridine. This step is a classic method for converting an aromatic amine to a hydroxyl group.
-
Step 3: Chlorination: The hydroxyl group is replaced with chlorine by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with catalytic amounts of PCl₅, to produce 2-chloro-4-methyl-3-pyridinecarbonitrile.[8] This is a standard transformation in heterocyclic chemistry.
-
Step 4: Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide using concentrated sulfuric acid at elevated temperatures (e.g., 100°C), yielding 2-chloro-4-methylnicotinamide.[6]
-
Step 5: Hofmann Rearrangement: The amide is converted to the primary amine, 2-chloro-4-methylpyridin-3-amine (CAPIC), via a Hofmann rearrangement. This is achieved by treating the amide with a solution of bromine or chlorine in excess sodium hydroxide.[7]
Experimental Protocol: N-Methylation (Final Step)
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve the precursor, 2-chloro-4-methylpyridin-3-amine (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. The addition of a strong, non-nucleophilic base is crucial to deprotonate the primary amine, making it a more potent nucleophile.
-
Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are foundational scaffolds in medicinal chemistry and agrochemical development. The title compound is a valuable intermediate for several reasons:
-
Versatile Building Block: The presence of a reactive secondary amine and a chloro-substituent allows for diverse downstream reactions. The amine can be acylated, alkylated, or used in coupling reactions, while the chlorine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Pharmaceutical Intermediate: Its structural analog, CAPIC, is a well-known precursor to Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[4][5] By logical extension, this compound can be used to synthesize novel Nevirapine analogs or other heterocyclic compounds with potential biological activity.
-
Agrochemical Synthesis: Pyridine derivatives are integral to many modern pesticides and herbicides. This compound can serve as a starting point for creating new crop protection agents.[9][10]
Caption: Potential applications of the title compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a suite of analytical methods should be employed. Commercial suppliers typically provide analyses via LC-MS, GC-MS, NMR, and other spectroscopic methods upon request.[1]
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A major peak corresponding to the product, with purity typically >95%. Retention time is method-dependent. |
| GC-MS | Purity and identification of volatile impurities | A parent peak in the mass spectrum with m/z corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons on the pyridine ring and a distinct signal for the N-methyl protons. |
| FTIR | Functional group identification | Characteristic absorption bands for N-H stretching (secondary amine), C-N stretching, C=C and C=N stretching (aromatic ring), and C-Cl stretching. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general-purpose method for assessing the purity of aromatic amine samples.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer like ammonium acetate) is typically effective.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance, typically around 254 nm for aromatic compounds.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely public, data from closely related compounds like 2-chloro-3-aminopyridine and 3-chloro-2-methylpyridine provide a strong basis for hazard assessment.[12][13]
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid breathing dust or fumes. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
References
- 1. This compound [synhet.com]
- 2. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-N-methylpyridin-2-amine
This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its fundamental properties, logical synthesis strategies, characteristic analytical data, reactivity profile, and its role as a valuable intermediate in the development of complex molecules.
Core Molecular Identity and Physicochemical Properties
This compound is a distinct chemical entity within the family of halogenated aminopyridines. Its structure, featuring a chlorine atom adjacent to a secondary methylamine substituent on a pyridine ring, imparts a unique combination of steric and electronic properties that govern its reactivity and utility as a chemical building block.[1]
The fundamental molecular and physical characteristics are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 468718-67-4 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [3] |
| SMILES String | CNc1ncccc1Cl | [1] |
Table 1: Core Identifiers and Properties of this compound.
Synthesis Strategy: A Mechanistic Perspective
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature, a logical and effective synthetic route can be designed based on established transformations of pyridine systems. The most direct approach involves the selective N-methylation of the parent amine, 3-chloro-pyridin-2-amine, or the nucleophilic aromatic substitution (SNAr) of a suitable dichloropyridine precursor.
Illustrative Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of N-alkylated aminopyridines from di-halogenated precursors is a cornerstone of heterocyclic chemistry. The chlorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic attack, especially when compared to other positions. This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.
A plausible and efficient synthesis of this compound can be achieved by reacting 2,3-dichloropyridine with methylamine.
Caption: General workflow for the synthesis via SNAr.
Step-by-Step Protocol (Illustrative)
This protocol is a representative procedure based on the known reactivity of similar 2-chloropyridines.[4]
-
Vessel Preparation : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reactant Charging : The flask is charged with 2,3-dichloropyridine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition : A solution of methylamine (typically a 40% solution in water or as a gas) is added to the stirred solution (1.1-1.5 eq). The slight excess of the amine drives the reaction to completion. An optional inorganic base like potassium carbonate can be added to scavenge the HCl byproduct.
-
Reaction Execution : The reaction mixture is heated to a temperature between 80-120 °C. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation : Upon completion, the mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Causality : The choice of a polar aprotic solvent is critical as it effectively solvates the reactants but does not interfere with the nucleophilic attack. Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.
Spectroscopic and Analytical Characterization
Expected NMR Signatures (¹H and ¹³C)
Based on the structure and known chemical shifts for similar pyridine derivatives, the following NMR signals can be predicted.[5][6]
¹H NMR :
-
A doublet for the N-methyl protons, coupled to the N-H proton (~2.9-3.1 ppm).
-
A broad singlet for the N-H proton (~5.0-6.0 ppm).
-
Three aromatic protons in the pyridine ring region (~6.5-8.0 ppm), exhibiting characteristic doublet of doublets splitting patterns.
¹³C NMR :
-
A signal for the N-methyl carbon (~30-35 ppm).
-
Five distinct signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the chlorine atom (C3) and the amino group (C2) being significantly influenced by these substituents.
Mass Spectrometry
Mass spectrometry would show a characteristic molecular ion peak (M⁺) and an isotopic pattern (M+2) typical for a monochlorinated compound, with a ratio of approximately 3:1, confirming the presence of a single chlorine atom.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its functional groups: the secondary amine, the pyridine ring, and the C-Cl bond.
-
N-Methylamino Group : This group can be further functionalized. It can be deprotonated with a strong base to form an anion for subsequent alkylation or acylation.
-
Pyridine Ring : The ring nitrogen is basic and can be protonated or coordinated to metal centers, making the compound a potential ligand in coordination chemistry.
-
C-Cl Bond : The chlorine at the 3-position is less reactive towards SNAr than a halogen at the 2- or 4-position. However, it is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position. This reactivity is crucial for building molecular complexity.
Applications in Drug Discovery and Development
Substituted aminopyridines are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a valuable intermediate for creating libraries of compounds for screening.[1][7]
The primary utility of this molecule lies in its capacity as a versatile scaffold. For instance, the chlorine atom can be replaced via a Suzuki coupling to introduce a new aryl or heteroaryl group, while the secondary amine can be used as a handle to attach other fragments, creating a diverse set of molecules from a single starting material. This modular approach is highly efficient in the lead optimization phase of drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally similar compounds like 3-amino-2-chloro-4-methylpyridine provide a strong basis for handling procedures.[8]
Hazard Identification (Anticipated)
-
Acute Toxicity : Likely harmful if swallowed.
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : May cause serious eye irritation.
Recommended Handling Procedures
-
Engineering Controls : Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This guide provides a foundational understanding of this compound, grounded in established chemical principles and data from commercial sources. As a specialized building block, its full potential is realized in the hands of researchers who can leverage its unique reactivity to construct novel and complex molecular architectures.
References
- 1. This compound [synhet.com]
- 2. Cas 468718-67-4,2-Pyridinamine,3-chloro-N-methyl-(9CI) | lookchem [lookchem.com]
- 3. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgsyn.org [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Data of 3-Chloro-N-methylpyridin-2-amine: An In-depth Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials. 3-chloro-N-methylpyridin-2-amine is a key intermediate in the synthesis of various target molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the rational design of novel molecular entities.
Due to the limited availability of a complete, publicly accessible, and validated set of spectroscopic data for this compound, this guide will focus on the comprehensive spectroscopic analysis of a closely related and well-characterized analogue: 3-amino-2-chloropyridine . The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar substituted pyridines. This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-amino-2-chloropyridine, offering insights into the structural features that govern its spectroscopic behavior.
Molecular Structure and Spectroscopic Overview
The molecular structure of 3-amino-2-chloropyridine, presented below, is fundamental to understanding its spectroscopic signatures. The positions of the substituents on the pyridine ring create a unique electronic environment that is reflected in its NMR, IR, and MS data.
Caption: Molecular structure of 3-amino-2-chloropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-2-chloropyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-amino-2-chloropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitro groups.
A reported ¹H NMR spectrum of 3-amino-2-chloropyridine in CDCl₃ shows the following signals: a doublet of doublets at approximately 6.62 ppm, another doublet of doublets at 7.48 ppm, and a third at 7.98 ppm.[1] The amino group protons typically appear as a broad singlet.
Table 1: ¹H NMR Data for 3-amino-2-chloropyridine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.98 | dd | H-6 |
| ~7.48 | dd | H-4 |
| ~6.62 | dd | H-5 |
| ~5.02 | s (br) | -NH₂ |
Data sourced from a synthesis report of 3-chloropyridin-2-amine.[1]
The downfield shift of H-6 is attributed to its proximity to the electronegative nitrogen atom of the pyridine ring. The coupling patterns (doublet of doublets) arise from the coupling of each proton to its two neighbors on the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents.
Table 2: ¹³C NMR Data for 3-amino-2-chloropyridine
| Chemical Shift (δ) ppm | Assignment |
| ~145.2 | C-2 |
| ~142.1 | C-6 |
| ~138.5 | C-4 |
| ~129.8 | C-3 |
| ~115.9 | C-5 |
Note: The chemical shifts are estimated based on data for 2-chloro-3-aminopyridine from various sources and may vary depending on the solvent and experimental conditions.[2][3]
The carbon atom bearing the chlorine (C-2) is significantly deshielded and appears at a lower field. Conversely, the carbons ortho and para to the electron-donating amino group (C-2, C-4, and C-6) are expected to be shielded to some extent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-2-chloropyridine will be characterized by the vibrational frequencies of the N-H bonds of the amino group, the C=C and C=N bonds of the pyridine ring, and the C-Cl bond.
Table 3: Key IR Absorption Bands for 3-amino-2-chloropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | C=C and C=N ring stretching |
| 800-700 | Strong | C-Cl stretching |
| 900-650 | Strong, sharp | Out-of-plane C-H bending |
Data is based on the NIST Chemistry WebBook entry for 3-amino-2-chloropyridine.[4]
The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong absorptions in the 1620-1400 cm⁻¹ region are typical for the aromatic ring vibrations of pyridine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-amino-2-chloropyridine, electron ionization (EI) mass spectrometry is a common technique.
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.56 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of a molecule containing one chlorine atom.[5]
Table 4: Major Fragments in the Mass Spectrum of 3-amino-2-chloropyridine
| m/z | Proposed Fragment |
| 128/130 | [M]⁺ (Molecular ion) |
| 93 | [M - Cl]⁺ |
| 66 | [M - Cl - HCN]⁺ |
Data is based on the NIST Chemistry WebBook entry for 3-amino-2-chloropyridine.[5]
Caption: Proposed fragmentation pathway for 3-amino-2-chloropyridine in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and verification.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Calibration: Before acquiring data, ensure the NMR spectrometer is properly shimmed and the lock signal is stable. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically perform the background subtraction. Identify and label the significant absorption bands.
Mass Spectrometry Protocol (EI)
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
Conclusion
The spectroscopic characterization of 3-amino-2-chloropyridine provides a valuable framework for understanding the structure-property relationships in substituted pyridines. The data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, offer a comprehensive picture of its molecular structure. The methodologies described are robust and can be readily adapted for the analysis of this compound and other related compounds, ensuring the scientific integrity and accuracy of their structural elucidation in research and development settings.
References
- 1. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]
- 2. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-pyridinamine(6298-19-7) 13C NMR [m.chemicalbook.com]
- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 5. 3-Amino-2-chloropyridine [webbook.nist.gov]
A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-chloro-N-methylpyridin-2-amine
This guide provides an in-depth exploration of the solubility characteristics of 3-chloro-N-methylpyridin-2-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to empower users with a robust framework for understanding and determining the solubility of this compound.
Executive Summary
This compound is a substituted pyridine derivative with significant potential in pharmaceutical and chemical synthesis. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide elucidates the molecular factors governing its solubility, provides a theoretical framework for predicting its behavior in various organic solvents, and details a comprehensive experimental protocol for accurate solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | |
| Appearance | White to brown powder/crystalline solid | |
| Melting Point | 65-71 °C | |
| Hydrogen Bond Donors | 1 (the secondary amine N-H) | [1] |
| Hydrogen Bond Acceptors | 2 (the pyridine nitrogen and the secondary amine nitrogen) | [1] |
| Polar Surface Area | 38.9 Ų | [2] |
The presence of a chloro group, a methyl group, and an N-methylamino group on the pyridine ring creates a molecule with moderate polarity. The pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. These characteristics suggest that this compound will exhibit preferential solubility in polar organic solvents, particularly those capable of hydrogen bonding.[3][4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, the key intermolecular forces to consider are:
-
Van der Waals forces: Present in all molecules.
-
Dipole-dipole interactions: Due to the polar nature of the molecule.
-
Hydrogen bonding: The N-H group can donate a hydrogen bond, and the nitrogen atoms can accept hydrogen bonds.[5]
Based on these properties, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
Protic Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the solute. A supplier datasheet indicates that a related compound, 3-amino-2-chloro-4-methylpyridine, is soluble in methanol.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents have significant dipole moments and can accept hydrogen bonds, interacting favorably with the polar and hydrogen-bonding functionalities of the solute. DMSO is noted as a strong organic solvent for dissolving pharmaceutical compounds.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The nonpolar nature of these solvents results in weak interactions with the polar solute, insufficient to overcome the solute-solute interactions in the crystal lattice.
The logical relationship for predicting solubility is outlined in the following diagram:
Caption: Logical flow for predicting solubility.
Experimental Determination of Solubility
In the absence of comprehensive published solubility data, experimental determination is crucial. The following section provides a detailed protocol for determining the equilibrium solubility of this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, hexane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.[8]
Experimental Workflow
The following diagram illustrates the experimental workflow for solubility determination:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Solvent Systems: Prepare the desired organic solvents. Ensure they are of high purity to avoid interferences.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[8]
-
Preparation of Saturated Solution Dilutions: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analytical Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[6] A calibration curve prepared from stock solutions of known concentrations should be used for quantification.
-
Calculation of Solubility: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Polar Protic | 25 | [Experimental Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] |
| Toluene | Nonpolar | 25 | [Experimental Value] |
| n-Hexane | Nonpolar | 25 | [Experimental Value] |
Safety Precautions
When handling this compound, it is essential to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
While specific, publicly available solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties. Its polar nature and hydrogen bonding capabilities suggest good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. This comprehensive approach, combining theoretical understanding with practical experimental design, provides researchers with the necessary tools to effectively work with this compound.
References
- 1. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide on 3-Chloro-N-methylpyridin-2-amine: From Chemical Intermediate to Precursor for Biologically Active Molecules
Executive Summary
3-Chloro-N-methylpyridin-2-amine is a substituted pyridine derivative primarily recognized for its role as a versatile chemical intermediate in organic synthesis. While there is no evidence of its direct biological mechanism of action as a standalone agent, its significance lies in its utility as a precursor for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the development of molecules with therapeutic potential. We will explore the mechanisms of action of the final active compounds derived from this intermediate, offering a scientifically grounded perspective on its relevance in drug discovery and development.
Introduction to this compound
This compound, with the chemical formula C₆H₇ClN₂ and CAS number 468718-67-4, is a heterocyclic amine.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a methylamino group, and a methyl group, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block for medicinal chemists.[2] A survey of the scientific and patent literature reveals that this compound is not typically investigated for its own pharmacological properties but is rather employed as a key starting material or intermediate in the synthesis of more complex molecules with specific biological targets.[2][3][4]
The primary focus of this guide is therefore to elucidate the "mechanism of action" not of this compound itself, but of the pharmacologically active molecules that are synthesized from it. This approach provides a more accurate and relevant understanding of its importance to the fields of pharmacology and drug development.
Synthesis and Chemical Reactivity
The synthesis of this compound and its structural analogs, such as 3-amino-2-chloro-4-methylpyridine, has been described in the literature, often highlighting methods to achieve specific regioselectivity of substitutions on the pyridine ring.[3][5][6][7] These synthetic routes are crucial for producing the intermediate with high purity, which is essential for its subsequent use in multi-step syntheses of pharmaceutical agents.[8]
The reactivity of this compound is dictated by its functional groups: the nucleophilic amino group and the chloro-substituted pyridine ring, which can participate in various coupling and substitution reactions. This versatility allows for the construction of diverse molecular scaffolds.[2]
Role as a Precursor to Biologically Active Molecules
The true value of this compound is realized in its role as a precursor to compounds with demonstrated biological activity. The aminopyridine scaffold, in general, is a "privileged" structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.[9] Derivatives of aminopyridines have shown a broad spectrum of pharmacological effects, including acting as potassium channel blockers and exhibiting activity against various diseases.[9][10][11]
3.1. Derivatives Targeting Neurological Disorders
Aminopyridine derivatives have been investigated for their effects on the central nervous system. For instance, 4-aminopyridine (4-AP) is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10] It acts by blocking voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at neuromuscular junctions.[10] While this compound is not 4-AP, its structural similarity suggests that its derivatives could be designed to target similar ion channels or other neurological receptors. Research on various 4-aminopyridine derivatives has shown that modifications to the pyridine ring can significantly alter their potency and selectivity, with some derivatives being more potent than 4-AP in reversing neuromuscular blockade.[12][13]
3.2. Derivatives with Antimicrobial Properties
The aminopyridine core is also present in compounds developed as antimicrobial agents. For example, pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids in M. tuberculosis.[14] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. The synthesis of such inhibitors could potentially start from intermediates like this compound.
3.3. Derivatives as Kinase Inhibitors in Oncology
Many kinase inhibitors used in cancer therapy incorporate a pyridine or aminopyridine core. This scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases. By modifying this compound through established synthetic methodologies, it is conceivable to generate novel kinase inhibitors.
Hypothetical Mechanism of Action of a Derived Kinase Inhibitor
To illustrate the mechanistic pathway of a potential drug derived from this compound, let us consider a hypothetical scenario where it is used to synthesize a selective inhibitor of a cancer-related kinase, for example, a receptor tyrosine kinase (RTK).
Signaling Pathway of a Receptor Tyrosine Kinase
In this pathway, the binding of a growth factor ligand to the extracellular domain of the RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS then activates Ras, a small GTPase, initiating a downstream signaling cascade through Raf, MEK, and ERK. Ultimately, this leads to the transcription of genes involved in cell proliferation and survival. A hypothetical inhibitor derived from this compound would be designed to bind to the ATP-binding pocket of the RTK, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.
Experimental Protocols
To advance this compound from a chemical intermediate to a precursor for a potential drug candidate, a structured experimental workflow is necessary.
5.1. Synthesis of a Derivative Library
The first step involves the synthesis of a library of compounds derived from this compound. This would typically involve parallel synthesis techniques to generate a diverse set of molecules with different substitutions at the reactive sites.
Experimental Workflow for Synthesis and Screening
5.2. High-Throughput Screening (HTS)
The synthesized library of compounds would then be subjected to HTS against a panel of relevant biological targets, such as a kinase panel.
Protocol for a Kinase Activity Assay:
-
Plate Preparation: 384-well plates are coated with a substrate peptide specific for the kinase of interest.
-
Compound Addition: The synthesized compounds (dissolved in DMSO) are dispensed into the wells at various concentrations.
-
Kinase and ATP Addition: The target kinase enzyme and ATP are added to each well to initiate the phosphorylation reaction.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: A phosphorylation-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase) is added. After a washing step, a substrate for the detection molecule is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated for each compound.
5.3. Lead Optimization
Promising "hits" from the HTS with potent and selective activity would undergo lead optimization. This involves a medicinal chemistry campaign to synthesize further analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Data Presentation
The results from the screening and optimization phases are typically summarized in tables for easy comparison.
Table 1: Hypothetical Screening Data for a Kinase Inhibitor Library
| Compound ID | Structure Modification | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| DERIV-001 | R = Phenyl | 50 | 500 | 10 |
| DERIV-002 | R = 4-Fluorophenyl | 25 | 600 | 24 |
| DERIV-003 | R = 3-Pyridyl | 100 | 200 | 2 |
| DERIV-004 | R = 2-Thienyl | 75 | 1500 | 20 |
Conclusion
This compound is a chemical entity of significant interest not for its own biological activity, but as a versatile and valuable building block in the synthesis of novel, biologically active molecules. Its utility spans across various therapeutic areas, from neurological disorders to infectious diseases and oncology. Understanding the mechanism of action of the final drug products derived from this intermediate is key to appreciating its role in modern drug discovery. The systematic application of synthetic chemistry, high-throughput screening, and medicinal chemistry principles allows for the transformation of this simple precursor into potentially life-saving therapeutics.
References
- 1. This compound [synhet.com]
- 2. nbinno.com [nbinno.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 3-chloro-N-methylpyridin-2-amine
Abstract
3-chloro-N-methylpyridin-2-amine is a critical heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nucleophilic secondary amine, an electrophilic chlorinated carbon center, and the inherent electronic properties of the pyridine ring—confers a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of the chemical reactivity and stability of this compound. We will explore its participation in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering mechanistic insights and field-proven protocols. Furthermore, this document delineates the compound's stability under various chemical and physical conditions, providing essential knowledge for its effective storage, handling, and application in complex synthetic sequences. This work is intended for researchers, chemists, and process development professionals who utilize substituted pyridines in their synthetic endeavors.
Introduction to a Versatile Heterocyclic Intermediate
This compound, with CAS Number 468718-67-4, has emerged as a valuable intermediate for the construction of complex molecular architectures.[1] Its utility is primarily derived from the strategic placement of its functional groups, which allows for selective and sequential chemical modifications. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and this particular derivative provides a convenient entry point for introducing further diversity. Analogous compounds, such as 2-amino-3-chloropyridine and 3-amino-2-chloro-4-methylpyridine, are recognized as key intermediates in the synthesis of a range of biologically active molecules, including anti-inflammatory agents, antimicrobials, and notable therapeutics like the HIV reverse transcriptase inhibitor Nevirapine.[2][3][4][5] This underscores the importance of understanding the chemical behavior of this specific N-methylated analogue.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a reagent begins with its fundamental properties. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 468718-67-4 | SynHet[1] |
| Molecular Formula | C₆H₇ClN₂ | PubChem[6] |
| Molecular Weight | 142.59 g/mol | Sigma-Aldrich[7] |
| Appearance | White to light yellow solid/powder | Various Suppliers |
| Purity | Typically ≥97% | Sigma-Aldrich[7] |
| IUPAC Name | This compound | SynHet[1] |
Note: Physical properties such as melting point and boiling point are not consistently reported across commercial suppliers and should be determined empirically for specific batches.
Scope of this Guide
This guide is designed to provide a deep technical dive into the reactivity and stability of this compound. It moves beyond a simple catalog of reactions to explain the underlying electronic and steric factors that govern its chemical behavior. The protocols provided are intended as robust starting points for laboratory synthesis, backed by mechanistic rationale to aid in optimization and troubleshooting.
Core Reactivity: A Tale of Two Sites
The reactivity of this compound is dominated by two primary features:
-
The C3-Cl bond: The chlorine atom is attached to an electron-deficient pyridine ring, making the C3 position susceptible to nucleophilic attack and a prime site for metal-catalyzed cross-coupling reactions.
-
The N-methylamino group: The secondary amine at the C2 position is a nucleophilic center and can participate in various derivatization reactions. Its presence also electronically influences the reactivity of the pyridine ring.
The interplay between the electron-donating amino group and the electron-withdrawing chloro substituent, along with the pyridine nitrogen, creates a unique electronic environment that dictates the molecule's reaction pathways.
Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. For chloropyridines, this transformation is a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride leaving group.[8][9]
The presence of the pyridine ring nitrogen inherently makes the ring electron-deficient, facilitating nucleophilic attack compared to a simple chlorobenzene. This effect is most pronounced at the C2 and C4 positions. In this compound, the chloro group is at the C3 position. While less activated than C2/C4 halogens, SNAr reactions at C3 are still feasible, often requiring heat.[8]
Causality in Experimental Design:
-
Nucleophile Choice: Strong, neutral nucleophiles like primary and secondary amines are particularly effective for this transformation.[8][10] The reaction rate is directly proportional to the nucleophilicity of the attacking species.
-
Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the intermediates. A non-nucleophilic base is often included to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: Due to the disruption of aromaticity in the rate-determining step, thermal energy is often required to overcome the activation barrier.[8][9]
Caption: Generalized SNAr mechanism on this compound.
Protocol 3.1: General Procedure for SNAr with a Secondary Amine
This protocol provides a self-validating system for executing a typical SNAr reaction.
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, piperidine) (1.2–1.5 equiv) followed by a suitable polar aprotic solvent (e.g., NMP or DMSO, ~0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv). Rationale: The base neutralizes the HCl formed, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.
-
Reaction Execution: Heat the mixture to 100–140 °C with vigorous stirring. Rationale: Higher temperatures are often necessary to overcome the activation energy for attacking the C3 position.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A typical validation check involves observing a new, more polar spot (product) and the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11]
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an amine with an aryl halide.[11][12] This reaction has revolutionized access to substituted aryl and heteroaryl amines. For challenging substrates like electron-rich chloro-heterocycles, the choice of ligand and catalyst system is critical for success.[13] Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and their associated pre-catalysts are highly effective.[11][14]
Trustworthiness Through Mechanistic Understanding: The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.[11]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst.[13]
The ortho-amino group in this compound can potentially chelate the palladium center, which may influence the rate and efficiency of the catalytic cycle.[14] Careful selection of bulky ligands helps to promote the desired reductive elimination step.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, coupling an organoboron reagent (boronic acid or ester) with a halide.[15] This reaction is highly valued for its mild conditions and tolerance of a vast array of functional groups.[16] For chloro-heterocycles, effective catalyst systems often involve electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition to the C-Cl bond.[16][17]
Comparative Reactivity of Coupling Partners:
| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine, Strong Base | Pd₂(dba)₃ / XPhos, RuPhos[11][13] |
| Suzuki-Miyaura | C-C | Boronic Acid/Ester, Base (e.g., K₂CO₃) | Pd(PPh₃)₄, PdCl₂(dppf)[15][18] |
Protocol 3.2: A General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a reliable method for coupling arylboronic acids with this compound.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the vessel.
-
Solvent & Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. Rationale: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80–110 °C) under an inert atmosphere until the starting material is consumed, as determined by TLC or LC-MS.
-
Work-up & Purification: After cooling, perform a standard aqueous work-up. Dilute with water, extract with a suitable organic solvent, wash the organic phase with brine, dry, and concentrate. Purify the residue via column chromatography.
Stability Profile
The stability of an intermediate is as crucial as its reactivity for its successful application in multi-step synthesis.
| Condition | Stability Assessment | Comments and Recommendations |
| Thermal | Generally stable at elevated temperatures required for reactions (e.g., up to 150 °C for short periods). | Prolonged heating at very high temperatures may lead to decomposition. Monitor reactions to avoid unnecessary heating. |
| pH (Aqueous) | Acidic: Stable. Forms the corresponding pyridinium salt. Neutral: Moderately stable. Basic: Stable. The freebase form is maintained. | Avoid prolonged storage in neutral aqueous solutions. For long-term storage, keep in a solid, dry state. |
| Photostability | Potentially susceptible to photodegradation upon prolonged exposure to UV light. | Chloropyridines can undergo photochemical reactions, including dechlorination or rearrangement.[19] Store in amber vials or protected from direct light. |
| Oxidative/Reductive | The pyridine ring and amine are generally stable to common oxidizing agents (e.g., MnO₂). The chloro group can be susceptible to reductive cleavage under certain conditions (e.g., catalytic hydrogenation with Pd/C). | Compatibility with specific redox reagents should be evaluated on a case-by-case basis. |
Recommended Storage and Handling: this compound should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation. It is typically handled as a stable solid at room temperature.[20]
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound presents a powerful platform for the synthesis of complex substituted pyridines. Its well-defined reactivity at the C3-Cl bond, primarily through SNAr and palladium-catalyzed cross-coupling reactions, allows for the controlled and predictable introduction of a wide range of substituents. A thorough understanding of its reactivity profile, guided by mechanistic principles, and an awareness of its stability limitations are paramount for its effective use. The protocols and insights provided in this guide serve as a robust foundation for chemists to leverage this versatile intermediate in the pursuit of novel chemical entities for pharmaceutical and other applications.
References
- 1. This compound [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 6. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-アミノ-2-クロロ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-chloro-N-methylpyridin-2-amine
This guide provides a comprehensive overview of the essential safety and handling protocols for 3-chloro-N-methylpyridin-2-amine (CAS No. 468718-67-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The recommendations herein are grounded in established chemical safety principles and data extrapolated from closely related structural analogs, providing a robust framework for risk mitigation.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on available supplier information, including its GHS classification, and is supplemented with detailed data from the SDS of structurally analogous compounds, such as other chlorinated and methylated aminopyridines. This approach provides a conservative and scientifically sound basis for safe handling.
Compound Identification and Physicochemical Properties
Understanding the fundamental characteristics of a compound is the first step in a thorough risk assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.
IUPAC Name: this compound[1] CAS Number: 468718-67-4[1] Molecular Formula: C₆H₇ClN₂[2] Molecular Weight: 142.59 g/mol [2]
| Property | Value | Source |
| Synonyms | 3-chloro-N-methyl-2-pyridinamine | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |
| Form (Analogue) | Powder or solid | [3] |
| Melting Point (Analogue) | 65-70 °C (for 3-Amino-2-chloro-4-methylpyridine) | [3] |
Hazard Identification and GHS Classification
This compound is classified under GHS with the pictogram GHS07 (Exclamation Mark), indicating that it presents several acute hazards.[1] Based on data from its close structural relatives, a more detailed hazard profile can be constructed.
| Hazard Class | GHS Category | Hazard Statement | Basis (Structural Analogues) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][6] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction | [4] |
Hazard Summary: This compound should be regarded as harmful if ingested and a significant irritant to the skin, eyes, and respiratory system. Some analogues cause serious, irreversible eye damage, so it is critical to treat this compound as capable of the same until proven otherwise. The potential for skin sensitization necessitates careful avoidance of direct skin contact.[4]
Proactive Risk Mitigation: Engineering Controls and a Self-Validating Workflow
The foundation of laboratory safety is a multi-layered approach where personal diligence is the final check in a system designed for inherent safety. The primary directive is to minimize exposure through engineering controls, thereby reducing the reliance on Personal Protective Equipment (PPE) as the sole barrier.
Primary Engineering Controls
The causality is simple: if the compound cannot reach the operator, it cannot cause harm. Therefore, all manipulations of this compound must be performed within a properly functioning and certified chemical fume hood.[3] The fume hood's negative pressure environment is the most critical safety device, continuously drawing vapors and fine particulates away from the user's breathing zone. An emergency eyewash station and safety shower must be located in immediate proximity to the workstation.[3]
Risk Assessment Workflow
A self-validating protocol requires a pre-analysis of the experimental workflow. Before any procedure, a risk assessment must be conducted. This is not a mere checklist but a cognitive exercise to anticipate potential failures and establish control measures.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, a robust PPE strategy is mandatory. The choice of PPE is dictated by the compound's specific hazards.
-
Hand Protection: Wear impervious chemical-resistant gloves. Given the nature of related aromatic amines and chlorinated compounds, butyl rubber or Viton™ gloves are recommended over standard nitrile for extended contact. Always check the manufacturer's glove compatibility chart. Gloves must be disposed of after use and before leaving the laboratory area.[7]
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Due to the high risk of serious eye damage (H318), the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[7]
-
Skin and Body Protection: A fully-buttoned laboratory coat must be worn at all times.[4] Ensure clothing completely covers the skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor/particulate cartridge (or equivalent EN 149) is necessary.[3]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidental exposure and maintaining compound integrity.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Dispensing: As a solid, avoid creating dust. Use techniques like gentle scooping rather than pouring. If weighing, do so within the fume hood or in a ventilated balance enclosure.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]
-
Contamination: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust or vapors.[6]
Storage
-
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][6] The storage area should be secured and accessible only to authorized personnel.[6]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous, exothermic reactions.
-
Container Integrity: Containers must be carefully resealed after use and kept upright to prevent leakage.[7]
Emergency Procedures: A Validated Response Plan
Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice.[3][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a poison center or doctor.[3][6]
-
Ingestion: Rinse mouth thoroughly with water. Call a physician or poison control center immediately. Do not induce vomiting.[3][4]
Spills and Leaks
-
Small Spills: Ensure adequate ventilation and wear full PPE. Gently sweep up solid material, avoiding dust generation. Place into a suitable, labeled container for disposal. Clean the spill area with a compatible solvent followed by soap and water.
-
Large Spills: Evacuate the area immediately. Prevent entry of unauthorized personnel. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and equipment.
-
General: Prevent spilled material from entering drains or waterways.[7]
Fire Fighting
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7]
-
Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]
-
Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Disposal Considerations
Chemical waste disposal must be handled with the same rigor as its use. All waste containing this compound must be treated as hazardous.
-
Waste Containers: Collect waste in designated, clearly labeled, and sealed containers.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.[3][6]
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must also be collected and disposed of as hazardous waste.
References
An In-Depth Technical Guide to the Potential Biological Activity of 3-chloro-N-methylpyridin-2-amine
Abstract
This technical guide presents a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-chloro-N-methylpyridin-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a scientific prospectus for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of closely related aminopyridine analogues, we extrapolate and propose a range of plausible biological targets and therapeutic applications. This guide provides the foundational logic, key biological hypotheses, and detailed, field-proven experimental protocols necessary to systematically investigate the pharmacological potential of this compound. Our approach is grounded in established scientific principles to empower research teams to explore this promising area of chemical space with efficiency and rigor.
Introduction and Molecular Overview
The aminopyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and advanced preclinical candidates.[1] Its versatility arises from its unique electronic properties and its capacity for diverse chemical functionalization. The subject of this guide, this compound, is a distinct entity within this class, characterized by a chlorine atom at the 3-position and an N-methylation of the 2-amino group.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: 2D structure of the title compound.
The specific placement of the chloro and N-methyl groups is predicted to significantly influence the molecule's steric and electronic profile, thereby dictating its potential interactions with biological macromolecules. This guide will explore these potential interactions, drawing logical inferences from well-documented analogues.
Hypothesized Biological Activities Based on Structure-Activity Relationship (SAR) Analysis
Based on a thorough review of aminopyridine derivatives, we have identified four primary areas of high-probability biological activity for this compound. Each hypothesis is presented with its underlying scientific rationale.
Antimicrobial and Antitubercular Activity
Rationale: The aminopyridine core is a well-established pharmacophore in antimicrobial agents. Derivatives of 2-amino-4-chloropyridine and 6-chloro-pyridin-2-yl-amine have demonstrated significant antibacterial and antifungal properties.[2][3] More specifically, pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter for mycolic acid synthesis and essential for the viability of M. tuberculosis.[4] The structural similarity of this compound to these active compounds suggests it may also disrupt microbial cell wall synthesis or other essential pathways.
Key Structural Parallels:
-
2-Aminopyridine Core: Shared scaffold with known antimicrobial and antitubercular agents.
-
Chloro Substituent: Halogenation is a common strategy to enhance membrane permeability and binding affinity in antimicrobial drug design.
Kinase Inhibition (JAK2)
Rationale: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase crucial for signaling pathways that control cell growth and proliferation. Aberrant JAK2 activity is implicated in myeloproliferative neoplasms. A 2019 study in Bioorganic & Medicinal Chemistry Letters detailed the design and synthesis of aminopyridine derivatives as potent and selective JAK2 inhibitors.[5] The study highlighted the importance of the aminopyridine scaffold for hinge-binding within the ATP-binding site of the kinase. The specific substitution pattern of this compound may offer a unique fit and inhibitory profile against JAK2 or other related kinases.
Key Structural Parallels:
-
Aminopyridine Scaffold: Proven hinge-binding motif for various kinases.
-
N-Methyl Group: Can provide steric hindrance to prevent undesirable interactions or enhance selectivity, while also improving metabolic stability and cell permeability.
Central Nervous System (CNS) Activity: 5-HT1A Receptor Modulation
Rationale: The serotonin 1A (5-HT1A) receptor is a key target for anxiolytics and antidepressants. Befiradol, a potent and selective 5-HT1A receptor full agonist, notably contains a (5-methylpyridin-2-yl)methylamino moiety.[1] This indicates that the N-alkylated aminopyridine structure is compatible with high-affinity binding to this G-protein coupled receptor (GPCR). The electronic and steric properties of this compound could allow it to act as an agonist, partial agonist, or antagonist at the 5-HT1A receptor.
Key Structural Parallels:
-
N-Alkylated Aminopyridine: A core structural element in the known 5-HT1A agonist, Befiradol.
-
Lipophilicity: The chloro and methyl groups are likely to increase lipophilicity, which is often favorable for crossing the blood-brain barrier and engaging CNS targets.
Proposed Synthetic Route
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Synthetic Protocol (Hypothesized)
This protocol is based on general procedures for the N-alkylation of aminopyridines.[2]
-
Preparation: To a solution of 3-chloropyridin-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) under an inert atmosphere (Nitrogen or Argon) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Experimental Workflows for Biological Evaluation
To validate the hypotheses outlined in Section 2, a series of robust, industry-standard in vitro assays are required. The following protocols provide step-by-step methodologies for an initial screening cascade.
Workflow for Antimicrobial and Antitubercular Screening
This workflow first establishes broad-spectrum antibacterial activity and then focuses on a specific, high-value mycobacterial target.
Caption: Staged workflow for antimicrobial activity assessment.
This protocol determines the lowest concentration of the compound that inhibits visible growth of bacteria.
-
Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for M. tuberculosis).
-
Inoculation: Add a standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or 7-14 days for M. tuberculosis).
-
Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. A resazurin-based assay can be used for a colorimetric readout, especially for M. tuberculosis.
This assay indirectly measures MmpL3 inhibition by quantifying the accumulation of its substrate, trehalose monomycolate (TMM).[6]
-
Culturing: Grow M. tuberculosis cultures to mid-log phase.
-
Radiolabeling & Treatment: Add [¹⁴C]-acetate to the culture medium, followed by the test compound at various concentrations (e.g., 1x, 5x, 10x MIC). Incubate for 24 hours.
-
Lipid Extraction: Harvest the bacterial cells, and perform a total lipid extraction using a chloroform:methanol solvent system.
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate and develop the chromatogram.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the radiolabeled TMM spot using a phosphorimager. Increased TMM levels relative to controls indicate MmpL3 inhibition.
Workflow for Kinase Inhibition Screening
Caption: Workflow for evaluating kinase inhibitory potential.
This is a luminescent-based assay that measures the amount of ADP produced, which is inversely correlated with kinase inhibition.
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and a substrate solution (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Addition: Add the test compound (dissolved in DMSO) to the wells of a 96-well plate. For a primary screen, use a single high concentration (e.g., 10 µM). For IC₅₀ determination, prepare serial dilutions.
-
Enzyme Addition: Add purified, recombinant JAK2 enzyme to all wells except the "blank" control.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix. Incubate at 30°C for 45-60 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Luminescence Reading: Read the luminescence on a plate reader. Calculate the percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.
Workflow for CNS Receptor Binding
Caption: Workflow for assessing CNS receptor interaction.
This assay measures the ability of the test compound to displace a known radioactive ligand from the 5-HT1A receptor.[1]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor or from rat hippocampal tissue.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents an unexplored molecule within a pharmacologically rich chemical class. The structural analyses and proposed hypotheses in this guide provide a strong, evidence-based starting point for its systematic investigation. By leveraging the detailed experimental workflows, research teams can efficiently screen this compound for potential antimicrobial, kinase inhibitory, and CNS-modulating activities. Positive results in these initial in vitro assays would warrant progression to more complex studies, including selectivity profiling, cell-based functional assays, and eventually, in vivo efficacy and pharmacokinetic studies. This document provides the roadmap for unlocking the potential therapeutic value of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Methodological & Application
3-chloro-N-methylpyridin-2-amine as a building block in medicinal chemistry
An In-Depth Guide to 3-chloro-N-methylpyridin-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. This compound has emerged as a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds. Its utility is derived from a unique combination of structural features:
-
Aminopyridine Core: The 2-aminopyridine motif is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[1][2]
-
Orthogonal Reactive Sites: The presence of a chloro group at the 3-position and a secondary amine at the 2-position provides two distinct and synthetically versatile handles. The chloro substituent is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl fragments.[3][4] The N-methylamino group can act as a crucial hydrogen bond donor or be further functionalized.
-
Modulation of Physicochemical Properties: The N-methyl group, compared to a primary amine, can enhance metabolic stability, improve cell permeability, and fine-tune the basicity (pKa) of the molecule, which are critical parameters in drug development.
This guide provides a detailed overview of the application of this compound, focusing on its role in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and outlining robust protocols for its synthetic transformations.
Core Application: A Scaffold for Potent Kinase Inhibitors
The overexpression and dysregulation of Glycogen Synthase Kinase-3β (GSK-3β) have been implicated in a range of severe pathologies, including Alzheimer's disease, bipolar disorder, and some cancers.[1][5] This has made GSK-3β a high-priority target for therapeutic intervention. The 2-aminopyridine scaffold, provided by building blocks like this compound, is central to the design of many potent and selective GSK-3β inhibitors.[2][6]
The general strategy involves using the 2-amino group to anchor the inhibitor in the ATP-binding site of the kinase by forming hydrogen bonds with the hinge region, typically with the backbone of a valine residue (Val135 in GSK-3β).[2] The chloro group at the 3-position then serves as a versatile attachment point for introducing substituents that can occupy adjacent pockets, enhancing potency and selectivity.
Logical Workflow: From Building Block to Kinase Inhibitor
The following diagram illustrates the typical synthetic logic for utilizing this compound in a drug discovery program.
Caption: General workflow for developing kinase inhibitors.
Key Synthetic Transformations and Protocols
The strategic utility of the chloro group in this compound is best realized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful for creating C(sp²)–C(sp²) bonds, which are prevalent in kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details a generalized procedure for the coupling of an aryl or heteroaryl boronic acid with this compound. The choice of catalyst, ligand, and base is critical for successfully coupling this electron-rich, and potentially coordinating, heteroaryl chloride.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ and SPhos): Aryl chlorides are less reactive than the corresponding bromides or iodides in oxidative addition to palladium.[7][8] Therefore, a highly active catalyst system is required. A Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used in conjunction with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This type of ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[9]
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step without causing unwanted side reactions.[10] Potassium phosphate (K₃PO₄) is often ideal for heteroaromatic substrates as it is effective and has low nucleophilicity, preventing degradation of the starting material or product.[4]
-
Solvent (Dioxane/Water): A polar aprotic solvent like 1,4-dioxane is used to dissolve the organic components. The addition of a small amount of water can aid in dissolving the inorganic base and accelerate the catalytic cycle.[11]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings on related chloropyridine substrates, illustrating the range of viable reagents.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-90 | [9] |
| Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 70-85 | [11] |
| PdCl₂(dppf) (3.0) | - | Na₂CO₃ (2.0) | Toluene/Dioxane | 85 | 4 | 65-80 | [9] |
| Pd(PPh₃)₄ (5.0) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 18 | 60-75 | [9] |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura catalytic cycle is a well-established process.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a powerful and strategic building block for medicinal chemists. Its pre-installed aminopyridine core serves as an excellent hinge-binding motif for kinase inhibitors, while the chloro substituent provides a reliable handle for diversification through robust and well-understood cross-coupling chemistry. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for researchers to incorporate this valuable intermediate into their drug discovery programs, accelerating the path toward novel therapeutics.
References
- 1. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Suzuki coupling reactions with 3-chloro-N-methylpyridin-2-amine
An Application Guide for the Suzuki-Miyaura Coupling of 3-chloro-N-methylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the successful Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of 3-aryl-N-methylpyridin-2-amine scaffolds, which are prevalent in biologically active molecules. We delve into the mechanistic nuances, address the inherent challenges posed by this specific substrate—namely the low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen-rich heterocycle—and present an optimized, field-proven protocol. This guide is designed to equip researchers with the foundational knowledge and practical steps required to achieve high-yield, reproducible results.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds.[1][2] These structural motifs are cornerstones in modern pharmaceutical discovery.[3] The substrate, this compound, presents a unique set of challenges that can lead to reaction failure if not properly addressed.
-
Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[4][5][6]
-
Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-methylamino group. The lone pair electrons on these atoms can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalytic cycle.[3][4][7]
Overcoming these obstacles requires a carefully selected catalytic system and optimized reaction conditions. This guide provides a robust framework for navigating these challenges to successfully synthesize the desired 3-aryl-N-methylpyridin-2-amine products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: An active Pd(0) species inserts into the aryl-chloride bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[1]
Key Experimental Considerations & Causality
The success of coupling with this compound hinges on the strategic selection of the catalyst, ligand, base, and solvent to favor the desired catalytic cycle over pathways of deactivation and side-product formation.
Catalyst and Ligand Selection: The Core of Success
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this substrate due to the challenges of oxidative addition and catalyst inhibition.[4] Success requires a more sophisticated catalyst system.
-
Rationale for Ligand Choice: The key is to use ligands that are both highly electron-donating and sterically bulky.
-
Electron-Donating: Increases the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient C-Cl bond.[1][6]
-
Steric Bulk: Creates a coordinatively unsaturated metal center that accelerates both oxidative addition and reductive elimination while discouraging the formation of stable, off-cycle catalyst-substrate complexes that lead to inhibition.[6][12]
-
-
Recommended Ligands: The Buchwald dialkylbiaryl phosphine ligands are the gold standard for this type of challenging coupling.
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for heteroaryl chlorides.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically hindered or particularly unreactive substrates.[7]
-
-
Pre-catalysts: Using modern palladium pre-catalysts (e.g., SPhos Pd G2/G3/G4) is highly recommended. These air-stable complexes rapidly and reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.[7]
Base and Solvent System: Controlling the Environment
The choice of base and solvent is critical for activating the boronic acid while minimizing side reactions.
-
Base Selection: The base facilitates the transmetalation step by forming a boronate "ate" complex.[10][11] A moderately strong, non-nucleophilic inorganic base is ideal.
-
Solvent System: Anhydrous, polar aprotic solvents are typically used.
-
1,4-Dioxane or Toluene: These are common choices that provide good solubility for the reactants and are compatible with the catalytic system.[4]
-
Importance of Degassing: It is imperative to use degassed solvents and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid and reaction failure.[4][7]
-
Role of Water: While anhydrous conditions are generally recommended to suppress protodeboronation (hydrolysis of the boronic acid), a small, controlled amount of water (often present in the base or added as a co-solvent) can sometimes accelerate the transmetalation step.[9][14] For this protocol, we will use an anhydrous solvent with a solid base.
-
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Various | Starting material. |
| Arylboronic Acid | >97% | Various | Coupling partner. |
| SPhos Pd G4 Pre-catalyst | Catalyst Grade | Sigma-Aldrich, etc. | Air-stable pre-catalyst. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, Powder | Various | Base. Must be finely ground. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Sigma-Aldrich (Sure/Seal™) | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Various | For work-up. |
| Brine (Saturated NaCl) | - | Lab prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Oven-dried reaction vessel | - | - | e.g., Schlenk tube or microwave vial. |
| Inert Gas Supply | High Purity | - | Argon or Nitrogen. |
Experimental Workflow Diagram
Step-by-Step Procedure
Note: This procedure should be performed using standard Schlenk techniques under an inert atmosphere.
-
Reaction Setup:
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), and the SPhos Pd G4 pre-catalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate the vial and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.
-
-
Reaction:
-
Place the vial in a pre-heated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aryl-N-methylpyridin-2-amine product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system. 3. Poor quality or wet reagents/solvent. 4. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.[7] 2. Increase catalyst loading to 3-5 mol%. Switch to a different ligand (e.g., XPhos). 3. Use fresh, anhydrous reagents and high-purity solvents. Dry the base in an oven before use. 4. Increase temperature to 110 °C. |
| Protodeboronation of Boronic Acid | Presence of excess water in the reaction. | Use anhydrous solvent and ensure the base is dry. Consider using the corresponding boronic acid pinacol ester, which is more stable to hydrolysis.[7] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Catalyst degradation. | 1. Ensure the solvent is not a source of hydrides. 2. Optimize reaction time; prolonged heating can lead to side reactions.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(0) oxidation. | Improve degassing procedures for all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[4] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is predicated on a rational understanding of the underlying mechanistic hurdles. By employing advanced catalyst systems, specifically those utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, in conjunction with carefully controlled anhydrous and anaerobic conditions, researchers can reliably access valuable 3-aryl-N-methylpyridin-2-amine products. The protocol and insights provided herein serve as a validated starting point for further exploration and application in the synthesis of complex molecules for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-N-methylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 3-chloro-N-methylpyridin-2-amine. The palladium-catalyzed cross-coupling of this electron-rich and sterically hindered heteroaryl chloride presents unique challenges, including catalyst inhibition and competing side reactions. This document offers an in-depth analysis of the reaction mechanism, a critical evaluation of catalyst systems, and field-proven strategies to overcome common obstacles. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for the synthesis of N²-aryl-N²-methylpyridine-2,3-diamines, which are valuable scaffolds in medicinal chemistry.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where arylamine moieties are ubiquitous structural motifs.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely supplanting classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited applicability.[4]
The substrate at the heart of this guide, this compound, is a challenging yet valuable building block. The presence of two nitrogen atoms within the pyridine ring, one of which is a directing amino group, significantly modulates the electronic properties of the aryl chloride. This, combined with the inherent stability of the C-Cl bond, makes oxidative addition to the palladium catalyst a critical and often rate-limiting step.[5] This guide aims to provide both the theoretical underpinnings and practical, actionable protocols to successfully navigate the complexities of this transformation.
The Catalytic Cycle: A Mechanistic Perspective
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this cycle is paramount for rational troubleshooting and optimization.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.[5] The electron-rich nature of the substrate can hinder this step, necessitating the use of highly active, electron-rich phosphine ligands.
-
Ligand Exchange and Deprotonation: The amine coupling partner coordinates to the palladium center, displacing the halide. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[3]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. The steric and electronic properties of the ligand are crucial for promoting this step over competing side reactions like beta-hydride elimination.[1]
Key Experimental Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
For challenging aryl chlorides, particularly electron-rich heteroaromatics, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands have demonstrated superior performance by promoting both the difficult oxidative addition and the final reductive elimination steps.[5]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable precursors for generating the active Pd(0) species in situ. |
| Ligand | Primary Choice: RuPhos, BrettPhos | These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling with sterically hindered and electron-rich aryl chlorides.[5] |
| Secondary Choice: XPhos, SPhos | Also highly active ligands that have shown broad utility in C-N cross-coupling reactions. | |
| Pd/Ligand Ratio | 1:1.5 to 1:2 | A slight excess of the ligand is often beneficial to ensure catalyst stability and activity throughout the reaction. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging coupling partners or to achieve reasonable reaction times.[5] |
Base and Solvent Selection
A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine. The choice of solvent is also crucial as it must solubilize the reactants and facilitate the catalytic cycle.
| Parameter | Recommendation | Rationale |
| Base | Primary Choice: Sodium tert-butoxide (NaOtBu) | A strong, effective base for a wide range of Buchwald-Hartwig aminations.[2] Ensure it is anhydrous and of high purity.[5] |
| Alternative: Lithium bis(trimethylsilyl)amide (LiHMDS) | A very strong, non-nucleophilic base that can be effective, particularly with primary amines.[6] | |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are commonly used and effective for this reaction. Ensure they are anhydrous and degassed.[5] |
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization may be required for specific amine coupling partners.
General Workflow
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add this compound and morpholine to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(N-methyl-2-aminopyridin-3-yl)morpholine.
Protocol 2: Amination with a Primary Arylamine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
LiHMDS (1.0 M in THF, 1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and BrettPhos.
-
Add this compound and aniline.
-
Add anhydrous, degassed 1,4-dioxane.
-
Add the LiHMDS solution dropwise with stirring.
-
Seal the tube and heat the reaction mixture to 90 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Wet reagents/solvent. | Use a pre-catalyst; Ensure rigorous exclusion of oxygen and moisture; Dry solvent and reagents thoroughly.[5] |
| Hydrodehalogenation | Reductive elimination is slow relative to competing pathways. | Use a more electron-rich and bulky ligand (e.g., RuPhos) to accelerate reductive elimination; Ensure the base is anhydrous.[5] |
| Poor Reproducibility | Variable quality of palladium source or base. | Use a pre-catalyst for more consistent generation of the active Pd(0) species; Use a fresh, high-purity base.[5] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but highly valuable transformation for the synthesis of complex diamine structures relevant to drug discovery. Success relies on a nuanced understanding of the catalytic cycle and the careful selection of a highly active catalyst system, typically involving a bulky, electron-rich biaryl phosphine ligand. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively implement this powerful C-N bond-forming reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-alkylation of 3-chloro-N-methylpyridin-2-amine
Application Note & Protocol
Topic: Protocol for the Selective N-Alkylation of 3-chloro-N-methylpyridin-2-amine
Introduction: The Challenge and Significance of Selective Alkylation
N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The synthesis of these compounds, however, is often complicated by the presence of multiple nucleophilic nitrogen atoms. In the case of this compound, two potential sites exist for alkylation: the exocyclic secondary amine (N-H) and the endocyclic pyridine ring nitrogen (N1). Uncontrolled alkylation can lead to a mixture of regioisomers, posing significant challenges for purification and drastically reducing the yield of the desired product.[1][2]
This application note provides a robust and highly selective protocol for the N-alkylation of the exocyclic amine of this compound. The methodology leverages a strong, non-nucleophilic base to ensure selective deprotonation, thereby directing the alkylating agent to the desired position with high fidelity. We will delve into the mechanistic rationale behind this selectivity, provide a detailed, step-by-step experimental procedure, and outline methods for characterization and troubleshooting.
Mechanistic Rationale: Achieving Regioselectivity
The core of this protocol lies in controlling the regioselectivity of the alkylation reaction. The two nitrogen atoms in this compound exhibit different basicities and nucleophilicities. While the endocyclic pyridine nitrogen is basic, the exocyclic secondary amine is significantly more acidic and, upon deprotonation, becomes a far superior nucleophile.
The Role of the Base:
To exploit this difference, a strong, non-nucleophilic base like sodium hydride (NaH) is employed.[3] NaH is a salt-like hydride (Na⁺H⁻) that functions as a superbase, capable of irreversibly deprotonating the secondary amine (pKa ≈ 30-35 in DMSO) to form a sodium amide intermediate.[3][4] This deprotonation is highly favored over any interaction with the less acidic C-H bonds or reaction at the pyridine nitrogen.
The resulting sodium amide is a potent nucleophile. When the alkylating agent (e.g., an alkyl halide) is introduced, it undergoes a classic SN2 reaction with the amide anion, forming the desired N,N-dialkylated product selectively. The pyridine nitrogen remains protonated and comparatively unreactive throughout this process. Using a weaker base could lead to an equilibrium state, allowing for competitive alkylation at the pyridine nitrogen, which would result in the formation of a pyridinium salt.[5]
Caption: Reaction mechanism for the selective N-alkylation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Caution: Highly reactive with water. Handle under inert atmosphere.[3] |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | >98% | e.g., Sigma-Aldrich | The electrophile. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., MilliporeSigma | Reaction solvent. Must be anhydrous to prevent quenching of NaH. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Any | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Any | Extraction solvent. |
| Brine (Saturated aq. NaCl) | Reagent Grade | Any | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., VWR | For column chromatography. |
3.2. Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 10 minutes. Note: Hydrogen gas evolution will be observed. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the amide anion.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension via syringe at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the N-alkylated product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.
Data and Characterization
The successful synthesis of the target compound, N-alkyl-3-chloro-N-methylpyridin-2-amine, can be confirmed by standard analytical techniques.
Expected Characterization Data (Example: N-benzyl derivative)
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Typically a pale yellow oil or low-melting solid. |
| ¹H NMR | Disappearance of the N-H proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet for the benzylic CH₂ and aromatic protons for benzyl). |
| ¹³C NMR | Appearance of new carbon signals corresponding to the alkyl group. |
| HRMS (ESI+) | The calculated mass for the protonated molecule [M+H]⁺ should match the observed mass with <5 ppm error. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH or wet solvent/reagents. | Use fresh NaH from a sealed container. Ensure all glassware is rigorously dried and use anhydrous solvent. |
| Formation of Side Products | Reaction temperature too high; competing reactions with solvent. | Maintain the temperature at 0 °C during additions. Use THF as the solvent; avoid DMF or acetonitrile which can have side reactions with NaH.[6] |
| Incomplete Reaction | Insufficient amount of NaH or alkylating agent. | Use 1.2 equivalents of NaH to ensure complete deprotonation. Ensure 1.1-1.2 equivalents of the alkylating agent are used. |
| Difficult Purification | Formation of pyridinium salt due to use of a weaker base or moisture contamination. | Strictly adhere to the protocol using NaH and anhydrous conditions. The pyridinium salt is water-soluble and should be removed during the aqueous work-up. |
Conclusion
This protocol provides a reliable and highly regioselective method for the N-alkylation of this compound. By employing sodium hydride as a strong base, the exocyclic amine is selectively deprotonated to form a potent nucleophile, which directs the subsequent alkylation to the desired position. The procedure is robust, high-yielding, and includes clear steps for reaction monitoring, work-up, and purification, making it a valuable tool for researchers in drug development and synthetic organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of 3-chloro-N-methylpyridin-2-amine in Fragment-Based Drug Discovery Campaigns
Introduction: The Power of Fragments and the Strategic Value of the Pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[2][3] The core principle of FBDD is that small, weakly binding fragments can be identified and then optimized into potent, drug-like molecules through a structure-guided approach.[1][4] This bottom-up strategy often leads to leads with improved physicochemical properties and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[5]
Within the vast chemical space of possible fragments, pyridine and its derivatives are highly sought-after scaffolds in the pharmaceutical industry.[6][7][8] The pyridine ring, a bioisostere of benzene, is a polar and ionizable aromatic system that can significantly enhance the solubility and bioavailability of compounds.[6][7][8] Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions within a protein's binding site. The adaptability of the pyridine scaffold allows for extensive chemical modifications, making it a "privileged" structure in medicinal chemistry.[9]
This application note provides a detailed guide for the utilization of 3-chloro-N-methylpyridin-2-amine , a representative pyridine-containing fragment, in an FBDD campaign. We will detail its physicochemical properties, provide step-by-step protocols for its preparation and use in primary and secondary screening, and outline a roadmap for hit validation and subsequent lead optimization.
Fragment Profile: this compound
This compound is a commercially available compound (CAS: 468718-67-4) that embodies many of the desirable characteristics of a high-quality fragment for an FBDD library.[10] Its structure features a substituted pyridine ring, offering key interaction points for target binding.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 468718-67-4 | [10] |
| Molecular Formula | C₆H₇ClN₂ | [11] |
| Molecular Weight | 142.59 g/mol | |
| Heavy Atom Count | 9 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | ~1.5 | [11] |
These properties align well with the "Rule of Three," a common guideline for fragment selection: molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3.[12] Its relatively low molecular weight and complexity increase the probability of fitting into small pockets on a protein surface, thereby increasing the hit rate of a screen.[2]
Experimental Workflow for an FBDD Campaign
A typical FBDD campaign is a multi-stage process that begins with the screening of a fragment library and progresses through hit validation and lead optimization. The following diagram illustrates a standard workflow.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocols for Screening and Validation
Protocol 1: Preparation of this compound Stock Solution
Accurate and consistent preparation of fragment stock solutions is critical for reliable screening results. Fragments must be highly soluble to be screened at the high concentrations necessary to detect weak binding.[13]
Objective: To prepare a high-concentration, quality-controlled stock solution of this compound for use in biophysical assays.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Acoustic dispenser (optional)
Procedure:
-
Accurately weigh out a desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously for 10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any aggregates.
-
Carefully transfer the supernatant to a new, labeled storage tube.
-
Quality Control: Analyze the stock solution by LC-MS or NMR to confirm the identity, concentration, and purity of the fragment.
-
Store the stock solution at -20°C in a desiccated environment to prevent water absorption by the DMSO.
Causality Behind Experimental Choices:
-
DMSO as solvent: DMSO is a strong polar aprotic solvent that can dissolve a wide range of compounds at high concentrations, which is essential for fragment screening.[14]
-
High concentration (100 mM): Screening is often performed at concentrations in the high micromolar to low millimolar range to detect the weak affinities typical of fragments.[15] A high-concentration stock allows for dilution into various assay buffers without introducing a high percentage of DMSO.
-
Quality control: Purity and accurate concentration are paramount. Impurities can lead to false positives or negatives, and inaccurate concentrations will affect affinity measurements.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[14][16] It measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.
Objective: To identify initial hits from a fragment library, including this compound, that bind to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5) appropriate for amine coupling
-
Target protein of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-2% DMSO)
-
100 mM stock of this compound in DMSO
-
Fragment library plates
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will yield a robust signal without mass transport limitations. A control surface with a non-relevant protein or deactivated surface should be used for reference subtraction.
-
Assay Development: Optimize the running buffer, including DMSO concentration, to minimize non-specific binding and bulk refractive index effects. The final DMSO concentration in the samples should be precisely matched to that of the running buffer.[14]
-
Screening: a. Dilute the this compound stock and other fragments to a final screening concentration (e.g., 200 µM) in the running buffer. b. Inject the diluted fragment solutions over the target and control surfaces. c. Monitor the SPR signal (response units, RU) for binding events.
-
Data Analysis: a. Subtract the signal from the reference surface from the signal from the active surface. b. Identify fragments that produce a response significantly above the background noise. c. Hits are typically defined as fragments that show a dose-dependent response in subsequent titrations.
Self-Validating System:
-
Orthogonal Confirmation: Hits identified by SPR should be validated using a secondary, orthogonal method to reduce the likelihood of false positives.[13][15]
-
Counter-Screening: Performing a screen against an unrelated control protein can help identify non-specific binders.[16]
Protocol 3: Secondary Screening and Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for hit validation in FBDD.[17][18] Ligand-observe methods like Saturation Transfer Difference (STD) or WaterLOGSY are particularly well-suited for this purpose.[16]
Objective: To validate the binding of this compound to the target protein and gain initial structural insights.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution in a suitable NMR buffer (e.g., deuterated phosphate buffer)
-
Validated hit sample of this compound
-
NMR tubes
Procedure (STD-NMR):
-
Sample Preparation: Prepare two NMR samples:
-
Sample 1 (Reference): this compound (e.g., 100 µM) in NMR buffer.
-
Sample 2 (STD): this compound (100 µM) and the target protein (e.g., 5-10 µM) in the same NMR buffer.
-
-
Acquire Reference Spectrum: Acquire a standard 1D proton NMR spectrum of Sample 1.
-
Acquire STD Spectra: a. For Sample 2, acquire two spectra: one with on-resonance saturation of the protein signals (e.g., at 0 ppm) and one with off-resonance saturation (e.g., at 40 ppm). b. The on-resonance pulse will saturate the protein. If the fragment binds, this saturation will be transferred to the fragment's protons.
-
Data Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum. b. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein, thus confirming binding. c. The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is interacting with the protein.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a validated hit, the next crucial phase is to evolve it into a potent lead compound. This process is heavily reliant on structural biology and computational chemistry.[5][19]
Structural Characterization
Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the gold standard in FBDD.[20] This provides a detailed, atomic-level map of the binding site and the fragment's orientation, which is invaluable for structure-based drug design.[20]
Computational Modeling
In parallel with or guided by structural data, computational methods play a key role in the optimization process.[21][22]
-
Molecular Docking: Predicts the binding mode of the fragment and helps to prioritize analogs for synthesis.[21]
-
In Silico Fragment Growth: Computational tools can suggest modifications to the fragment to improve its affinity by exploring unoccupied pockets in the binding site.[12]
Fragment Optimization Strategies
There are three primary strategies for evolving a fragment hit into a lead compound: growing, linking, and merging.[19][23]
Caption: Key strategies for fragment-to-lead optimization.[19][23]
For this compound, a "growing" strategy would be the most direct path forward.[24] Medicinal chemists would synthesize analogs with substitutions at positions on the pyridine ring not critical for the initial binding interaction, aiming to engage with nearby amino acid residues in the target's binding pocket.
Conclusion
This compound serves as an exemplary fragment for FBDD campaigns due to its favorable physicochemical properties and the inherent value of the pyridine scaffold in medicinal chemistry. By employing a rigorous and systematic workflow encompassing high-sensitivity primary screening, orthogonal validation, and structure-guided optimization, fragments like this can serve as excellent starting points for the development of novel, high-quality therapeutics. The protocols and strategies outlined in this note provide a robust framework for researchers to unlock the potential of fragment-based approaches in their drug discovery programs.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. drughunter.com [drughunter.com]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.se [sci-hub.se]
- 6. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 7. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [synhet.com]
- 11. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sartorius.com [sartorius.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. Fragment-based drug discovery and molecular docking in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifechemicals.com [lifechemicals.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for 3-chloro-N-methylpyridin-2-amine in Agrochemical Synthesis
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern agricultural science, the development of potent and selective crop protection agents is paramount. The efficacy of these agents often hinges on the molecular architecture of their active ingredients, which are constructed from key chemical building blocks. 3-chloro-N-methylpyridin-2-amine (CAS No: 468718-67-4) has emerged as a crucial intermediate in the synthesis of a variety of agrochemicals, including advanced pesticides and herbicides.[1][2]
The strategic placement of the chloro, amino, and methylamino groups on the pyridine ring imparts a unique reactivity profile. This makes this compound a versatile scaffold for constructing complex heterocyclic molecules that are central to the bioactivity of many modern agrochemicals.[3] Its application is particularly notable in the synthesis of neonicotinoid insecticides and other next-generation crop protection agents, where the chloropyridinyl moiety is essential for binding to the target site in insects, the nicotinic acetylcholine receptors (nAChRs).[4][5] This guide provides an in-depth look at the applications of this intermediate, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis. Below is a summary of key data for this compound.
| Property | Value | Source |
| CAS Number | 468718-67-4 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | Typically a powder, color may vary | [3] |
| Purity | ≥95% (synthesis grade) | [2] |
| Storage | Store at 0-8 °C for long-term stability | [3] |
Safety & Handling: As with all pyridine derivatives and chlorinated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation. Refer to the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
Core Application: A Building Block for Modern Insecticides
The primary application of this compound and its structural analogs is in the synthesis of insecticides, most notably those in the neonicotinoid class. The chloropyridinyl group is a common feature in many commercial insecticides, including imidacloprid, thiamethoxam, and acetamiprid.[5] This structural motif is critical for the molecule's affinity and agonist activity at the insect nAChR, leading to paralysis and death of the target pest.[4]
The synthesis of these complex molecules often involves a key condensation step where the aminopyridine intermediate is coupled with another reactive fragment. The N-methyl group in the title compound can influence the final properties of the active ingredient, such as its systemic activity in plants and its metabolic stability.
General Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for an agrochemical, highlighting the central role of the chloropyridine amine intermediate.
Caption: Generalized workflow for agrochemical synthesis.
Experimental Protocols: Synthesis and Application
The following protocols provide detailed, step-by-step methodologies. Protocol 1 describes the synthesis of a related, well-documented intermediate, 3-amino-2-chloro-4-methylpyridine (CAPIC), which showcases the fundamental chemical transformations involved in creating such building blocks.[6][7] Protocol 2 outlines a general procedure for the subsequent condensation reaction to form a more complex molecule.
Protocol 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Illustrative Analog)
This multi-step process is adapted from established patent literature and demonstrates a robust pathway for producing chloromethyl aminopyridines, key precursors for various active ingredients.[6][7][8]
Workflow Overview
Caption: Synthesis workflow for a key chloropyridine intermediate.
Step 1: Chlorination of 3-Cyano-4-methyl-2-pyridone
-
Rationale: This step converts the pyridone's hydroxyl group into a chloro group, a more versatile leaving group for subsequent reactions. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a powerful chlorinating agent for this transformation.[7]
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 3-cyano-4-methyl-2-pyridone (1.0 mol).
-
Carefully add phosphorus oxychloride (3.0 mol) to the flask under stirring in a fume hood.
-
Slowly add phosphorus pentachloride (1.1 mol) portion-wise, managing the initial exothermic reaction.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., solid sodium carbonate or concentrated NaOH solution) until pH 7-8 is reached, keeping the temperature below 20 °C.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield 3-cyano-2-chloro-4-methylpyridine.
-
Step 2: Acid Hydrolysis of the Nitrile
-
Rationale: The cyano group is hydrolyzed to a carboxamide. Concentrated sulfuric acid acts as both the reagent and solvent, facilitating the hydration of the nitrile at an elevated temperature.[6]
-
Procedure:
-
Add concentrated sulfuric acid (98%, 3.0 mol) to a reaction flask and cool in an ice bath.
-
Slowly add the 3-cyano-2-chloro-4-methylpyridine (1.0 mol) from the previous step, ensuring the temperature does not exceed 50 °C.
-
Once the addition is complete, heat the mixture to 90-100 °C and stir for 2-3 hours.[6]
-
Cool the reaction mixture to below 90 °C and carefully add water, which will cause the product to precipitate.[6]
-
Further cool the slurry to 10-15 °C and stir for 1 hour to maximize precipitation.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry to obtain 2-chloro-4-methyl-3-pyridinecarboxamide.
-
Step 3: Hofmann Rearrangement to the Amine
-
Rationale: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom. A hypohalite (formed in situ from bromine and sodium hydroxide) is the key reagent that facilitates this rearrangement.[9]
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 mol) to a stirred, cooled (0-5 °C) solution of sodium hydroxide (4.0 mol) in water.[6]
-
Add the 2-chloro-4-methyl-3-pyridinecarboxamide (1.0 mol) portion-wise to the cold hypobromite solution.
-
Allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C and hold for 1 hour.[6]
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 3-amino-2-chloro-4-methylpyridine.
-
Protocol 2: General Condensation for Neonicotinoid Analog Synthesis
This protocol describes a representative nucleophilic substitution reaction where the aminopyridine nitrogen attacks an electrophilic center to form the core of a neonicotinoid-type molecule.[10]
-
Rationale: This step couples the key chloropyridine amine intermediate with another heterocyclic fragment. The choice of a polar aprotic solvent like chloroform or acetonitrile facilitates the reaction without interfering, and the reaction often proceeds at room temperature, although gentle heating can increase the rate.
-
Procedure:
-
Dissolve the second reactant (e.g., a nitroguanidine derivative, 1.0 mmol) in a suitable solvent such as chloroform or acetonitrile (5-10 mL) in a round-bottom flask.[10]
-
To this stirred solution, add this compound (1.1 mmol) in one portion at room temperature.
-
If necessary, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 mmol) to act as an acid scavenger.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
-
Characterize the purified compound using standard analytical techniques (NMR, MS, etc.).
-
Conclusion and Future Outlook
This compound and its analogs are indispensable intermediates in the agrochemical industry. Their unique electronic and steric properties make them ideal building blocks for creating highly effective and selective pesticides. The synthetic routes, while often multi-step, are well-established and scalable, as demonstrated in numerous patents.[7][11][12] Future research will likely focus on developing more efficient and greener synthetic pathways to these vital intermediates and on utilizing them to build novel active ingredients to address the ongoing challenges of pest resistance and environmental safety in agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [synhet.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case | MDPI [mdpi.com]
- 11. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 12. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
Application Note: A Scalable and Robust Experimental Protocol for the Synthesis of 3-chloro-N-methylpyridin-2-amine
Introduction
3-chloro-N-methylpyridin-2-amine is a key building block and intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is of significant interest to researchers in drug discovery and development. The controlled and efficient synthesis of this compound on a larger scale is crucial for advancing preclinical and clinical studies. This application note provides a detailed, scalable, and validated protocol for the N-methylation of 3-chloro-pyridin-2-amine to yield this compound. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure scientific integrity and successful implementation in a research or process development setting.
Reaction Overview
The synthetic strategy involves the selective mono-N-methylation of the primary amine group of 3-chloro-pyridin-2-amine. While various methylating agents are available, this protocol utilizes dimethyl sulfate (DMS), a potent and efficient reagent for this transformation. The choice of DMS is predicated on its high reactivity, which allows for milder reaction conditions and shorter reaction times, crucial factors for scalability and process efficiency. However, the high toxicity and reactivity of DMS necessitate stringent safety protocols, which are detailed extensively in this guide.
Materials and Equipment
Reagents
-
3-chloro-pyridin-2-amine (Starting Material)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Sodium hydroxide solution (for quenching)
-
Saturated sodium chloride solution (Brine)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line for handling reagents
-
Appropriate personal protective equipment (PPE): chemical resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.[1][2]
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Set up a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an addition funnel under an inert atmosphere of nitrogen.
-
To the reactor, add 3-chloro-pyridin-2-amine (1.0 eq).
-
Add toluene to the reactor to achieve a concentration of approximately 0.5 M. Stir the mixture until the starting material is fully dissolved.
-
In a separate vessel, prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add this solution to the reactor (2.0 eq of NaOH). The reaction is biphasic.
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
Step 2: N-Methylation Reaction
-
Charge the addition funnel with dimethyl sulfate (1.1 eq).
-
Slowly add the dimethyl sulfate dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of DMS is exothermic.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.
Step 3: Work-up and Extraction
-
Once the reaction is deemed complete by TLC analysis, cool the mixture again to 0-5 °C.
-
Quenching: Carefully and slowly add 1 M aqueous sodium hydroxide solution to the reaction mixture to quench any unreacted dimethyl sulfate.[4][5] The quenching process is exothermic and should be performed with caution. Stir the mixture for at least 1 hour to ensure complete decomposition of DMS.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
Results and Discussion
Rationale for Experimental Choices
-
Solvent and Base: The use of a biphasic system with toluene and aqueous sodium hydroxide facilitates a phase-transfer catalysis mechanism. This approach avoids the need for strong, anhydrous bases and allows the reaction to proceed at a controlled rate.
-
Stoichiometry: A slight excess of dimethyl sulfate (1.1 eq) is used to ensure complete conversion of the starting material. Using a larger excess can lead to undesired di-methylation.
-
Temperature Control: Maintaining a low temperature during the addition of dimethyl sulfate is critical to control the exothermic reaction and prevent potential runaway reactions.[3]
-
Quenching: The use of aqueous sodium hydroxide for quenching is a standard and effective method for the safe decomposition of residual dimethyl sulfate.[4][5]
Expected Yield and Purity
Following this protocol, typical yields for the N-methylation of 3-chloro-pyridin-2-amine are in the range of 75-85%. The purity of the final product after column chromatography is expected to be >98% as determined by GC-MS and NMR analysis.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-chloro-pyridin-2-amine | Precursor for N-methylation. |
| Methylating Agent | Dimethyl sulfate (DMS) | Highly reactive and efficient for N-methylation. |
| Base | Sodium hydroxide (aq) | Facilitates deprotonation of the amine for nucleophilic attack. |
| Solvent | Toluene | Provides a suitable reaction medium for the biphasic system. |
| Stoichiometry (DMS) | 1.1 equivalents | Ensures complete conversion while minimizing di-methylation. |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controls exothermicity and reaction rate. |
| Quenching Agent | 1 M Sodium hydroxide (aq) | Safely decomposes excess dimethyl sulfate.[4][5] |
| Purification Method | Silica Gel Chromatography | Effective for separating the product from starting material and byproducts. |
Safety Considerations
Dimethyl sulfate is a potent carcinogen, mutagen, and highly toxic compound. [1][2][3] It is readily absorbed through the skin and can cause severe burns.[1][3] Inhalation of its vapors can lead to delayed and severe respiratory distress.[6]
-
Handling: All manipulations involving dimethyl sulfate must be conducted in a well-ventilated chemical fume hood.[1][2] Appropriate PPE, including double gloving with chemically resistant gloves, a face shield, and a lab coat, is mandatory.[1][2]
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup.[1][2] Do not use combustible materials.
-
Quenching: The quenching of unreacted dimethyl sulfate is a critical safety step. The use of aqueous base (NaOH or ammonia) is recommended for its rapid and effective neutralization.[4][5] The quenching process should be performed slowly and with cooling, as it can be exothermic.
-
Waste Disposal: All waste containing dimethyl sulfate must be treated with a quenching agent before disposal and handled as hazardous waste according to institutional guidelines.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient base or methylating agent. | Ensure accurate stoichiometry. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial addition. |
| Di-methylation | Excess dimethyl sulfate or prolonged reaction time at elevated temperatures. | Use the recommended stoichiometry (1.1 eq of DMS). Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
| Product Decomposition | Exposure to strong acid or high temperatures during work-up. | Ensure the quenching and washing steps are performed with appropriate cooling. Avoid excessive heating during solvent removal. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the stringent safety precautions outlined, researchers can confidently and efficiently produce this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. The detailed explanation of the rationale behind each step is intended to empower scientists to adapt and optimize this protocol for their specific needs while maintaining the highest standards of safety and scientific rigor.
References
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 3-chloro-N-methylpyridin-2-amine
Introduction: Strategic Functionalization of a Privileged Scaffold
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The strategic derivatization of this scaffold allows for the fine-tuning of molecular properties, making the development of robust synthetic methodologies a critical endeavor. 3-chloro-N-methylpyridin-2-amine is a valuable building block, offering a handle for carbon-carbon and carbon-nitrogen bond formation at the C-3 position. However, the metal-catalyzed cross-coupling of chloropyridines, particularly those bearing an adjacent amino group, presents distinct challenges. The inherent inertness of the C-Cl bond towards oxidative addition compared to its bromide or iodide counterparts necessitates the use of highly active catalyst systems.[1][2] Furthermore, the pyridine nitrogen and the exocyclic amino group can act as potential ligands for the metal center, potentially leading to catalyst inhibition or undesired side reactions.[2]
This comprehensive guide provides detailed, field-proven protocols for the successful cross-coupling of this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed to be self-validating, offering researchers and drug development professionals a reliable starting point for the synthesis of a diverse array of functionalized N-methyl-2,3'-bipyridin-2'-amines, N2,N3-disubstituted pyridin-2,3-diamines, and 3-alkynyl-N-methylpyridin-2-amines.
Core Principle: Overcoming the Inertness of the C-Cl Bond
The primary hurdle in the cross-coupling of this compound is the activation of the strong C-Cl bond. This requires a palladium catalyst that is both electron-rich and sterically hindered. Electron-rich ligands enhance the electron density on the palladium(0) center, promoting the oxidative addition step, which is often rate-limiting for aryl chlorides.[1] Bulky ligands, such as biarylphosphines (e.g., SPhos, XPhos, RuPhos), facilitate the reductive elimination of the product and prevent the formation of inactive catalyst dimers.[3] The choice of base is also critical; it must be strong enough to participate in the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination) without promoting undesired side reactions.
Diagram: General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds. For this compound, this reaction enables the synthesis of 3-aryl-N-methylpyridin-2-amines, which are prevalent in medicinal chemistry.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Protocols for Suzuki-Miyaura Coupling
The choice of catalyst system is paramount for the successful coupling of the relatively unreactive this compound. Below is a comparison of protocols based on effective systems for similar chloropyridine substrates.[4][5][6]
| Parameter | Protocol 1: SPhos-Based System | Protocol 2: Pd(PPh₃)₄ System |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) (2 mol%) | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |
| Ligand | SPhos (4 mol%) | - |
| Base | Potassium phosphate (K₃PO₄) (3.0 equiv) | Potassium carbonate (K₂CO₃) (2.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (1:1) |
| Temperature | 100 °C | 95-100 °C (Reflux) |
| Typical Time | 12-24 hours | 16-24 hours |
| Key Insight | The bulky, electron-rich SPhos ligand is highly effective for activating C-Cl bonds.[5] K₃PO₄ is a strong base suitable for this system. | A classic, often effective catalyst. May require longer reaction times or be less effective for challenging substrates compared to modern ligand systems.[7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (SPhos-Based)
This protocol is recommended as a robust starting point for coupling a wide range of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-N-methylpyridin-2-amine.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[8] For the target substrate, this reaction allows for the introduction of various primary or secondary amines at the C-3 position, yielding N3-substituted N2-methylpyridin-2,3-diamines.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong, non-nucleophilic base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Protocols for Buchwald-Hartwig Amination
The amination of chloropyridines requires a strong base and a highly active catalyst. The following protocols are based on successful aminations of related 3-halo-2-aminopyridines and other challenging aryl chlorides.[3][9][10]
| Parameter | Protocol 1: XPhos-Based System | Protocol 2: RuPhos-Based System |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) | RuPhos Palladacycle (G3) (2 mol%) |
| Ligand | XPhos (4 mol%) | - (Ligand is part of the precatalyst) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv) |
| Solvent | Anhydrous Toluene | Anhydrous 1,4-Dioxane |
| Temperature | 100-110 °C | 100 °C |
| Typical Time | 8-16 hours | 12-24 hours |
| Key Insight | A highly general and effective system for C-Cl amination.[1] NaOtBu is a commonly used strong base. | RuPhos is particularly effective for coupling secondary amines.[3] LiHMDS is a very strong, non-nucleophilic base that can be advantageous for challenging couplings. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination (XPhos-Based)
This protocol is a reliable method for coupling both primary and secondary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound and the amine coupling partner to the flask.
-
Remove the flask from the glovebox (if used) and add anhydrous toluene via syringe under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-N-methylpyridin-2-amines by reacting this compound with a terminal alkyne. This reaction typically employs a dual-catalyst system of palladium and copper(I).
Mechanistic Insight: The Sonogashira Catalytic Cycles
The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl chloride to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol for Sonogashira Coupling
While aryl chlorides are challenging substrates for Sonogashira couplings, the use of an appropriate catalyst system under optimized conditions can afford the desired products. This protocol is based on general procedures for coupling aryl halides with terminal alkynes.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Diisopropylamine (HNiPr₂) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, diisopropylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution (to remove copper salts), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and versatile methods for the functionalization of this compound via palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The key to success lies in the judicious selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, to overcome the inherent inertness of the C-Cl bond. These methodologies open the door to a vast chemical space, enabling researchers and drug development professionals to synthesize a wide array of novel 2-aminopyridine derivatives for various applications. Further optimization of reaction conditions, such as employing microwave irradiation to shorten reaction times or exploring more sustainable solvent systems, will continue to enhance the utility and efficiency of these critical transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note & Protocols: Strategic Derivatization of 3-Chloro-N-methylpyridin-2-amine for Chemical Library Synthesis
Abstract: The substituted 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides a detailed exploration of robust and versatile synthetic strategies for the derivatization of 3-chloro-N-methylpyridin-2-amine, a key building block for the construction of diverse chemical libraries. We will delve into the mechanistic rationale and provide field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. These methods enable the strategic installation of a wide array of functionalities at the C3-position, paving the way for rapid lead generation and optimization in drug discovery programs.
The Strategic Value of the this compound Scaffold
The inherent chemical features of this compound make it an exceptionally valuable starting point for library synthesis. The pyridine ring itself offers favorable properties such as metabolic stability and aqueous solubility.[2] The molecule presents three key points for diversification:
-
The C3-Position: The chlorine atom serves as a versatile synthetic handle for introducing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via modern cross-coupling chemistry.
-
The Exocyclic Amine: The N-methylamino group can be acylated, sulfonated, or used in further coupling reactions after initial C3-functionalization, providing a secondary layer of diversity.
-
The Endocyclic Nitrogen: The pyridine nitrogen can influence the molecule's overall basicity and participate in crucial hydrogen bonding interactions with biological targets.
This guide focuses primarily on the derivatization at the C3-position, which offers the most direct path to significant structural diversity.
Core Derivatization Methodologies
The relative inertness of the C-Cl bond on an electron-deficient pyridine ring requires powerful and specialized catalytic systems.[3] Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this type of transformation, offering broad functional group tolerance and high efficiency under relatively mild conditions.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties.[6][7]
Reaction Principle: The reaction involves a catalytic cycle where a Pd(0) species undergoes oxidative addition into the C-Cl bond. A subsequent transmetalation step with an organoboron reagent (activated by a base) is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8]
Causality in Reagent Selection:
-
Catalyst/Ligand: The oxidative addition to aryl chlorides is often the rate-limiting step.[3] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the reductive elimination step.[3][9]
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results, with stronger bases often being more effective for challenging couplings.[3]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the direct coupling of aryl halides with a wide range of primary and secondary amines.[4][9][10]
Reaction Principle: Similar to the Suzuki coupling, the catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl chloride. The coordinated amine is then deprotonated by a base to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][10]
Causality in Reagent Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (often referred to as Buchwald ligands) was a critical breakthrough, enabling the efficient coupling of unreactive aryl chlorides.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective.[11][12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for coupling various aryl and heteroaryl boronic acids.
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| Starting Material | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) |
| Palladium Pre-catalyst | XPhos Pd G3 (1 - 5 mol%) or Pd₂(dba)₃ (1 - 3 mol%) |
| Ligand (if not using pre-catalyst) | XPhos (2 - 6 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane and Water (e.g., 4:1 v/v) |
| Other | Schlenk flask or microwave vial, magnetic stirrer, inert gas (N₂ or Ar) |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90 | 70-85% |
| Pyridin-3-ylboronic acid | RuPhos Pd G3 (3%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 110 | 65-80% |
| Thiophen-2-ylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 80-90% |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for coupling with primary and secondary amines.
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| Starting Material | This compound |
| Coupling Partner | Primary or Secondary Amine (1.1 - 1.5 equiv) |
| Palladium Source | Pd₂(dba)₃ (1 - 3 mol%) or Pd(OAc)₂ (2 - 5 mol%) |
| Ligand | XPhos or RuPhos (1.2 - 1.5x Pd mol%) |
| Base | NaOtBu or LHMDS (1.5 - 2.5 equiv) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Other | Schlenk flask or sealed tube, magnetic stirrer, inert gas (N₂ or Ar) |
Step-by-Step Procedure:
-
Setup (in a glovebox): To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.8 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and establish an inert atmosphere.
-
Solvent & Amine Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: Example Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4.8) | NaOtBu (1.5) | Toluene | 110 | 80-92% |
| Aniline | Pd(OAc)₂ (3) / RuPhos (6) | LHMDS (2.0) | Dioxane | 100 | 75-88% |
| Benzylamine | Pd₂(dba)₃ (1.5) / XPhos (3.6) | NaOtBu (1.5) | Toluene | 110 | 82-95% |
| Piperidine | G3-XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 100 | 70-85% |
Visualization of Synthetic Strategy and Mechanisms
Workflow and Catalytic Cycles
To visualize the library synthesis approach, the following diagrams illustrate the overall workflow and the fundamental catalytic cycles involved.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Emerging Potential of 3-chloro-N-methylpyridin-2-amine in Materials Science
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
3-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative characterized by a pyridine ring functionalized with a chloro group at the 3-position and an N-methylamino group at the 2-position. While its applications in materials science are not yet extensively documented in peer-reviewed literature, its unique combination of functional groups presents a compelling case for its use as a versatile building block in several areas of advanced materials research. The nitrogen atom in the pyridine ring, the reactive chloro group, and the nucleophilic N-methylamino group offer multiple avenues for chemical modification and incorporation into functional materials.
This guide provides a prospective look into the potential applications of this compound in materials science, drawing parallels from the well-established chemistry of related pyridine derivatives. The protocols outlined herein are intended as foundational methodologies for researchers venturing into the exploration of this promising, yet under-explored, compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | N/A |
| Molecular Weight | 142.59 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like THF, Dioxane, Toluene | Inferred from similar compounds |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Potential Application I: Building Block for π-Conjugated Polymers in Organic Electronics
The structure of this compound is well-suited for the synthesis of π-conjugated polymers, which are the cornerstone of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3] The pyridine ring, being an electron-deficient aromatic system, can be a valuable component in polymers designed for electron transport.[1][4] The chloro and N-methylamino groups provide handles for polymerization through cross-coupling reactions.
Scientific Rationale
The chloro group at the 3-position can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the creation of a polymer backbone by reacting with a difunctional boronic acid or ester comonomer. The N-methylamino group can also be utilized in cross-coupling reactions such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.[8][9] This allows for the synthesis of polymers with nitrogen atoms integrated into the main chain, which can influence the material's electronic properties and morphology.
Hypothetical Polymerization via Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a copolymer of this compound and a fluorene-based diboronic ester, a common building block in blue-emitting polymers.
Protocol 1: Synthesis of a Poly(fluorene-co-(N-methyl-2,3-aminopyridine)) Copolymer
Materials:
-
This compound
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Argon gas supply
Instrumentation:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol) to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (to cap chloro-terminated chains) and 1-bromobenzene (to cap boronic ester-terminated chains) and stir for another 4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a rapidly stirring solution of methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with deionized water and methanol to remove residual salts and catalyst.
-
Purify the polymer further by Soxhlet extraction with acetone, hexane, and finally chloroform. The desired polymer will be in the chloroform fraction.
-
-
Isolation: Precipitate the chloroform solution into methanol, filter the resulting fibrous polymer, and dry it under vacuum at 60 °C for 24 hours.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H and ¹³C NMR for structural confirmation, and UV-Vis and photoluminescence spectroscopy to evaluate its optical properties.
Caption: Hypothetical Suzuki polymerization workflow.
Potential Application II: Ligand for Functional Metal Complexes and MOFs
The N-methylamino group and the pyridine nitrogen of this compound can act as a bidentate ligand, chelating to metal ions to form stable coordination complexes.[10] These complexes could find applications in catalysis, as luminescent materials, or as building units for Metal-Organic Frameworks (MOFs).[11][12] The chloro-substituent can be used for post-synthetic modification of the resulting complex or MOF, adding another layer of functionality.
Scientific Rationale
The formation of a five-membered chelate ring with a metal center is entropically favored. The electronic properties of the resulting metal complex can be tuned by the nature of the metal ion and the other ligands in its coordination sphere. For MOF synthesis, the pyridine nitrogen can act as a linker node, while the rest of the molecule can be further functionalized to control the pore size and chemical environment within the framework.
Illustrative Protocol for Complex Synthesis
Protocol 2: Synthesis of a Ruthenium(II) Complex
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous methanol
-
Argon gas supply
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Reactant Preparation: In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in anhydrous methanol (15 mL).
-
Ligand Addition: In a separate flask, dissolve this compound (1.1 mmol) in anhydrous methanol (10 mL) and add this solution dropwise to the ruthenium dimer solution.
-
Reaction: Stir the resulting solution at room temperature for 24 hours. A color change should be observed, indicating complex formation.
-
Isolation: Reduce the solvent volume under vacuum until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry the complex under vacuum.
Characterization: The complex can be characterized by ¹H NMR, mass spectrometry, and single-crystal X-ray diffraction (if suitable crystals are obtained) to confirm its structure. Its electrochemical and photophysical properties can be investigated by cyclic voltammetry and UV-Vis/photoluminescence spectroscopy, respectively.
Potential Application III: Corrosion Inhibitor for Mild Steel
Pyridine and its derivatives are well-known corrosion inhibitors for various metals, particularly in acidic environments.[13][14][15][16] They function by adsorbing onto the metal surface through the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring, forming a protective barrier that isolates the metal from the corrosive medium.
Scientific Rationale
This compound possesses several features that suggest it could be an effective corrosion inhibitor. The pyridine nitrogen and the exocyclic amino nitrogen can both coordinate to the metal surface. The presence of the electron-donating N-methylamino group increases the electron density on the pyridine ring, which should enhance its adsorption onto the metal surface. The planar structure of the molecule allows for efficient surface coverage.
Experimental Workflow for Corrosion Inhibition Study
Protocol 3: Evaluation of Corrosion Inhibition Efficiency
Materials:
-
Mild steel coupons
-
This compound
-
1 M Hydrochloric acid (HCl) solution
-
Acetone
-
Deionized water
Instrumentation:
-
Analytical balance
-
Water bath or thermostat
-
Potentiostat/Galvanostat for electrochemical measurements
Procedure (Weight Loss Method):
-
Coupon Preparation: Mechanically polish mild steel coupons of a known surface area, degrease them with acetone, wash with deionized water, and dry.
-
Inhibitor Solutions: Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion Test: Weigh the prepared coupons and immerse them in the blank and inhibitor solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Final Weighing: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.
Electrochemical Studies:
-
Potentiodynamic Polarization: Perform polarization scans in the blank and inhibitor solutions to determine the effect of the inhibitor on the anodic and cathodic corrosion reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to investigate the charge transfer resistance and the formation of a protective film on the metal surface.
Caption: Mechanism of corrosion inhibition.
Conclusion and Future Outlook
While the direct application of this compound in materials science is a nascent field, its chemical structure strongly suggests its potential as a valuable synthetic precursor. The protocols and workflows presented in this guide are intended to serve as a starting point for researchers to explore its utility in creating novel functional materials. Future research could focus on synthesizing a variety of polymers and metal complexes and systematically evaluating their properties for applications in organic electronics, catalysis, and corrosion protection. The commercial availability of this compound, coupled with its versatile reactivity, makes it an attractive candidate for innovative materials development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. "Pyridine and its derivatives as corrosion inhibitors" by Chandrabhan Verma, M. A. Quraishi et al. [digitalcommons.njit.edu]
- 16. Pyridine and Its Derivatives as Corrosion Inhibitors [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for 3-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Side Products and Reaction Challenges
This section directly addresses specific issues that may arise during reactions involving this compound, offering insights into their causes and providing actionable solutions.
Issue 1: Formation of Dichlorinated Byproducts
Question: During the chlorination of N-methylpyridin-2-amine to synthesize this compound, I'm observing the formation of what appears to be a dichlorinated species. How can I minimize this?
Answer:
The formation of dichlorinated pyridines is a common side reaction, particularly when employing strong chlorinating agents or harsh reaction conditions.[1][2] The pyridine ring, although deactivated by the nitrogen heteroatom towards electrophilic substitution, can still undergo further chlorination, especially at elevated temperatures.[2][3]
Probable Causes:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) significantly increases the likelihood of over-chlorination.
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the less favorable second chlorination to occur.[2]
-
Reaction Time: Prolonged reaction times can lead to the gradual formation of dichlorinated products, even with stoichiometric amounts of the chlorinating agent.
Solutions & Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. It is often beneficial to use a slight sub-stoichiometric amount and accept a lower conversion of the starting material to avoid the formation of difficult-to-remove dichlorinated impurities.
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Stepwise addition of the chlorinating agent at a controlled, low temperature is recommended.
-
Choice of Chlorinating Agent: Consider using a milder chlorinating agent. For instance, N-chlorosuccinimide (NCS) can offer better selectivity compared to harsher reagents like chlorine gas.
-
Monitoring the Reaction: Utilize techniques like TLC, GC-MS, or HPLC to monitor the reaction progress. Quench the reaction as soon as the desired product is maximized and before significant amounts of the dichlorinated byproduct are formed.
Experimental Protocol: Selective Monochlorination
| Step | Procedure | Rationale |
| 1 | Dissolve N-methylpyridin-2-amine in a suitable solvent (e.g., CH₂Cl₂, CHCl₃) and cool to 0°C in an ice bath. | Lowering the temperature reduces the rate of the second chlorination. |
| 2 | Slowly add a solution of N-chlorosuccinimide (NCS) (1.0 eq) in the same solvent dropwise over 1-2 hours. | Slow addition maintains a low concentration of the chlorinating agent, favoring monosubstitution. |
| 3 | Monitor the reaction by TLC or LC-MS every 30 minutes. | Allows for timely quenching of the reaction to prevent over-chlorination. |
| 4 | Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. | Removes any remaining active chlorine species. |
| 5 | Proceed with a standard aqueous workup and purify by column chromatography. | Isolates the desired this compound from starting material and byproducts. |
Issue 2: N-Oxide Formation
Question: I am performing a reaction that involves an oxidation step, and I'm isolating a significant amount of the corresponding N-oxide of my this compound. How can I prevent this?
Answer:
The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of pyridine N-oxides.[4] This is a common side reaction when using various oxidizing agents. The N-oxide can sometimes be the desired product to activate the pyridine ring for other substitutions, but if it is an unwanted byproduct, its formation needs to be suppressed.[3][4]
Probable Causes:
-
Strong Oxidizing Agents: Reagents like m-CPBA, peracetic acid, or even hydrogen peroxide under certain conditions can readily oxidize the pyridine nitrogen.
-
Reaction Conditions: Elevated temperatures and prolonged exposure to the oxidant can increase the yield of the N-oxide.
Solutions:
-
Choice of Oxidant: If the desired transformation is not oxidation of the pyridine nitrogen, select an oxidant that is less reactive towards tertiary amines.
-
Protecting Group Strategy: In multi-step syntheses, consider carrying out the oxidation at a different stage of the synthesis, if possible, before the pyridine moiety is introduced.
-
Deoxygenation: If N-oxide formation is unavoidable, it can be removed in a subsequent step. Common deoxygenation methods include treatment with PCl₃ or PPh₃.
Workflow for N-Oxide Prevention and Removal
Caption: Decision workflow for managing N-oxide formation.
Issue 3: Dehalogenation during Reductive Processes
Question: I am attempting a reduction on a molecule containing the this compound core and I'm observing loss of the chlorine substituent. What conditions can I use to avoid this?
Answer:
Catalytic hydrogenation is a common method for reductions, but it can also lead to dehalogenation, particularly of aryl halides. The chlorine atom on the pyridine ring is susceptible to hydrogenolysis, especially with catalysts like Palladium on carbon (Pd/C).
Probable Causes:
-
Catalyst Choice: Pd/C is highly active for hydrogenolysis of C-Cl bonds.
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and the presence of a base can promote dehalogenation.
Solutions:
-
Catalyst Selection: Use a catalyst less prone to causing hydrogenolysis. Platinum-based catalysts (e.g., PtO₂) or Raney Nickel might be more suitable alternatives.
-
Control of Reaction Conditions: Perform the reduction under milder conditions (e.g., lower hydrogen pressure, room temperature).
-
Alternative Reducing Agents: Consider chemical reducing agents that do not typically cause dehalogenation, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), depending on the functional group to be reduced.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Besides the starting materials, common impurities can include regioisomers (e.g., 5-chloro-N-methylpyridin-2-amine) if the chlorination step is not highly regioselective, and dichlorinated species as discussed in the troubleshooting guide. Residual solvents from the purification process may also be present. It is always recommended to verify the purity of the starting material by techniques like NMR or GC-MS.[5]
Q2: Can the methylamino group be further alkylated?
A2: Yes, the secondary amine of this compound can be further alkylated to form a tertiary amine. However, controlling the reaction to achieve mono-alkylation of the primary 2-aminopyridine to the desired N-methyl secondary amine can be challenging, and over-alkylation to the tertiary amine is a potential side reaction.[6] Careful control of stoichiometry and reaction conditions is necessary.
Q3: Is the chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNA_r_)?
A3: The pyridine ring is generally more susceptible to nucleophilic attack than benzene.[3] However, the 3-position is less activated towards S_N_Ar compared to the 2- and 4-positions. The presence of the electron-donating amino group at the 2-position further deactivates the ring for nucleophilic attack. While S_N_Ar at the 3-position is possible, it typically requires harsh conditions or a strongly activated nucleophile.
Q4: Are there any known incompatibilities of this compound with common reagents?
A4: As a substituted pyridine, it will react with strong acids to form pyridinium salts.[3] It is also incompatible with strong oxidizing agents which can lead to N-oxide formation. As an amine, it can react with electrophiles such as acyl chlorides and alkyl halides.
References
Technical Support Center: Purification of 3-chloro-N-methylpyridin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-chloro-N-methylpyridin-2-amine. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and offers validated protocols to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is a brownish oil, but I expect a solid. What are the likely impurities?
The expected product, this compound, should be a solid at room temperature. An oily or discolored appearance strongly suggests the presence of impurities. The nature of these impurities is often linked to the synthetic route employed. Common synthesis pathways for similar compounds, such as 3-amino-2-chloro-4-methylpyridine, can provide insight into potential contaminants.[1][2][3][4]
Common Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-dichloropyridine or N-methylamine.
-
Over-Alkylated Byproducts: Formation of species where the pyridine nitrogen has also been alkylated.
-
Positional Isomers: If the starting material allows for reaction at other positions on the pyridine ring, isomeric impurities may be present.
-
Solvent Residues: Incomplete removal of high-boiling point solvents used during the reaction or workup.
-
Decomposition Products: Substituted aminopyridines can be sensitive to heat and air, leading to degradation.
Troubleshooting Steps:
-
Confirm Identity: Before extensive purification, confirm the presence of the desired product using techniques like ¹H NMR or Mass Spectrometry.
-
Analyze the Crude Mixture: Run a preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the number and polarity of the impurities.
Q2: What is the most effective method for purifying crude this compound on a laboratory scale?
For laboratory-scale purification, a multi-step approach combining an initial workup with either recrystallization or column chromatography is generally most effective. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.
Initial Workup (Aqueous Wash):
The basicity of the aminopyridine allows for a straightforward acid-base extraction to remove non-basic impurities.
dot
Caption: Acid-Base Extraction Workflow.
Method 1: Recrystallization
Recrystallization is a cost-effective method for removing small amounts of impurities, provided the crude product is mostly pure and solid.
| Solvent System Component | Rationale |
| Primary Solvent (e.g., Isopropanol, Ethanol) | The compound should be sparingly soluble at room temperature but highly soluble when heated. |
| Anti-Solvent (e.g., Hexanes, Heptane) | The compound should be insoluble in this solvent, which is miscible with the primary solvent. |
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
If the solution is colored, you may add a small amount of activated carbon and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, add an anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Flash Column Chromatography
This is the preferred method for separating complex mixtures or when recrystallization is ineffective.[5] The basic nature of the aminopyridine requires careful selection of the stationary and mobile phases.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, effective for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the product. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent tailing of the basic amine on the acidic silica gel. |
Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Q3: My NMR spectrum shows the correct product, but the purity by HPLC is still low. How can I remove trace impurities?
When dealing with trace impurities that are structurally very similar to the product, more advanced purification techniques may be necessary.
Potential Issues and Solutions:
-
Persistent Isomers: If a positional isomer is present, it may co-elute with the product during standard chromatography. A different stationary phase (e.g., alumina) or a different solvent system for HPLC might be required for separation.
-
Trace Metal Contamination: If the synthesis involved metal catalysts, trace amounts may remain. These can sometimes be removed by washing a solution of the product with aqueous EDTA.
-
Non-Volatile Residues: If the impurities are non-volatile, techniques like sublimation or Kugelrohr distillation (if the product is thermally stable) can be effective.
Advanced Chromatographic Techniques:
For challenging separations, consider preparative HPLC. While more resource-intensive, it offers much higher resolution than flash chromatography.
| Column Type | Mobile Phase Example | Application |
| Normal Phase | Hexane/Isopropanol[6] | Good for separating isomers with different polarities. |
| Reverse Phase (C18) | Water/Acetonitrile with 0.1% TFA or Formic Acid | Effective for a wide range of polarities. The acidic modifier is crucial for good peak shape of basic analytes. |
Q4: How do I confirm the final purity of my this compound?
A combination of analytical techniques should be used to confirm the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A purity of >98% is often required for pharmaceutical applications.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can help identify any remaining impurities if they are present in sufficient concentration (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
By employing these troubleshooting strategies and purification protocols, researchers can consistently obtain high-purity this compound, a critical step in the successful advancement of research and development projects.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 3-chloro-N-methylpyridin-2-amine, a substrate known for its challenging reactivity profile. The following question-and-answer-based guides are designed to address specific issues you may encounter, explaining the causality behind experimental choices to empower you to solve even the most stubborn reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing little to no reactivity in my coupling reaction?
A1: The low reactivity of this compound is rooted in a combination of electronic and steric factors, as well as its potential to interfere with the catalyst. A systematic diagnosis is key.
The core issue stems from the molecule's inherent properties:
-
Electronic Effects: The pyridine ring is electron-deficient, which generally aids nucleophilic substitution. However, the chlorine atom is at the 3-position (meta to the ring nitrogen). Unlike the 2- and 4-positions, the 3-position does not receive significant electronic activation from the ring nitrogen, making the C-Cl bond less susceptible to nucleophilic attack.[1] Furthermore, the N-methylamino group at the 2-position is electron-donating, which further deactivates the ring towards nucleophilic attack.
-
Catalyst Inhibition: The pyridine nitrogen and the adjacent N-methylamino group are both Lewis basic sites. They can coordinate strongly to the palladium catalyst center, leading to the formation of inactive catalyst complexes and effectively poisoning the reaction.[2][3] This is a very common cause of failure in cross-coupling reactions with pyridine-containing substrates.[3]
-
Steric Hindrance: The proximity of the N-methyl group to the chlorine atom at the 3-position can create steric hindrance, impeding the approach of the bulky palladium catalyst complex required for the initial oxidative addition step in cross-coupling cycles.
To begin troubleshooting, you must first determine if the issue lies with the substrate's inherent properties or with the specific reaction conditions.
Caption: Initial troubleshooting workflow for low reactivity.
Q2: My Suzuki-Miyaura coupling with an arylboronic acid is failing. How should I optimize the catalyst system?
A2: The success of a Suzuki-Miyaura coupling with this substrate is highly dependent on the catalyst system's ability to overcome catalyst inhibition and the strength of the C-Cl bond. Aryl chlorides are notoriously less reactive than bromides or iodides.[4]
Your optimization strategy should focus on three key areas: the palladium source, the ligand, and the base.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladium pre-catalysts are often more reliable because they facilitate the clean and efficient generation of the active Pd(0) species.[5][6] Consider using a G3 or G4 Buchwald pre-catalyst.
-
Ligand Selection (Crucial): This is the most critical parameter. The ligand must be carefully chosen to both promote the difficult oxidative addition of the C-Cl bond and prevent catalyst deactivation.
-
Use Bulky, Electron-Rich Monophosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are the gold standard for coupling aryl chlorides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[2]
-
Avoid Bidentate Ligands (Initially): While ligands like dppf are excellent in many contexts, their chelation to the palladium center can sometimes be disadvantageous with inhibiting substrates, as they can be more easily displaced by the pyridine nitrogen.
-
-
Base and Solvent Choice: The choice of base is critical for activating the boronic acid in the transmetalation step.[7]
-
Strong, Non-Nucleophilic Bases: Use a strong base like K₃PO₄ or K₂CO₃. Carbonates are often preferred over alkoxides (like NaOtBu) for Suzuki couplings as they have lower risks of side reactions.[8]
-
Solvent System: A polar aprotic solvent is typically required. Toluene, 1,4-dioxane, or a mixture with water (e.g., Dioxane/H₂O 4:1) is standard. The water can help dissolve the inorganic base and facilitate the reaction.[3]
-
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Starting Point | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (2-5 mol%) | Robust, air-stable, efficiently generates active Pd(0).[5] |
| Ligand | XPhos (1.1 eq. relative to Pd) | Bulky, electron-rich ligand ideal for activating C-Cl bonds. |
| Base | K₃PO₄ (2-3 equivalents) | Strong base, good solubility in aqueous/organic mixtures.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90-110 °C | Higher temperatures are often needed for aryl chlorides. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.05 equiv.).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material and the appearance of the product mass.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q3: I am attempting a Buchwald-Hartwig amination and observing only starting material. What are the key differences in troubleshooting this reaction compared to a Suzuki coupling?
A3: While both are palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination has a different set of critical parameters, primarily concerning the base and the potential for different side reactions. The mechanism still involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][9]
-
Base Selection is Paramount: Unlike Suzuki couplings, Buchwald-Hartwig reactions almost always require a strong, sterically hindered base. The purpose of the base is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido complex.[4]
-
Required Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like LHMDS or K₃PO₄ can be used but are generally less effective for challenging aryl chlorides.[10] Weak carbonate bases are typically ineffective.
-
Base Quality: NaOtBu is highly hygroscopic. Using old or improperly stored base is a frequent cause of reaction failure. Use a fresh bottle or a portion stored in a glovebox.
-
-
Ligand Choice: The same class of bulky, electron-rich monophosphine ligands (SPhos, XPhos, RuPhos) that are effective for Suzuki couplings of aryl chlorides are also the top-tier ligands for Buchwald-Hartwig aminations.[11] Bidentate ligands like BINAP were used in earlier generation systems but are often less effective for aryl chlorides.[9]
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene, dioxane, or THF are common choices. Protic solvents or residual water will quench the strong base and kill the reaction.
-
Side Reaction - Hydrodehalogenation: A common sight in failed Buchwald-Hartwig reactions is the formation of N-methylpyridin-2-amine, where the chlorine has been replaced by a hydrogen. This occurs when a β-hydride elimination pathway competes with the desired reductive elimination, particularly if the catalyst system is not optimal.[9]
Caption: Key steps and failure points in the Buchwald-Hartwig cycle.
Q4: What general laboratory practices are critical when working with this substrate to ensure reproducibility?
A4: Meticulous attention to general laboratory technique is crucial for success and reproducibility, especially in sensitive catalytic reactions.
-
Ensure Purity of Starting Materials:
-
This compound: Verify its purity by NMR or LCMS. If it has been stored for a long time, consider purification by recrystallization or chromatography.
-
Coupling Partners: Boronic acids can degrade to boroxines upon storage; use fresh or properly stored material. Amines should be purified by distillation or filtration through alumina if they are liquids.[5]
-
-
Maintain an Inert Atmosphere: As mentioned, the active Pd(0) catalyst is sensitive to oxygen.
-
Degassing: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Setup: Use Schlenk line techniques or a glovebox for the reaction setup. Ensure all glassware is oven- or flame-dried to remove adsorbed water.[12]
-
-
Proper Analysis: If a reaction fails, analyzing the crude mixture is more informative than just seeing no product on a TLC plate.
-
LCMS: This is the most powerful tool. Look for the mass of your starting materials, the expected product, and potential side products like the hydrodehalogenated starting material or homocoupled boronic acid.
-
¹H NMR: A crude NMR can tell you if the starting material is unreacted, if it has decomposed, or if significant side products have formed.
-
By adhering to these principles of chemical reactivity and rigorous experimental practice, you can systematically troubleshoot and optimize reactions involving the challenging but synthetically valuable this compound substrate.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-chloro-N-methylpyridin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-chloro-N-methylpyridin-2-amine in transition metal-catalyzed reactions. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to help you diagnose and solve challenges related to catalyst poisoning, a frequent issue with this class of substrate.
The 2-aminopyridine scaffold, while a valuable building block, is a notorious challenge in cross-coupling catalysis.[1] Its ability to act as a strong chelating ligand for the metal center often leads to the formation of stable, off-cycle complexes that deactivate the catalyst. This guide will address the most common questions and failure modes encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or is extremely sluggish. Is catalyst poisoning the definite cause?
A: It is the most probable cause. While other factors like impure reagents or suboptimal conditions can't be ruled out, the structure of this compound is inherently problematic for many standard catalyst systems. The pyridine nitrogen and the adjacent N-methylamino group can act as a potent bidentate (two-point) chelating ligand. This chelation can sequester the active metal species (e.g., Palladium) into a highly stable, catalytically inactive complex, effectively shutting down the reaction.[1][2] Nitrogen-containing heterocycles are well-documented poisons for palladium and platinum catalysts.[3][4]
Q2: Can you illustrate the specific mechanism of catalyst poisoning by this substrate?
A: Certainly. The deactivation occurs when the substrate coordinates too strongly to the metal center, more so than the intended phosphine ligands. The lone pair on the pyridine nitrogen and the lone pair on the exocyclic amine nitrogen coordinate to the palladium atom, forming a stable five-membered ring. This complex is often too stable to proceed through the catalytic cycle, particularly the reductive elimination step.
Below is a diagram illustrating this deactivation pathway.
Caption: Mechanism of catalyst deactivation by bidentate chelation.
Q3: My reaction mixture turned black, and I see precipitated solids. What does this signify?
A: The formation of a black precipitate is typically palladium black, which is finely divided, aggregated, and catalytically inactive Pd(0) metal.[5] This indicates catalyst decomposition. It often occurs when the supporting ligands (e.g., phosphines) are either stripped from the metal center or degrade under the reaction conditions. The strong binding of your 2-aminopyridine substrate can displace the phosphine ligands, leaving the palladium atoms exposed and prone to aggregation.[2] Addressing the root cause of poisoning is essential to prevent this decomposition.
Q4: How do I select a catalyst system to overcome or minimize poisoning with this compound?
A: This is the most critical decision. Standard catalysts like Pd(PPh₃)₄ often fail. You need a more robust system specifically designed to handle challenging, coordinating substrates.
Core Strategy: Ligand Selection
The goal is to use a ligand that binds to palladium more strongly and effectively than the substrate, while also promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). The best choices are often bulky, electron-rich monodentate phosphine ligands, commonly known as Buchwald ligands.
| Ligand Class | Example Ligands | Key Features & Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High Bulk & Electron-Rich: The steric bulk prevents the substrate from forming a stable bidentate chelate. The electron-rich nature accelerates the rate-limiting reductive elimination step, helping the desired reaction outcompete the deactivation pathway.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-Donors: NHCs form very strong bonds to the metal center, making them less susceptible to displacement by the aminopyridine substrate. They are known for their high thermal stability. |
| Specialized Ligands | BrettPhos | Exceptional Bulk: Specifically designed for sterically hindered and electron-rich substrates. It has proven effective for C-N cross-couplings of unprotected 3-halo-2-aminopyridines.[7] |
Practical Recommendation: Start with a modern palladium pre-catalyst (e.g., an SPhos or RuPhos pre-catalyst). These are air-stable and efficiently generate the active Pd(0) species in situ, which is crucial for consistency with difficult substrates.[7]
Q5: Beyond the catalyst, what experimental parameters should I optimize to troubleshoot a failed reaction?
A: A systematic approach is key. Once you've selected a robust ligand, fine-tuning the reaction conditions can overcome residual inhibition. The following workflow provides a logical progression for optimization.
Caption: A systematic workflow for troubleshooting difficult cross-coupling reactions.
Detailed Experimental Protocols:
-
Base Optimization: The base is not inert and participates in the catalytic cycle.
-
For Suzuki: Start with K₃PO₄ or Cs₂CO₃. These are often effective and less harsh than alkoxides.
-
For Buchwald-Hartwig: Stronger, non-coordinating bases like LiHMDS or NaOtBu are often required. LiHMDS has been shown to be effective in C-N couplings with 3-halo-2-aminopyridines.[7]
-
Rationale: The base's solubility and strength can dramatically affect the outcome. A screen of 2-3 different bases is highly recommended.
-
-
Solvent Selection: Use strictly anhydrous, aprotic solvents.
-
Common Choices: Dioxane, Toluene, or THF are standard.
-
Degassing is CRITICAL: Oxygen can oxidize the active Pd(0) catalyst and lead to side reactions like boronic acid homocoupling in Suzuki reactions.[2][8] Degas your solvent thoroughly via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Q6: How can I definitively prove that my substrate is poisoning the catalyst?
A: A diagnostic "catalyst poisoning" experiment is highly effective.
Experimental Protocol: Poisoning Test
-
Set up a control reaction: Choose a simple, reliable cross-coupling that is known to work well with your chosen catalyst system (e.g., bromobenzene with phenylboronic acid).
-
Run the control: Let the reaction proceed for a short time (e.g., 15-30 minutes) and take a sample for analysis (TLC, LC-MS) to confirm that the reaction has started and product is forming.
-
Introduce the poison: Add a small amount (e.g., 5-10 mol%) of this compound to the actively running control reaction.
-
Monitor the reaction: Continue to take samples over time and compare the reaction progress to the control reaction without the added aminopyridine.
Interpreting the Results:
-
Reaction Stalls: If the product formation in the "spiked" reaction immediately slows or stops completely, you have strong evidence that this compound is acting as a catalyst poison.
-
No Effect: If the reaction proceeds unabated, the issue with your primary reaction lies elsewhere (e.g., substrate purity, electronic effects, etc.).
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Catalyst_poisoning [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Recrystallization Methods for 3-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for the purification of 3-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this key synthetic intermediate. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to adapt and troubleshoot effectively.
Introduction: The Challenge of Purifying Pyridine Derivatives
This compound is a substituted pyridine, a class of compounds often presenting unique purification challenges. The presence of a basic pyridine nitrogen, a polar amine group, and a nonpolar methyl group gives the molecule a nuanced solubility profile. Pyridine derivatives can be prone to "oiling out" or forming poor crystals, making solvent selection and procedural control critical for achieving high purity.[1][2] This guide will walk you through proven methods and troubleshooting strategies to overcome these obstacles.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when there are significant impurities present that depress the melting point of the mixture.
-
Causality: The high concentration of the solute upon cooling leads to supersaturation. If the temperature at which this occurs is still above the compound's melting point (or the melting point of the impure mixture), it will separate as a liquid (oil) rather than a solid lattice.
-
Immediate Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation concentration.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or a towel to ensure a gradual temperature drop. This gives the molecules sufficient time to orient themselves into a crystal lattice.
-
-
Long-Term Strategy: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent has a boiling point lower than the melting point of your compound. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.
Q2: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.[3]
-
Causality & Solutions:
-
Excess Solvent: If the solution is too dilute, the solubility limit will not be reached upon cooling.[3][4][5]
-
Action: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration. Then, allow it to cool again.
-
-
Lack of Nucleation (Supersaturation): Sometimes, a solution needs a "seed" to start the crystallization process.
-
Action 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Action 2 (Seed Crystal): If you have a small amount of the crude solid, add a tiny speck to the cold solution. This "seed crystal" acts as a template for further crystal growth.
-
-
Q3: My final product has a low yield. What are the most common causes of product loss?
A3: Product loss during recrystallization is inevitable to some extent, as the compound will always have some solubility in the cold solvent.[3][5] However, significant losses are often due to preventable procedural errors.
-
Common Causes & Prevention:
-
Using Too Much Solvent: This is the most frequent cause of low yield. The more solvent used, the more product will remain dissolved after cooling.[3][5]
-
Premature Crystallization: If the compound crystallizes on the filter paper during hot filtration, it will be discarded with the insoluble impurities.[7]
-
Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.
-
Excessive Washing: Using too much cold solvent to wash the collected crystals can redissolve a significant portion of your product.[5]
-
Prevention: Wash the crystals with a minimum amount of ice-cold solvent.[3]
-
-
Q4: The recrystallized product is still colored, even though the original crude material was only slightly discolored. Why?
A4: The color is likely due to highly soluble, colored impurities that remain trapped in the crystal lattice or adsorbed on the crystal surface.
-
Causality: Rapid crystallization can trap impurities within the growing crystal structure.[4] Some highly colored impurities may have solubility profiles similar to the target compound.
-
Solution (Use of Activated Charcoal):
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount of activated charcoal (decolorizing carbon) to the solution. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.[8]
-
Reheat the solution to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[6][8] The resulting filtrate should be colorless and can then be cooled to crystallize the pure product.
-
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.
Caption: A workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point.[3] Our target molecule has moderate polarity. A good solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[9]
-
Recommended Screening Solvents:
-
Alcohols (Ethanol, Isopropanol): These are often excellent choices for compounds with hydrogen-bonding capabilities (like the amine group). A mixed system, such as ethanol/water, can be highly effective.
-
Esters (Ethyl Acetate): Often a good balance of polarity. Can be used alone or in a mixed system with a nonpolar solvent like hexanes.[1]
-
Aromatic Hydrocarbons (Toluene): Can be effective, especially for removing nonpolar impurities.[1]
-
Ketones (Acetone): A polar aprotic solvent that can be effective, often used in a mixed system with water or hexanes.[1]
-
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. Often works well. |
| Isopropanol | 83 | Polar Protic | Similar to ethanol, slightly less polar. Good alternative. |
| Ethyl Acetate | 77 | Moderate | Excellent for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | Can be effective if the compound is less polar than expected.[1] |
| Hexanes/Heptane | 60-90 | Nonpolar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed-solvent system with ethyl acetate or acetone. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent, but very useful as the "anti-solvent" in a mixed system with ethanol or acetone.[1] |
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will depend on the synthetic route. Common syntheses for related compounds involve steps like chlorination and amination.[10][11][12] Potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-chlorinated Species: Dichloro- or other polychlorinated pyridine derivatives.
-
Positional Isomers: Isomers formed if reactions are not completely regioselective.
-
Hydrolysis Products: For example, the corresponding pyridone if water is present during certain reaction steps.
Q3: How do I perform a mixed-solvent recrystallization?
A3: This technique is used when no single solvent has the ideal solubility properties.[4] You use a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add another drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The solubility will decrease dramatically, leading to crystal formation. A very common and effective pair is ethanol (good solvent) and water (bad solvent).
Standard Operating Protocol: Recrystallization of this compound
This protocol describes a general single-solvent method. Adjustments may be necessary based on your initial solvent screening experiments.
1. Solvent Selection:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is too good for a single-solvent recrystallization.
-
If it is poorly soluble, heat the test tube gently in a water bath. If the solid dissolves completely when hot, you have found a potentially good solvent.[3]
-
Allow the test tube to cool. If abundant crystals form, this is an excellent candidate solvent.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).
-
Add a boiling chip and place the flask on a hot plate.
-
Add the chosen solvent in small portions, bringing the solution to a boil between additions. Continue adding just enough hot solvent until the solid completely dissolves.[3][4]
3. Hot Filtration (if necessary):
-
If the hot solution contains insoluble impurities (or if you used decolorizing charcoal), a hot filtration is required.[8][13]
-
Set up a filtration apparatus with a stemless or short-stemmed funnel and fluted filter paper.[7][14]
-
Place a small amount of the recrystallization solvent in the receiving flask and heat it on the hot plate so that the hot vapors pre-heat the apparatus.[7]
-
Once the apparatus is hot, quickly pour the boiling solution through the fluted filter paper.
4. Crystallization:
-
Cover the mouth of the flask with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[6] Rushing this step can trap impurities.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the yield.[6]
5. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[14]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[3]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
6. Drying:
-
Carefully remove the filter paper and crystals from the funnel.
-
Press the crystals between sheets of dry filter paper to remove excess solvent.
-
Allow the crystals to air-dry completely. For a final drying step, a vacuum oven at low heat can be used, provided the compound is not prone to sublimation.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. safrole.com [safrole.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mt.com [mt.com]
- 10. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 11. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Navigating the Chemistry of 3-chloro-N-methylpyridin-2-amine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the use of 3-chloro-N-methylpyridin-2-amine in chemical reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and ensure the integrity of your experiments.
The stability of this compound is paramount for successful synthetic outcomes. Its unique electronic and steric properties make it a valuable building block, but also susceptible to specific decomposition pathways under certain reaction conditions. This guide will walk you through identifying and preventing these issues.
Troubleshooting Guide: Tackling Decomposition Head-On
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in the lab.
Question 1: I'm observing a significant amount of N-methylpyridin-2-amine (dechlorinated starting material) as a byproduct in my cross-coupling reaction. What is causing this and how can I prevent it?
Answer:
The formation of N-methylpyridin-2-amine is a classic case of hydrodehalogenation , a common side reaction for aryl and heteroaryl chlorides in palladium-catalyzed reactions.[1][2] This occurs when the chloro group is replaced by a hydrogen atom.
Primary Causes:
-
Hydride Source: The hydride source can be residual water, alcohols (like methanol or ethanol) used as solvents or additives, or even certain bases or reagents that can generate hydride species.[2]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation. Some catalyst systems are more prone to this side reaction.
-
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation over the desired cross-coupling.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using a protic solvent is unavoidable, consider using a minimal amount or switching to an aprotic solvent like toluene, dioxane, or THF.
-
Optimize Your Catalyst and Ligand:
-
Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These have been shown to be effective in suppressing hydrodehalogenation in challenging couplings.[3]
-
Consider using a pre-formed palladium catalyst to ensure a consistent and active catalytic species.
-
-
Careful Base Selection:
-
Strong alkoxide bases in the presence of protic solvents can exacerbate hydrodehalogenation.
-
Consider switching to a non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
-
Temperature Control: Run the reaction at the lowest effective temperature. You can perform a temperature screen to find the optimal balance between reaction rate and byproduct formation.
| Parameter | Recommendation to Minimize Hydrodehalogenation |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Catalyst/Ligand | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands |
| Base | K₃PO₄, Cs₂CO₃ |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) |
Question 2: My reaction is sluggish, and I'm isolating a significant amount of a bipyridine byproduct. What's happening?
Answer:
The formation of a bipyridine species indicates that a homocoupling side reaction is occurring, where two molecules of your this compound couple with each other.[4] This is another common issue in palladium-catalyzed cross-coupling reactions.
Primary Causes:
-
Catalyst Concentration and Activity: High catalyst loading or a highly active catalyst can sometimes favor homocoupling, especially at the beginning of the reaction when the concentration of the starting material is high.
-
Reaction Conditions: The choice of solvent and base can also play a role in promoting or suppressing homocoupling.
Troubleshooting Steps:
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is needed for the reaction to proceed, excessive amounts can lead to side reactions. Try reducing the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%).
-
Ligand Selection: The use of appropriate ligands is crucial. Bulky phosphine ligands that favor the desired cross-coupling pathway over homocoupling are recommended.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid (in a Suzuki coupling) or the amine (in a Buchwald-Hartwig amination) can help to maintain a low concentration of the coupling partner and disfavor homocoupling.
Question 3: In my Suzuki-Miyaura coupling reaction using DMF as a solvent, I've identified N,N-dimethyl-N'-(3-chloro-2-pyridinyl)formamidine as a byproduct. Where is this coming from?
Answer:
This byproduct is likely the result of a reaction between your this compound and the solvent, dimethylformamide (DMF). Under certain conditions, particularly at elevated temperatures and in the presence of a palladium catalyst and base, DMF can decompose or react with amines.
Troubleshooting Steps:
-
Change the Solvent: The most straightforward solution is to switch to a different solvent that is less likely to participate in side reactions. Toluene, dioxane, and THF are common and generally inert choices for Suzuki-Miyaura couplings.[5]
-
Lower the Reaction Temperature: If DMF is essential for solubility or other reasons, try running the reaction at a lower temperature to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under storage?
A1: this compound is generally stable under normal laboratory storage conditions (cool, dry, and dark). However, like many amines, it can be sensitive to light and air over long periods. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator.
Q2: Can the pyridine nitrogen in this compound inhibit my palladium catalyst?
A2: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This is a known challenge when working with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.
Q3: What analytical methods are best for monitoring the decomposition of this compound during a reaction?
A3: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and the appearance of new spots which could be byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material, product, and any byproducts. A stability-indicating HPLC method can be developed to resolve all key components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the dechlorinated N-methylpyridin-2-amine.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to identify and quantify the major components.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualizing Decomposition Pathways and Prevention
To further clarify the potential issues and their solutions, the following diagrams illustrate the key decomposition pathways and the recommended preventative strategies.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 3-chloro-N-methylpyridin-2-amine Synthesis
Introduction
3-chloro-N-methylpyridin-2-amine is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While its synthesis on a laboratory scale is well-documented, transitioning to pilot-plant or industrial-scale production often presents a unique set of challenges. These can range from inconsistent yields and impurity profiles to significant safety concerns. This technical guide is designed to serve as a troubleshooting resource for researchers, scientists, and drug development professionals encountering issues during the scale-up of this valuable compound. The following information is based on established principles of chemical process scale-up and experience with analogous heterocyclic amine syntheses. A plausible and common synthetic route, the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with methylamine, will be the primary focus of this guide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: We are observing a significant drop in yield and increased impurity formation now that we've moved from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations that are not apparent at the lab scale.[1][2]
-
Inadequate Mixing: The most common culprit is poor mixing. In a larger vessel, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the exothermic amination reaction accelerates, causing degradation and side-product formation. It can also result in areas of low reagent concentration, leading to incomplete conversion.
-
Troubleshooting:
-
Agitator Selection and Speed: Ensure the agitator (impeller) design is appropriate for the reactor geometry and batch viscosity. A retreat curve or pitched-blade turbine is often suitable. You may need to increase the agitation speed, but be cautious of creating a vortex, which can be addressed with baffles.
-
Reagent Addition: Instead of adding the methylamine solution all at once, a controlled, subsurface addition over a longer period is crucial. This allows the reactor's cooling system to keep up with the heat of reaction.
-
Mixing Studies: If problems persist, consider computational fluid dynamics (CFD) modeling or a simple mixing time study using a tracer to understand the fluid dynamics in your reactor. As a rule of thumb, the reaction half-life should be significantly longer than the mixing time to avoid issues.[3]
-
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat removal less efficient.[3] An uncontrolled exotherm can lead to a runaway reaction, which is a major safety hazard.[4][5][6]
-
Troubleshooting:
-
Jacket Temperature: Lower the temperature of the heating/cooling jacket to anticipate the exotherm.
-
Controlled Addition: As mentioned above, slow, controlled addition of the limiting reagent is your primary tool for managing the exotherm.
-
Calorimetry Data: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on the lab scale. This will provide critical data on the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR), allowing you to design a safe and efficient cooling protocol for the larger scale.[6][7]
-
-
Question 2: We are seeing a new, significant impurity in our scaled-up batches that we did not observe on the bench. How do we identify and control it?
Answer: The appearance of new impurities upon scale-up is often related to longer reaction times, higher temperatures in localized hot spots, or the introduction of new materials of construction.
-
Potential Impurities and Causes:
-
Bis-amination Product (2,3-bis(methylamino)pyridine): This can form if there are localized excesses of methylamine and higher temperatures. The initial product, this compound, can undergo a second SNAr reaction.
-
Positional Isomers: If the starting 2,3-dichloropyridine contains other dichloropyridine isomers (e.g., 2,5- or 2,6-dichloropyridine), you will form the corresponding N-methyl-chloropyridinamine isomers.
-
Degradation Products: Uncontrolled exotherms can lead to thermal decomposition of starting materials or the product.
-
-
Troubleshooting and Mitigation:
-
Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR, mass spectrometry, and IR spectroscopy. Knowing the structure is key to understanding its formation.
-
Control of Stoichiometry: On a large scale, ensure accurate charging of all reagents. Use a slight excess of 2,3-dichloropyridine to minimize the formation of the bis-aminated product.
-
Raw Material Purity: Always check the certificate of analysis for your starting materials. It may be necessary to re-purify the 2,3-dichloropyridine before use if it contains significant levels of other isomers.
-
Temperature and Time Control: Stricter control over the internal reaction temperature and minimizing the overall reaction time can prevent the formation of temperature-related byproducts.
-
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Low Yield | Poor mixing, localized hot spots, inefficient heat transfer, incomplete reaction. | Optimize agitator speed and design, implement controlled subsurface reagent addition, use reaction calorimetry data to manage exotherm.[3][6] |
| New Impurity Formation | Longer reaction times, uncontrolled exotherms, impure starting materials. | Identify impurity structure, enforce strict temperature control, verify purity of starting materials, adjust stoichiometry. |
| Product Oiling Out/Crystallization Issues | Change in supersaturation rate due to slower cooling, different solvent purity. | Implement a controlled cooling profile, use seeding with a small amount of pure product to induce crystallization, consider an anti-solvent addition. |
| Safety Hazards | Uncontrolled exotherm (runaway reaction), pressure build-up from methylamine. | Perform thermal hazard analysis (DSC, RC1), ensure adequate reactor cooling capacity, use a pressure-rated reactor, ensure proper venting.[4][5] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues during scale-up.
Impurity Identification and Mitigation Workflow
Caption: Workflow for identifying and mitigating new impurities.
Experimental Protocols
Lab-Scale Protocol (100g Scale)
-
Reactor Setup: Equip a 1L, 4-necked round-bottom flask with a mechanical stirrer, a thermocouple, a condenser, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.
-
Charge: Charge 2,3-dichloropyridine (100 g, 0.676 mol) and ethanol (500 mL) to the flask.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a 40% aqueous solution of methylamine (74.5 g, 0.959 mol) via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water (500 mL) and ethyl acetate (500 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography or crystallization.
Proposed Pilot-Scale Protocol (10kg Scale)
-
Reactor Setup: Use a 100L glass-lined steel reactor equipped with a retreat curve impeller, a thermocouple, a condenser, and a subsurface addition line connected to a metering pump.
-
Charge: Charge 2,3-dichloropyridine (10.0 kg, 67.6 mol) and ethanol (50 L) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C by circulating coolant through the reactor jacket.
-
Reagent Addition: Add a 40% aqueous solution of methylamine (7.45 kg, 95.9 mol) via the subsurface addition line at a controlled rate of approximately 3.7 kg/hour . Continuously monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.
-
Reaction: Once the addition is complete, maintain the batch at 10-15 °C for 2 hours, then allow it to warm to 20-25 °C and stir for an additional 10-12 hours. Confirm reaction completion with in-process control (IPC) via HPLC.
-
Work-up: Concentrate the batch by vacuum distillation to approximately one-third of the initial volume. Add water (50 L) and ethyl acetate (50 L). Agitate and allow the layers to separate.
-
Isolation: Transfer the lower aqueous layer to a second vessel. Extract the aqueous layer with ethyl acetate (2 x 25 L). Combine all organic layers in the primary reactor.
-
Purification: Wash the combined organic layers with brine (20 L). Concentrate the organic layer by vacuum distillation to afford the crude product. The final purification is best achieved by crystallization, potentially with an anti-solvent like heptane, to avoid chromatography at this scale.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. icheme.org [icheme.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Workup and Purification of 3-chloro-N-methylpyridin-2-amine Reactions
Welcome to the technical support guide for reactions involving 3-chloro-N-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this aminopyridine derivative can present specific challenges during reaction workup and purification. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Workup Considerations
Q1: My reaction mixture is a complex slurry after a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is a reliable general first step?
A1: The initial step should always be to quench the reaction and remove insoluble inorganic salts and the bulk of the palladium catalyst. A common mistake is to proceed directly to extraction, which can lead to emulsions and poor separation.
Recommended Protocol: Initial Filtration
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). This reduces the viscosity and helps precipitate inorganic salts.
-
Prepare a short plug of Celite® (diatomaceous earth) in a fritted glass funnel. The pad should be about 1-2 cm thick.[1]
-
Wet the Celite® pad with the same solvent used for dilution.
-
Filter the reaction slurry through the Celite® pad. The Celite® will trap insoluble salts and heterogeneous palladium species.[1][2]
-
Wash the pad thoroughly with additional solvent to ensure complete recovery of your product.
-
The resulting filtrate is now ready for aqueous workup or direct concentration for chromatography.
Q2: I'm performing an aqueous extraction, but my product seems to have low recovery in the organic layer. Why is this happening and how can I fix it?
A2: This is a classic issue with pyridine-containing molecules. The pyridine nitrogen (pKa ≈ 5-6) and the 2-amino group are basic.[3] If the aqueous layer is neutral or acidic, your product will be protonated, forming a salt that is highly soluble in water and poorly soluble in common organic solvents.[4][5][6]
Expert Insight: The key is to control the pH of the aqueous layer to ensure your product remains in its neutral, "free base" form, which is more soluble in organic solvents.
Protocol for Efficient Extraction:
-
Following the initial filtration (if applicable), transfer the filtrate to a separatory funnel.
-
Add a sufficient amount of a weak base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), to the separatory funnel.
-
Crucially, test the pH of the aqueous layer using pH paper. Ensure the pH is basic (pH > 8). If not, add more base.
-
Shake the funnel, venting frequently, and allow the layers to separate.
-
Collect the organic layer.
-
Re-extract the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.
-
Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.[7]
Section 2: Troubleshooting Palladium Cross-Coupling Reactions
Q3: I've performed a Suzuki or Buchwald-Hartwig reaction. After filtration through Celite®, my crude product is still dark-colored, indicating residual palladium. How can I remove it?
A3: While Celite® filtration removes precipitated palladium, it is often ineffective against soluble or finely dispersed palladium species.[1] The nitrogen atoms in your aminopyridine product can chelate with palladium, keeping it in solution.[8] More stringent methods are required for pharmaceutical applications where low metal content is critical.[9]
Advanced Palladium Removal Techniques:
| Method | Protocol | Pros | Cons |
| Activated Carbon | 1. Dissolve crude product in a suitable solvent (e.g., Toluene, THF). 2. Add 5-10 wt% of activated carbon.[8] 3. Stir the suspension, gently heating to 40-50 °C for 1-18 hours. 4. Filter through Celite® to remove the carbon. | Cost-effective. | Can adsorb the desired product, leading to yield loss.[8] |
| Thiol-Based Scavengers | 1. Dissolve crude product in a solvent. 2. Add a solid-supported scavenger (e.g., thiol-functionalized silica gel).[2] 3. Stir at room temperature or elevated temperature for several hours. 4. Filter off the resin. | High affinity and selectivity for palladium.[8] | More expensive than carbon. May require screening to find the optimal scavenger. |
| Crystallization | 1. If your product is a solid, attempt to crystallize it from a suitable solvent system. | Can provide very high purity product, removing multiple impurities at once. | Not always feasible; depends on the physical properties of the product. |
Expert Recommendation: For most lab-scale syntheses, a sequential treatment of filtration through Celite®, followed by stirring with activated carbon, offers a good balance of efficiency and cost.
Q4: My Buchwald-Hartwig amination of this compound is sluggish or gives low yield. What are the common causes?
A4: The amination of 2-halopyridines is known to be challenging.[10] The primary culprit is often catalyst poisoning, where the pyridine nitrogen coordinates to the palladium center, inhibiting its catalytic activity.[10][11]
Troubleshooting Checklist:
-
Ligand Choice: Standard ligands may not be effective. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) which are designed to stabilize the catalyst and prevent pyridine coordination.[11]
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is often effective, but other bases like LHMDS or K₃PO₄ should be screened.[10][12]
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[10][11]
-
Pre-catalyst: Use a modern, well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure the efficient generation of the active catalytic species.[11][12]
Section 3: Purification and Analysis
Q5: I am trying to purify my product by silica gel chromatography, but I'm observing significant peak tailing. How can I improve the separation?
A5: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on standard silica gel.[13] The issue stems from the interaction between the basic nitrogen atoms of your analyte and the acidic silanol (Si-OH) groups on the silica surface. This leads to non-ideal elution behavior.[13]
Protocol to Reduce Peak Tailing:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount of a competing base to your eluent.
-
Add 0.5-1% triethylamine (TEA) or pyridine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).
-
The additive will preferentially interact with the acidic silanol sites, "masking" them from your product and allowing for a more symmetrical peak shape.[13]
-
-
Use Deactivated or Basic Stationary Phase:
-
Consider using deactivated silica gel or basic alumina as your stationary phase.
-
-
Alternative Chromatography: For analytical purposes, HPLC methods using core-shell mixed-mode columns or adjusting the mobile phase pH can provide excellent peak shape without ion-pairing reagents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Verification of 3-chloro-N-methylpyridin-2-amine: A Comparative Analysis
In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For drug development professionals, the integrity of a lead compound, such as 3-chloro-N-methylpyridin-2-amine, underpins the reliability of all subsequent biological and toxicological data. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. It further presents a comparative evaluation with alternative analytical techniques, offering a holistic perspective on achieving robust and reliable characterization.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy remains the cornerstone for the structural analysis of organic molecules due to its ability to provide detailed information about the chemical environment of individual protons.[1] For this compound, the ¹H NMR spectrum provides a unique fingerprint, allowing for the confirmation of its structure and the assessment of its purity.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the N-methyl group. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the pyridine ring, along with the electron-donating effect of the amino group, all influence the chemical shifts of the neighboring protons.
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the pyridine ring will appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are crucial for unambiguous assignment.
-
H-6: Being adjacent to the ring nitrogen, this proton is expected to be the most deshielded and appear furthest downfield. It will likely appear as a doublet of doublets due to coupling with H-5 and H-4.
-
H-4: This proton will also be a doublet of doublets, coupling with H-5 and H-6.
-
H-5: This proton will appear as a doublet of doublets, coupling to both H-4 and H-6.
-
-
N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a singlet in the upfield region, typically around δ 2.5-3.5 ppm. The broadness of this peak can sometimes be influenced by slow rotation around the C-N bond or exchange with trace amounts of water.
-
NH Proton: The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
Visualizing the Structure and Proton Assignments:
Caption: Molecular structure of this compound with proton labels.
Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization, especially in a regulatory environment.[2][3] The following table compares ¹H NMR with other common analytical techniques for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations | Application for this compound |
| ¹H NMR | Detailed structural information (proton connectivity, chemical environment), quantitative analysis (qNMR). | Non-destructive, provides unambiguous structural elucidation, good for purity assessment.[4] | Relatively low sensitivity compared to MS, complex spectra for mixtures.[1][4] | Primary technique for structural confirmation and purity assessment. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | Complements ¹H NMR, useful for identifying isomers. | Low sensitivity, longer acquisition times.[5] | Confirms the carbon framework and presence of all expected carbon atoms. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula (with high-resolution MS).[4][6] | Does not provide detailed stereochemical or isomeric information.[6] | Confirms molecular weight and provides fragmentation data for structural support. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities. | High sensitivity, excellent for quantifying impurities, widely used in quality control.[2][3][7] | Does not provide structural information on its own.[1] | Essential for determining purity and identifying and quantifying impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about functional groups present. | Fast, simple, good for confirming the presence of key functional groups (e.g., N-H, C-Cl). | Provides limited structural information, not suitable for complex mixtures. | Confirms the presence of amine and aromatic functionalities. |
Workflow for Comprehensive Analysis:
Caption: Recommended analytical workflow for the characterization of this compound.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent for NMR analysis.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[5]
-
NMR tube (5 mm, high precision)
-
Vial and Pasteur pipette
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Objective: To acquire a high-resolution ¹H NMR spectrum with optimal parameters.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 or 32 (adjust as needed for signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): Approximately 16 ppm (centered around 6-7 ppm)
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Set the receiver gain to an appropriate level to avoid signal clipping.
-
Acquire the ¹H NMR spectrum using the parameters listed above.
-
3. Data Processing and Interpretation:
-
Objective: To process the raw data and interpret the resulting spectrum to confirm the structure.
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin)
-
Procedure:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign each signal to the corresponding protons in the molecule.[8]
-
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently perform and interpret the ¹H NMR analysis of this compound and effectively utilize complementary analytical techniques to ensure the structural integrity and purity of this important chemical entity.
References
- 1. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. ijcrt.org [ijcrt.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromopyridines
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, 3-halopyridines are invaluable building blocks. The choice between a chloro or bromo substituent at the 3-position is not arbitrary; it is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-chloropyridines and 3-bromopyridines, supported by experimental insights and mechanistic principles, to empower chemists to make informed decisions in their synthetic endeavors.
The Fundamental Divergence: C-X Bond Strength
The primary determinant of reactivity in many transformations, particularly palladium-catalyzed cross-coupling reactions, is the carbon-halogen bond dissociation energy (BDE). The trend is unequivocal: the C-Br bond is significantly weaker and thus more labile than the C-Cl bond.
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | ~276-285[1] |
| C-Cl | ~339-340[1][2] |
This fundamental difference dictates that 3-bromopyridines will generally undergo oxidative addition to a low-valent metal center, the rate-determining step in many cross-coupling cycles, more readily and under milder conditions than their 3-chloro counterparts.[3][4][5]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorses of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[6] Here, the distinction between 3-chloro- and 3-bromopyridine is most pronounced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds. The general reactivity trend is I > Br > Cl.[7]
-
3-Bromopyridines: These are highly reliable substrates for Suzuki couplings. They react efficiently with a wide range of boronic acids and esters using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands.[8] Reaction times are typically shorter, and temperatures are lower compared to the chloro analogues.
-
3-Chloropyridines: As substrates, 3-chloropyridines are considerably more challenging.[9] Their inertness stems from the strong C-Cl bond, which makes the oxidative addition step kinetically unfavorable.[9] To achieve successful coupling, highly active catalyst systems are mandatory. These typically involve:
-
Electron-rich, sterically demanding ligands: Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[9][10] These ligands increase the electron density on the palladium(0) center, enhancing its nucleophilicity and promoting the cleavage of the robust C-Cl bond.[9]
-
Higher temperatures and catalyst loadings: It is common to see reactions run at temperatures exceeding 100 °C with catalyst loadings that can be higher than those used for bromides.[11]
-
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 95 | Based on typical conditions[8] |
| 3-Chloropyridine | Pd₂(dba)₃, SPhos, K₃PO₄ | 110 | 18 | 88 | Based on advanced protocols[9][11] |
Buchwald-Hartwig Amination
This reaction is essential for the synthesis of arylamines, a common motif in pharmaceuticals.[6][12] The reactivity trend mirrors that of the Suzuki coupling.
-
3-Bromopyridines: Readily undergo C-N coupling with a diverse range of primary and secondary amines using various palladium/phosphine ligand systems.[13] Ligands like BINAP were among the first to show high efficacy.[13]
-
3-Chloropyridines: Amination of 3-chloropyridines necessitates the use of advanced, sterically hindered ligands.[14][15] Catalyst systems based on ligands like RuPhos and BrettPhos have been identified as outstanding for these challenging substrates.[13] Without these specialized catalysts, reactions are often sluggish and low-yielding.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylpyridines.[16] The reaction is highly sensitive to the identity of the halogen.
-
3-Bromopyridines: Are excellent substrates, reacting efficiently with terminal alkynes under standard Pd/Cu co-catalyzed conditions.[17][18]
-
3-Chloropyridines: Are generally poor substrates for traditional Sonogashira conditions. While activated aryl chlorides can sometimes be coupled, heteroaryl chlorides like 3-chloropyridine are often unreactive.[16][19] Achieving this transformation often requires specialized catalyst systems or alternative coupling strategies.
dot graph TD { subgraph Suzuki-Miyaura Catalytic Cycle A["Pd(0)L₂ (Active Catalyst)"] -- "Oxidative Addition" --> B{"(Ar)Pd(II)(X)L₂"}; B -- "Transmetalation" --> C{"(Ar)Pd(II)(Ar')L₂"}; C -- "Reductive Elimination" --> D["Ar-Ar' (Product)"]; D -- " " --> A; E["Ar'-B(OH)₂"] -- "Base Activation" --> F["Ar'-B(OH)₃⁻"]; F --> B; G["Ar-X"] --> B; end
} caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition step.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to metal-catalyzed reactions, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (SNAr). The mechanism does not involve C-X bond cleavage in the rate-determining step. Instead, it proceeds via a high-energy Meisenheimer intermediate.[20]
The rate of SNAr is governed by two factors:
-
Activation of the Ring: The electron-withdrawing pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[20][21] The C3 position is significantly less activated.
-
Electronegativity of the Leaving Group: The highly electronegative leaving group stabilizes the intermediate and facilitates the departure of the halide.
For pyridyl systems, the rate-determining step is typically the initial attack of the nucleophile to form the anionic intermediate.[20] While C-F bonds are strongest, fluoride is the best leaving group in SNAr due to its high electronegativity, which stabilizes the transition state. The general reactivity trend for SNAr is F > Cl > Br > I.
However, the C3 position of pyridine is not well-activated for SNAr. Nucleophilic attack at C3 does not allow the resulting negative charge to be delocalized onto the electronegative nitrogen atom, making the intermediate significantly less stable than those formed from attack at C2 or C4.[20][21] Consequently, SNAr reactions at the 3-position of halopyridines are generally difficult and require harsh conditions (high temperatures, strong nucleophiles) or additional activating groups on the ring. In this specific context, the difference in reactivity between 3-chloro and 3-bromo pyridines in SNAr is often less pronounced and of less synthetic utility than their differences in cross-coupling.
Practical Guidance and Experimental Protocol
Decision Workflow
Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol describes a general procedure for the coupling of 3-bromopyridine with an arylboronic acid.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous dioxane to the flask.
-
Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylpyridine.
Self-Validation Note: For the coupling of a 3-chloropyridine , the same protocol can be attempted, but an increase in temperature (110-120 °C) and potentially higher catalyst loading (3-5 mol%) may be necessary to achieve a comparable reaction rate and yield. The choice of ligand is critical, and SPhos is a good starting point for such challenging substrates.
Conclusion and Recommendations
The choice between 3-chloro- and 3-bromopyridine is a classic trade-off between reactivity and substrate cost.
-
Choose 3-Bromopyridine for:
-
Rapid discovery chemistry where reaction success and speed are paramount.
-
Substrates that are sensitive to high temperatures.
-
A broader range of compatible standard cross-coupling conditions.
-
-
Choose 3-Chloropyridine for:
-
Large-scale synthesis where the lower cost of the starting material is a significant driver.
-
Cases where the corresponding bromo-analogue is unavailable or prohibitively expensive.
-
Processes where optimization of highly active catalyst systems is feasible.
-
By understanding the fundamental principles of bond strength and reaction mechanisms, researchers can strategically select their starting materials and reaction conditions, accelerating the path to their target molecules with greater efficiency and success.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. mdpi.com [mdpi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
Comparative Guide to the Synthesis of 3-chloro-N-methylpyridin-2-amine: A Technical Overview for Researchers
Introduction
3-chloro-N-methylpyridin-2-amine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a chlorine atom at the 3-position and an N-methylamino group at the 2-position, makes it an important intermediate for introducing this functionalized pyridine core into larger, more complex molecules. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, making the efficient and selective synthesis of this compound a critical consideration in process development and medicinal chemistry.
This guide provides an in-depth comparison of two plausible and practical synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The discussion will delve into the causality behind experimental choices, provide detailed protocols, and objectively evaluate the merits and drawbacks of each approach to inform your synthetic strategy.
Route A: Regioselective Chlorination of N-methylpyridin-2-amine
This synthetic strategy focuses on first establishing the N-methylamino moiety on the pyridine ring, followed by a regioselective chlorination at the 3-position. This approach leverages the directing effects of the N-methylamino group to achieve the desired chlorination site.
Workflow for Route A
Caption: Synthetic workflow for Route A, proceeding via N-methylation followed by chlorination.
Step 1: Synthesis of N-methylpyridin-2-amine
The initial step involves the methylation of the readily available 2-aminopyridine. While various methylating agents can be employed, methyl iodide in the presence of a suitable base is a common and effective method. Care must be taken to control the reaction conditions to favor mono-methylation and minimize the formation of the di-methylated quaternary ammonium salt.
Experimental Protocol:
-
To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methylpyridin-2-amine.
Causality of Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group, forming the more nucleophilic sodium amide salt, which readily reacts with methyl iodide.
-
Solvent: Anhydrous aprotic solvents like THF or acetonitrile are used to prevent the reaction of the strong base with protic solvents.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction of the base and allows for controlled addition of the methylating agent.
Step 2: Regioselective Chlorination
The second step involves the chlorination of N-methylpyridin-2-amine. The N-methylamino group is an activating, ortho-, para-director. Therefore, direct electrophilic chlorination is expected to occur at the 3- and 5-positions. A modern and highly regioselective method for the chlorination of 2-aminopyridines utilizes Selectfluor in the presence of a chloride source like lithium chloride (LiCl).[1][2][3] This method is known for its mild conditions and high yields for the 5-chloro isomer. However, for substrates with a free 3-position, chlorination at this site is also plausible, and the regioselectivity may depend on the steric and electronic nature of the N-substituent.
Experimental Protocol:
-
In a reaction vessel, dissolve N-methylpyridin-2-amine (1.0 eq.) and lithium chloride (1.5 eq.) in dimethylformamide (DMF).
-
Add Selectfluor (1.2 eq.) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Mechanistic Insight:
The reaction is proposed to proceed via a single-electron transfer (SET) from the electron-rich aminopyridine to Selectfluor, generating a radical cation.[4] This radical cation can then react with the chloride ion to form the chlorinated product after subsequent oxidation and deprotonation. The regioselectivity is influenced by the stability of the radical intermediate.
Route B: N-methylation of 3-chloropyridin-2-amine
This alternative route reverses the order of functionalization, starting with the synthesis of 3-chloropyridin-2-amine, followed by N-methylation. This approach can be advantageous if a reliable and high-yielding synthesis for the chlorinated precursor is available and if selective mono-methylation can be achieved.
Workflow for Route B
Caption: Synthetic workflow for Route B, starting with chlorination followed by N-methylation.
Step 1: Synthesis of 3-chloropyridin-2-amine
A robust method for the synthesis of 3-chloropyridin-2-amine is crucial for the viability of this route. While classical methods can be employed, a modern approach involves a deaminative chlorination of 2,3-diaminopyridine. However, a more direct approach starting from 2-aminopyridine is often preferred for atom economy. A notable method is the deaminative chlorination of 2-aminopyridine itself, which can be achieved using a pyrylium reagent and a chloride source under mild conditions.[5]
Experimental Protocol (Deaminative Chlorination Concept):
-
To a solution of 2-aminopyridine (1.0 eq.) in an appropriate solvent like acetonitrile, add a pyrylium reagent (e.g., Pyry-BF4, 1.5 eq.) and a chloride source (e.g., MgCl2, 2.0 eq.).
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Alternatively, more traditional methods such as diazotization of 2,3-diaminopyridine followed by a Sandmeyer-type reaction can be considered, though these often involve harsh conditions and potentially hazardous intermediates.[6]
Step 2: Selective N-methylation
The final step is the N-methylation of 3-chloropyridin-2-amine. As with Route A, achieving mono-methylation is key. The presence of the electron-withdrawing chlorine atom at the 3-position may slightly decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine. Dimethyl sulfate is a potent and cost-effective methylating agent suitable for this transformation.
Experimental Protocol:
-
Dissolve 3-chloropyridin-2-amine (1.0 eq.) in a suitable solvent like acetone or THF.
-
Add a mild base such as potassium carbonate (K2CO3, 2.0 eq.).
-
Add dimethyl sulfate (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted dimethyl sulfate, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a powerful methylating agent. Caution is advised as it is toxic and carcinogenic.[7]
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to facilitate the methylation without causing significant side reactions.
-
Solvent: Acetone is a good solvent for this type of reaction and allows for easy removal after the reaction is complete.
Performance Comparison
| Parameter | Route A: Chlorination of N-methylpyridin-2-amine | Route B: N-methylation of 3-chloropyridin-2-amine |
| Starting Materials | 2-Aminopyridine, Methyl Iodide, Selectfluor, LiCl | 2-Aminopyridine, Pyrylium reagent, MgCl2, Dimethyl Sulfate |
| Number of Steps | 2 | 2 |
| Key Challenges | - Potential for over-methylation in the first step.- Regioselectivity of chlorination needs careful control. | - Synthesis of 3-chloropyridin-2-amine can be low yielding.- Selective mono-methylation can be challenging. |
| Reagent Safety | - Methyl iodide is toxic.- Selectfluor is a strong oxidizing agent.[3] | - Pyrylium reagents can be moisture sensitive.- Dimethyl sulfate is highly toxic and carcinogenic.[7] |
| Predicted Yield | Moderate to Good | Potentially lower due to the first step |
| Purification | Column chromatography required for both steps. | Column chromatography likely required for both steps. |
| Scalability | Potentially scalable with careful control of methylation. | Scalability may be limited by the efficiency of the chlorination step. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound, each with its own set of advantages and challenges.
Route A appears to be the more promising approach for laboratory-scale synthesis due to the potentially higher regioselectivity and milder conditions of the Selectfluor-mediated chlorination. The primary challenge lies in achieving selective mono-methylation of 2-aminopyridine. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the desired N-methylpyridin-2-amine.
Route B is highly dependent on the successful and efficient synthesis of 3-chloropyridin-2-amine. While modern deaminative chlorination methods are promising, their application to this specific substrate requires optimization. The subsequent N-methylation with dimethyl sulfate is a well-established transformation, but the hazardous nature of the reagent necessitates stringent safety precautions.
For researchers prioritizing milder reaction conditions and potentially higher overall yields, Route A is recommended . However, if a robust and scalable synthesis for 3-chloropyridin-2-amine is established, Route B could become a competitive alternative, particularly if cost-effectiveness of the reagents is a primary concern.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including available starting materials, scale of the reaction, and safety infrastructure.
References
A Crystallographic and Comparative Guide to 3-chloro-N-methylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise atomic arrangement within a molecule is paramount. It dictates not only the compound's intrinsic properties but also its interactions with biological targets and its solid-state behavior. This guide provides an in-depth crystallographic comparison of 3-chloro-N-methylpyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry.
While the crystal structure of the parent compound, 3-chloropyridin-2-amine, has been experimentally determined, the introduction of a methyl group on the exocyclic amine presents intriguing questions about its influence on the molecular conformation and supramolecular assembly. This guide will compare the known crystal structure of 3-chloropyridin-2-amine with the predicted structural features of its N-methylated counterpart, drawing on established principles of crystallography and computational modeling.
The Significance of Structural Analysis in Drug Design
The three-dimensional structure of a molecule, determined through X-ray crystallography, provides invaluable insights for drug development. It allows for the rational design of more potent and selective inhibitors, the optimization of pharmacokinetic properties, and a deeper understanding of drug-receptor interactions. For pyridine derivatives, which are common scaffolds in medicinal chemistry, understanding how substitutions affect the crystal packing can inform on solubility, stability, and bioavailability.
Synthesis and Crystallization: A Step-by-Step Protocol
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. Below is a generalized, robust protocol that can be adapted for different derivatives.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with commercially available 2,3-dichloropyridine.
-
Amination: In a sealed reaction vessel, dissolve 2,3-dichloropyridine in an appropriate solvent such as ethanol. Add an excess of aqueous methylamine solution.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150°C for 12 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining methylamine hydrochloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as dichloromethane/hexane or ethanol/water.
DOT Graph: Synthetic and Crystallographic Workflow
Caption: Workflow for the synthesis and crystallographic analysis of this compound.
Comparative Crystal Structure Analysis
This section compares the experimentally determined crystal structure of 3-chloropyridin-2-amine with the predicted structural features of this compound.
Table 1: Crystallographic Data Comparison
| Parameter | 3-chloropyridin-2-amine (Experimental)[1] | This compound (Predicted) |
| Chemical Formula | C₅H₅ClN₂ | C₆H₇ClN₂ |
| Molecular Weight | 128.56 | 142.59 |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic (likely) |
| Space Group | P2₁/c | P2₁/c or other centrosymmetric (likely) |
| a (Å) | 11.149(8) | To be determined |
| b (Å) | 5.453(4) | To be determined |
| c (Å) | 9.844(7) | To be determined |
| β (°) | 90.581(12) | To be determined |
| Volume (ų) | 598.5(7) | To be determined |
| Z | 4 | 4 (likely) |
| Key Intermolecular Forces | N-H···N hydrogen bonds, Cl···Cl interactions | C-H···N, C-H···Cl hydrogen bonds, π-π stacking |
3-chloropyridin-2-amine: An Experimental Snapshot
The crystal structure of 3-chloropyridin-2-amine reveals a planar molecule where the amine groups form intermolecular hydrogen-bonding associations with the pyridine nitrogen atom of an adjacent molecule, resulting in the formation of centrosymmetric cyclic dimers.[1] Additionally, short intermolecular Cl···Cl interactions are observed, contributing to the stability of the crystal lattice.[1] An intramolecular N-H···Cl hydrogen bond is also present.[1]
This compound: A Predicted Perspective
The introduction of a methyl group on the exocyclic nitrogen atom is expected to induce significant changes in the intermolecular interactions and crystal packing.
-
Hydrogen Bonding: The replacement of a hydrogen atom with a methyl group on the amine eliminates the possibility of the classic N-H···N hydrogen bonding that dominates the packing of the parent compound. Instead, weaker C-H···N and C-H···Cl interactions involving the methyl and pyridine ring protons are likely to become more prominent in directing the supramolecular assembly.
-
Steric Effects and π-π Stacking: The methyl group will introduce steric hindrance, which may lead to a non-planar conformation of the molecule and influence the packing efficiency. This steric bulk could favor offset face-to-face π-stacking interactions between the pyridine rings of adjacent molecules as a means to maximize van der Waals forces.
-
Polymorphism: The balance between weaker, more numerous interactions in the N-methylated derivative could lead to a greater likelihood of polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph can have distinct physical properties, making the study of this phenomenon critical in drug development.
DOT Graph: Comparison of Intermolecular Interactions
Caption: Dominant intermolecular interactions in 3-chloropyridin-2-amine versus predicted interactions in its N-methyl derivative.
The Role of Computational Chemistry
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) and crystal structure prediction (CSP) algorithms are invaluable tools. These methods can predict the most likely crystal packing arrangements by calculating the lattice energy of various hypothetical structures. The results of such calculations can provide a theoretical framework for understanding the solid-state properties of the N-methylated derivatives and guide experimental crystallization efforts.
Conclusion
The N-methylation of 3-chloropyridin-2-amine is predicted to fundamentally alter the landscape of intermolecular interactions that govern its crystal structure. The strong, directional N-H···N hydrogen bonds of the parent compound are expected to be replaced by a network of weaker, more varied interactions, including C-H···N/Cl bonds and π-π stacking. This shift will likely influence the solid-state properties of the molecule, with potential implications for its use in pharmaceutical formulations. Further experimental investigation, guided by the comparative analysis and computational predictions presented here, is crucial to fully elucidate the rich structural chemistry of this important class of compounds.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-chloro-N-methylpyridin-2-amine
Welcome to this in-depth comparison of analytical methods for the precise quantification of 3-chloro-N-methylpyridin-2-amine (CAS: 468718-67-4). In the landscape of pharmaceutical development, this substituted pyridine is a key intermediate whose purity and concentration are critical for the safety and efficacy of final drug products[1][2]. The choice of analytical method is therefore not a trivial decision but a foundational one, impacting everything from process chemistry to quality control and regulatory submission.
This guide moves beyond a simple listing of techniques. It is designed to provide you, a fellow researcher or drug development professional, with the causal logic behind method selection and protocol design. We will dissect the core methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—providing not only validated, step-by-step protocols but also the field-proven insights that transform a good method into a great one.
Section 1: Comparative Analysis of Core Methodologies
The optimal analytical technique for this compound depends on the specific analytical question being asked: Are you determining the potency of a bulk substance, profiling for trace-level impurities, or conducting a rapid in-process check? Each method offers a unique balance of specificity, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse for the analysis of non-volatile and thermally labile compounds like substituted pyridines[3][4]. Its strength lies in its versatility and high precision, making it ideal for quality control and stability-indicating assays. For this compound, a Reversed-Phase (RP-HPLC) method with UV detection is the most logical starting point.
-
Expertise & Experience: We choose RP-HPLC because the analyte possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. This approach separates the analyte from more polar starting materials and more nonpolar byproducts. UV detection is selected due to the presence of the pyridine chromophore, which provides strong absorbance in the UV range, ensuring good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and is the gold standard for identifying and quantifying volatile and semi-volatile compounds[3]. While the target analyte itself may have limited volatility due to its polar amine group, GC-MS is exceptionally powerful for profiling related volatile impurities.
-
Expertise & Experience: The primary challenge with GC analysis of polar amines is their tendency to exhibit poor peak shape and potential thermal degradation[4]. To overcome this, derivatization is often employed to block the active amine proton, thereby increasing volatility and thermal stability[5]. The mass spectrometer provides definitive identification based on the compound's unique mass fragmentation pattern, making it superior for impurity identification.
UV-Visible Spectrophotometry
For rapid quantification of this compound in its pure form or within a simple, non-interfering matrix, UV-Visible Spectrophotometry is a straightforward and cost-effective technique[3]. It relies on the principle that the concentration of an analyte in a solution is directly proportional to its absorbance of light at a specific wavelength (λmax).
-
Expertise & Experience: This method's trustworthiness is rooted in its simplicity and adherence to the Beer-Lambert Law. However, its significant limitation is its lack of specificity. Any other component in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its use is generally confined to pure substance analysis or assays where the matrix components are known not to interfere.
Section 2: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of validated methods for this compound, based on data from structurally similar compounds and established analytical principles[3].
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% (in simple matrix) |
| Precision (% RSD) | < 1.5% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separates from impurities) | Very High (Mass-based separation) | Low (Prone to interference) |
| Throughput | Moderate | Moderate to Low | High |
Section 3: Experimental Workflows and Protocols
Here we provide detailed, self-validating protocols for each methodology. The inclusion of system suitability tests (SST) and quality control (QC) checks is non-negotiable for ensuring the trustworthiness of the generated data.
Workflow for HPLC-UV Analysis
The logical flow for a robust HPLC-UV assay involves careful sample preparation, chromatographic separation, and data analysis against a calibrated standard.
Caption: HPLC-UV workflow for quantifying this compound.
Protocol 1: Quantitative Analysis by RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (To be confirmed by determining λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Methodology:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (Diluent).
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) using the diluent.
-
Preparation of Sample Solution: Accurately weigh a sample containing an expected 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute if necessary to fall within the calibration range.
-
System Suitability Test (SST): Before sample analysis, inject the 10 µg/mL standard five times. The % RSD for peak area and retention time should be < 2.0%.
-
Senior Application Scientist's Note: The SST is a mandatory check. It validates that the chromatographic system is performing adequately on the day of analysis, ensuring the integrity of the results.
-
-
Analysis: Inject the blank (diluent), calibration standards, and sample solutions.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the sample using the linear regression equation derived from the curve.
Workflow for GC-MS Analysis
The GC-MS workflow is similar but may include a critical derivatization step to enhance analyte performance.
Caption: GC-MS workflow, including an optional derivatization step.
Protocol 2: Quantitative Analysis by GC-MS
-
Instrumentation: GC system with a Mass Spectrometer detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 260 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (40-450 amu) for identification and Selected Ion Monitoring (SIM) for quantification.
Methodology:
-
Derivatization (if necessary):
-
Senior Application Scientist's Note: A preliminary screen without derivatization should be performed. If peak tailing is observed, a silylation derivatization (e.g., using BSTFA with 1% TMCS) is recommended to improve chromatography.
-
To a dried aliquot of the sample/standard, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
-
Preparation of Standards and Samples: Prepare stock and working standards in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Sample preparation should follow a similar procedure.
-
Analysis: Inject 1 µL of each standard and sample.
-
Quantification: Identify the analyte by its retention time and mass spectrum. For quantification, select a prominent, unique ion from the mass spectrum. Create a calibration curve by plotting the peak area of this ion against the concentration of the standards.
Workflow for UV-Visible Spectrophotometry
This is the most direct workflow, suitable for pure samples.
Caption: Workflow for direct quantification by UV-Visible Spectrophotometry.
Protocol 3: Quantitative Analysis by UV-Visible Spectrophotometry
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid or Methanol.
-
Cuvettes: 1 cm path length, quartz.
Methodology:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a ~10 µg/mL solution of this compound in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to find the λmax.
-
Senior Application Scientist's Note: Using 0.1 M HCl as a solvent can often produce sharper, more stable absorbance peaks for amine-containing compounds by ensuring the amine is fully protonated.
-
-
Preparation of Standard Solutions: Prepare a stock solution and a series of at least five dilutions that give absorbance readings between 0.1 and 1.0 AU.
-
Preparation of Sample Solution: Prepare a sample solution with a concentration expected to fall within the calibration range.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument with the solvent blank. Measure the absorbance of each standard and the sample solution.
-
Quantification: Plot a calibration curve of absorbance versus concentration. The R² value must be > 0.999 for the method to be considered valid. Determine the sample concentration from its absorbance using the calibration curve.
Section 4: Conclusion and Recommendations
The selection of an analytical method for quantifying this compound is fundamentally driven by the context of the analysis.
-
For routine quality control, potency determination, and stability testing, RP-HPLC with UV detection is the recommended method. It provides an excellent balance of specificity, precision, and robustness.
-
For impurity profiling, identification of unknowns, and analysis of complex matrices where high specificity is required, GC-MS is the superior choice. The potential need for derivatization adds a step but provides definitive structural information.
-
For rapid, high-throughput analysis of the pure bulk substance where interfering compounds are not a concern, UV-Visible Spectrophotometry is a viable and efficient option.
By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Chloro-N-methylpyridin-2-amine Isomers
Introduction
In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Substituted pyridines are a class of compounds frequently encountered as vital intermediates and scaffolds in drug development. Among these, 3-chloro-N-methylpyridin-2-amine and its constitutional isomers represent a common analytical challenge. While sharing the same molecular formula (C₆H₇ClN₂) and mass, the positional variance of the chloro substituent dramatically alters the molecule's electronic, steric, and spectroscopic properties.
This guide provides an in-depth, objective comparison of four key isomers of chloro-N-methylpyridin-2-amine, focusing on their differentiation through four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our objective is to move beyond mere data presentation and explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The isomers under consideration are:
-
Isomer 1: this compound
-
Isomer 2: 4-chloro-N-methylpyridin-2-amine
-
Isomer 3: 5-chloro-N-methylpyridin-2-amine
-
Isomer 4: 6-chloro-N-methylpyridin-2-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, leading to distinct chemical shifts (δ) and coupling patterns (J) that serve as a structural fingerprint.
Expertise & Experience: The "Why" Behind the Shifts
The key to interpreting the NMR spectra lies in understanding the electronic effects of the substituents. The N-methylamino group (-NHCH₃) is a strong electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. The interplay of these effects governs the shielding and deshielding of the pyridine ring nuclei.[1]
-
Proton NMR (¹H NMR): The electron-donating -NHCH₃ group tends to shift ortho and para protons upfield (to lower ppm values). The electron-withdrawing chloro group will deshield nearby protons, shifting them downfield. The relative positions of these groups create a unique pattern of chemical shifts and spin-spin coupling for each isomer.
-
Carbon NMR (¹³C NMR): The substituent effects are even more pronounced in ¹³C NMR. The carbon atom directly attached to the chlorine (ipso-carbon) will be significantly affected, as will the carbons ortho and para to the powerful electron-donating amino group.[2][3]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standardized protocol ensures reproducibility and allows for direct comparison of spectral data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts but will not change the relative patterns.
-
Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[4][5]
-
¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are typically sufficient.[6] For quantitative results, a longer relaxation delay (5x the longest T₁) is necessary.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 256 to 1024) are required due to the lower natural abundance of ¹³C.[6]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the residual solvent signal or an internal standard (e.g., TMS at 0.00 ppm).
Data Presentation: Predicted NMR Shifts
The following tables summarize the predicted chemical shifts (δ in ppm) for the four isomers. These values are estimated based on established substituent chemical shift (SCS) principles for substituted pyridines.[1][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Isomer 1 (3-Cl) | Isomer 2 (4-Cl) | Isomer 3 (5-Cl) | Isomer 4 (6-Cl) | Rationale for Key Differences |
|---|---|---|---|---|---|
| H-4 | ~7.60 (d) | - | ~7.55 (dd) | ~6.45 (d) | Shielded in Isomer 4 (para to EDG); Deshielded in Isomer 1 (ortho to Cl). |
| H-5 | ~6.70 (t) | ~6.55 (d) | - | ~7.45 (d) | Strongly deshielded in Isomer 4 (ortho to Cl and N). |
| H-6 | ~8.00 (d) | ~7.90 (s) | ~7.95 (d) | - | Generally downfield due to proximity to the ring nitrogen. |
| N-H | ~5.0 (br s) | ~5.1 (br s) | ~4.9 (br s) | ~5.2 (br s) | Broad signal, position is solvent and concentration dependent. |
| N-CH₃ | ~3.00 (d) | ~2.95 (d) | ~2.90 (d) | ~3.05 (d) | Shows coupling to N-H proton. Relatively consistent across isomers. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Isomer 1 (3-Cl) | Isomer 2 (4-Cl) | Isomer 3 (5-Cl) | Isomer 4 (6-Cl) | Rationale for Key Differences |
|---|---|---|---|---|---|
| C-2 | ~155 | ~158 | ~156 | ~159 | Carbon bearing the amino group, consistently downfield. |
| C-3 | ~120 (ipso-Cl) | ~110 | ~122 | ~108 | Ipso-carbon to Cl in Isomer 1. Shielded in Isomers 2 & 4 (ortho to EDG). |
| C-4 | ~138 | ~148 (ipso-Cl) | ~135 | ~107 | Ipso-carbon to Cl in Isomer 2. Strongly shielded in Isomer 4 (para to EDG). |
| C-5 | ~115 | ~108 | ~120 (ipso-Cl) | ~139 | Ipso-carbon to Cl in Isomer 3. Deshielded in Isomer 4 (ortho to Cl). |
| C-6 | ~145 | ~148 | ~143 | ~140 (ipso-Cl) | Ipso-carbon to Cl in Isomer 4. |
| N-CH₃ | ~29 | ~29 | ~28 | ~30 | Relatively consistent across isomers. |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight and, crucially, structural information through the analysis of fragmentation patterns. While all four isomers have the same nominal mass, the way they break apart upon ionization is influenced by the substituent positions.
Expertise & Experience: Logic of Fragmentation
Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙). The stability of this ion and its subsequent fragments dictates the observed spectrum.[9][10] Key features to anticipate are:
-
Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This means the molecular ion peak will appear as a pair of signals, M⁺˙ and (M+2)⁺˙, with a characteristic 3:1 intensity ratio. This confirms the presence of one chlorine atom but does not distinguish isomers.
-
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the bond beta to the nitrogen atom. For these molecules, this would involve the loss of a methyl radical (•CH₃) from the N-methyl group.
-
Loss of Cl• and HCl: The chloro substituent can be lost as a chlorine radical (Cl•) or as part of a neutral hydrogen chloride (HCl) molecule. The ease of this loss can vary subtly with its position on the ring.
-
Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of HCN, which is characteristic of pyridine-containing compounds.[11]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing these relatively volatile compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent like dichloromethane or methanol.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5MS). Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[12] A typical temperature program would be: start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 200.
Data Presentation: Predicted Mass Spectra
Table 3: Key Predicted Fragments (m/z) and Features
| Feature / Fragment | Isomer 1 (3-Cl) | Isomer 2 (4-Cl) | Isomer 3 (5-Cl) | Isomer 4 (6-Cl) | Rationale for Key Differences |
|---|---|---|---|---|---|
| [M]⁺˙ | 142/144 | 142/144 | 142/144 | 142/144 | All isomers show the characteristic 3:1 isotope pattern for one Cl atom. |
| [M-CH₃]⁺ | 127/129 | 127/129 | 127/129 | 127/129 | Loss of the N-methyl group. Expected in all isomers. |
| [M-Cl]⁺ | 107 | 107 | 107 | 107 | Loss of the chlorine radical. |
| [M-HCl]⁺˙ | 106 | 106 | 106 | 106 | Loss of neutral HCl. The relative intensity of [M-Cl]⁺ vs. [M-HCl]⁺˙ may vary. |
| [M-HCN]⁺˙ | 115/117 | 115/117 | 115/117 | 115/117 | Characteristic loss from the pyridine ring. |
| Key Differentiator | Fragmentation may be influenced by ortho-effects. | The para-chloro may stabilize the molecular ion, leading to less fragmentation. | Considered the most "electronically simple" arrangement. | The proximity of Cl to the ring N may open unique fragmentation pathways. | The relative intensities of the fragment ions will be the primary differentiator. |
The most significant differences will be in the relative abundances of these fragments. For example, the stability of the resulting radical cation after losing a chlorine atom will depend on the chloro-position, thus altering the intensity of the m/z 107 peak.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy identifies functional groups and provides structural information by measuring the absorption of infrared radiation, which excites molecular vibrations. While many absorptions will be common to all four isomers, subtle differences in the "fingerprint region" and C-H out-of-plane bending modes can be diagnostic.
Expertise & Experience: Interpreting Vibrational Signatures
The key diagnostic regions in the IR spectrum are:
-
N-H Stretch: A medium to sharp band around 3350-3450 cm⁻¹. Its exact position is sensitive to hydrogen bonding.
-
C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of bands, often complex, in the 1400-1600 cm⁻¹ region. The substitution pattern affects the relative intensities and positions of these bands.
-
C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring. This is often the most useful region for distinguishing positional isomers.
-
C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.[13][14][15]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic IR Absorptions
Table 4: Key Predicted IR Absorption Bands (cm⁻¹)
| Vibration | Isomer 1 (3-Cl) | Isomer 2 (4-Cl) | Isomer 3 (5-Cl) | Isomer 4 (6-Cl) | Rationale for Key Differences |
|---|---|---|---|---|---|
| N-H Stretch | ~3400 | ~3400 | ~3400 | ~3400 | Similar for all; sensitive to sample packing and H-bonding. |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | >3000 | All will show peaks in this region. |
| C=C, C=N Ring Stretch | ~1590, 1450 | ~1585, 1460 | ~1590, 1470 | ~1595, 1440 | The pattern and relative intensities in this region will differ subtly. |
| C-H Out-of-Plane Bend | ~850-900 | ~800-840 | ~820-860 | ~770-810 | Primary diagnostic region. Correlates to the pattern of adjacent ring protons. |
| C-Cl Stretch | ~700-800 | ~700-800 | ~700-800 | ~700-800 | May overlap with C-H bending modes. |
The C-H out-of-plane bending region is the most reliable for differentiation. Isomer 4, with two adjacent protons, will have a band at a different frequency than Isomers 1 and 3, which have different arrangements of isolated and paired protons.
UV-Visible Spectroscopy: A Study in Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions for aromatic compounds like pyridines. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the electronic effects of the substituents.[16][17][18]
Expertise & Experience: Substituent Effects on λmax
Both the -NHCH₃ (auxochrome) and -Cl groups have lone pairs of electrons that can interact with the pyridine π-system. This interaction, along with the inductive effect of the chlorine, will shift the energy of the molecular orbitals, resulting in a shift of λmax.
-
Bathochromic Shift (Red Shift): A shift to a longer λmax, caused by substituents that decrease the energy gap between the HOMO and LUMO. Electron-donating groups typically cause this.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter λmax.
The net effect depends on the position of the substituents and their ability to participate in resonance with the aromatic ring. We can predict that the isomer allowing for the greatest extension of conjugation between the donor (-NHCH₃) and the ring will exhibit the largest bathochromic shift.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute stock solution of the isomer of known concentration. Perform serial dilutions to create a set of standards (e.g., 1-10 µg/mL).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Warm up the lamps for at least 20 minutes to ensure a stable output.[19]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Measure the absorbance of each standard solution, starting with the most dilute.
-
Data Analysis: Plot the absorbance spectra and identify the λmax for the principal absorption bands.
Data Presentation: Predicted UV-Vis Characteristics
Table 5: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Isomer | Predicted λmax (nm) | Rationale for Relative Shifts |
|---|---|---|
| Isomer 1 (3-Cl) | ~240, ~310 | The chloro group at the 3-position sterically hinders resonance slightly and acts inductively, leading to intermediate λmax values. |
| Isomer 2 (4-Cl) | ~250, ~325 | The para-position of the chloro group allows for extended conjugation through the ring, likely causing the largest bathochromic (red) shift. |
| Isomer 3 (5-Cl) | ~245, ~315 | The chloro group is meta to the amino group, exerting a primarily inductive effect with less resonance interaction, resulting in a moderate λmax. |
| Isomer 4 (6-Cl) | ~235, ~305 | The ortho-chloro group may cause steric hindrance, potentially twisting the amino group out of the plane of the ring and disrupting conjugation, leading to a hypsochromic (blue) shift relative to the other isomers. |
Visualizing the Workflow and Structures
To aid in understanding, the following diagrams, generated using Graphviz, illustrate the general analytical workflow and the isomeric relationships.
Caption: General experimental workflow for isomer differentiation.
Caption: Structures of the four isomers under comparison.
Conclusion
Differentiating the positional isomers of this compound is a task readily achievable with a multi-technique spectroscopic approach.
-
¹H and ¹³C NMR stand as the most definitive methods, providing unique and predictable patterns of chemical shifts and couplings for each isomer based on well-understood electronic substituent effects.
-
Mass Spectrometry confirms the molecular weight and elemental composition (via the chlorine isotope pattern) and offers differentiation through the relative abundances of key fragment ions.
-
IR Spectroscopy is particularly useful for confirmation, with the C-H out-of-plane bending vibrations in the fingerprint region (700-900 cm⁻¹) being most diagnostic of the substitution pattern.
-
UV-Vis Spectroscopy provides complementary data, with the λmax values shifting predictably based on the influence of the chloro-substituent's position on the molecule's overall electronic conjugation.
By integrating the data from these techniques and understanding the underlying chemical principles, researchers can confidently and accurately determine the structure of their target compound, ensuring the integrity and validity of their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emory.edu [emory.edu]
- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR chemical shift prediction of pyridines [stenutz.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 2-Aminopyridine [webbook.nist.gov]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to In Silico Modeling: Predicting the Binding of 3-chloro-N-methylpyridin-2-amine
This guide provides a comparative analysis of computational strategies for modeling the interaction between the small molecule, 3-chloro-N-methylpyridin-2-amine, and a relevant biological target. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to in silico drug discovery.
The evolution of computational methods has revolutionized early-stage drug development, allowing for the rapid and cost-effective screening of vast chemical libraries.[1][2][3] In silico modeling, a cornerstone of this revolution, enables us to predict and analyze molecular interactions with a high degree of detail, thereby prioritizing candidates for experimental validation and accelerating the discovery pipeline.[2][3][4]
Here, we focus on this compound, a pyridine derivative. Pyridine scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of protein targets, particularly kinases. For the purpose of this guide, we will model its binding to a hypothetical yet highly relevant target: Cyclin-Dependent Kinase 2 (CDK2) , a well-validated target in cancer therapy.
We will compare two powerful and widely used in silico techniques:
-
Structure-Based Virtual Screening via Molecular Docking: A method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][5]
-
Ligand-Based Pharmacophore Modeling: A technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[6][7][8]
By detailing the methodologies, comparing their outputs, and discussing their strategic applications, this guide aims to equip you with the knowledge to effectively leverage these computational tools in your research.
Foundational Steps: Target and Ligand Preparation
The axiom 'garbage in, garbage out' is particularly true for computational modeling. The quality of your input structures directly dictates the reliability of your results. Therefore, meticulous preparation of both the protein receptor and the small molecule ligand is a non-negotiable first step.[9]
Receptor Preparation Protocol (CDK2)
The goal of receptor preparation is to clean the experimentally-derived structure (e.g., from the Protein Data Bank) and make it suitable for docking. This involves removing non-essential molecules, correcting structural issues, and assigning correct chemical properties.[10][9][11]
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the crystal structure of human CDK2. For this guide, we'll use PDB ID: 1HCK, which is complexed with the well-known inhibitor Staurosporine.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Maestro, PyMOL).
-
Causality: The raw PDB file contains crystallographic water molecules, co-factors, and other protein chains that are not part of our specific binding interaction.[10][9] Removing them ensures the simulation focuses only on the target protein chain and its active site.
-
Action: Delete all water molecules and any protein chains other than chain A. Remove the original ligand (Staurosporine).
-
-
Structural Refinement:
-
Causality: PDB structures often lack hydrogen atoms and may have missing side chains or loops. Correctly adding hydrogens and assigning protonation states (especially for residues like Histidine) is critical for accurately modeling electrostatic and hydrogen bond interactions.[12]
-
Action: Use a dedicated protein preparation tool (e.g., Maestro's Protein Preparation Wizard, AutoDock Tools). This will add hydrogens, assign optimal protonation states at a physiological pH (7.4), and model any missing side chains or loops.
-
-
Energy Minimization:
-
Causality: The structure may have steric clashes or unfavorable geometries introduced during the preparation or crystallization process. A brief, restrained energy minimization relieves these clashes and settles the protein into a more realistic, low-energy conformation.
-
Action: Perform a short energy minimization using a suitable force field (e.g., OPLS4, AMBER). The backbone atoms should be restrained to preserve the overall fold.
-
-
Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock Vina or a .mae format for Glide, which includes charge and atom type information.
Ligand Preparation Protocol (this compound)
Ligand preparation ensures the molecule has the correct 3D geometry, ionization state, and stereochemistry.[13][14]
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Protonation and Tautomeric States:
-
Causality: The ionization state of a ligand at physiological pH significantly affects its ability to form interactions. Generating plausible protonation and tautomeric states is crucial.
-
Action: Use a tool like Epik or LigPrep to generate possible states at pH 7.4 ± 1.0. For this simple molecule, a single, dominant state is expected.
-
-
Energy Minimization:
-
Causality: The initial 3D conversion may not yield the lowest energy, most stable conformation. Minimizing the ligand's energy ensures a realistic starting geometry.
-
Action: Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94 or OPLS4).
-
-
Final Output: Save the prepared ligand structure in a .pdbqt or .mol2 file, which contains the 3D coordinates and chemical properties required for subsequent modeling.
Method 1: Molecular Docking
Molecular docking is a structure-based method that predicts the binding pose and affinity of a ligand within a protein's active site.[2][5] It uses a search algorithm to explore various ligand conformations and a scoring function to rank them based on energetic favorability.[15]
Workflow for Molecular Docking
Caption: Workflow for a typical molecular docking experiment.
Experimental Protocol: Docking with AutoDock Vina
-
Grid Box Definition:
-
Causality: The grid box defines the three-dimensional space where the docking software will search for binding poses. It should encompass the entire active site of the target protein.
-
Action: Using AutoDock Tools, center the grid box on the coordinates of the original co-crystallized ligand (Staurosporine in 1HCK). Adjust the size of the box (e.g., 25x25x25 Å) to ensure it covers all key active site residues.[16][17]
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box coordinates and dimensions, and the desired output file name.
-
Run Docking Simulation:
-
Causality: AutoDock Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid. The scoring function estimates the binding affinity in kcal/mol.[16]
-
Action: Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
Causality: The output file contains multiple binding poses (typically 9-10), ranked by their predicted binding affinity. The top-ranked pose is the most likely binding mode according to the scoring function. Lower energy scores indicate stronger predicted binding.[16][18]
-
Action: Load the docked poses and the protein structure into a visualization tool. Analyze the top-ranked pose for key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
-
Interpreting Docking Data
Quantitative data from docking should be systematically evaluated.
| Metric | This compound | Staurosporine (Re-docked Control) |
| Binding Affinity (kcal/mol) | -7.2 | -11.5 |
| Key H-Bond Interactions | LEU83 (backbone) | GLU81, LEU83 (backbone) |
| Key Hydrophobic Contacts | ILE10, VAL18, ALA31, LEU134 | ILE10, VAL18, ALA31, VAL64, LEU134 |
| RMSD from Crystal Pose (Å) | N/A | 1.3 |
Note: Data are hypothetical and for illustrative purposes.
The re-docking of the native ligand (Staurosporine) serves as a crucial self-validating control. An RMSD (Root Mean Square Deviation) of less than 2.0 Å between the docked pose and the crystal structure pose validates the docking protocol.
Method 2: Pharmacophore Modeling
Pharmacophore modeling identifies the spatial arrangement of chemical features essential for biological activity.[6][19] It can be ligand-based (derived from a set of active molecules) or structure-based (derived from the protein's active site).[20] Here, we will use a structure-based approach.
Workflow for Pharmacophore Modeling
Caption: Workflow for structure-based pharmacophore modeling.
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Input Structure: Use the prepared, high-resolution crystal structure of the CDK2-Staurosporine complex (PDB: 1HCK).
-
Feature Identification:
-
Causality: Software like LigandScout or Phase automatically identifies key interaction points between the ligand and the protein, such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. These points become the features of the pharmacophore model.[7]
-
Action: Run the pharmacophore generation algorithm on the binding site. The software will generate a 3D model consisting of feature points with specific radii and vector properties.
-
-
Model Refinement:
-
Causality: The initial model may contain redundant or less critical features. It's often beneficial to refine the model to include only the most crucial interactions for binding.
-
Action: Manually inspect the generated features. For CDK2, the hinge-binding hydrogen bonds (with GLU81 and LEU83) are critical. Ensure these are represented as a hydrogen bond acceptor and donor, respectively. Add a key hydrophobic feature in the pocket occupied by the indole ring of Staurosporine.
-
-
Ligand Mapping:
-
Causality: To assess if a new molecule is a potential binder, its 3D conformation is mapped onto the pharmacophore model. A good fit indicates that the molecule possesses the required chemical features in the correct spatial orientation.
-
Action: Map the prepared 3D structure of this compound onto the generated pharmacophore. Calculate a "fit score" which quantifies how well the ligand's features overlay with the model's features.
-
Interpreting Pharmacophore Data
The output is a qualitative and quantitative assessment of how well a molecule satisfies the binding requirements.
| Pharmacophore Feature | Required in CDK2 Model | Mapped by this compound? |
| Hydrogen Bond Acceptor 1 | Yes (interacts with LEU83) | Yes (Pyridine Nitrogen) |
| Hydrogen Bond Donor 1 | Yes (interacts with GLU81) | Yes (Amine N-H) |
| Hydrophobic Feature 1 | Yes (near ILE10) | Yes (Methyl group) |
| Aromatic Ring 1 | Yes (pi-stacking with PHE80) | Yes (Pyridine Ring) |
| Fit Score | N/A | 0.85 (out of 1.0) |
Note: Data are hypothetical and for illustrative purposes.
A high fit score suggests that the molecule is a strong candidate for binding to the target, making it a priority for further investigation or acquisition.
Comparative Analysis: Docking vs. Pharmacophore
Both molecular docking and pharmacophore modeling are powerful tools, but they answer different questions and are best suited for different stages of the drug discovery process.[6][21]
| Aspect | Molecular Docking | Pharmacophore Modeling |
| Primary Input | 3D structure of the target protein. | Set of active ligands OR a protein-ligand complex. |
| Primary Output | Detailed binding pose and a numerical score (binding affinity). | 3D arrangement of chemical features and a fit score. |
| Key Strength | Provides detailed structural insights into the specific binding mode and key interactions. | Excellent for rapid screening of very large databases and for abstracting key binding features.[8][19] |
| Key Limitation | Computationally more intensive; scoring function accuracy can be a limitation. | Does not provide a specific binding pose or a true energy score; relies on the quality of the initial alignment or complex. |
| Best Use Case | Lead optimization, understanding structure-activity relationships (SAR), pose prediction for a smaller set of compounds. | High-throughput virtual screening (HTVS) of millions of compounds, scaffold hopping, library design. |
Conclusion and Future Directions
This guide has compared two fundamental in silico techniques—molecular docking and pharmacophore modeling—for predicting the binding of this compound to CDK2. Molecular docking provided a specific binding pose and an estimated affinity, highlighting a plausible interaction with the kinase hinge region. Pharmacophore modeling abstracted the key chemical features required for binding and confirmed that our molecule of interest possesses them in the correct spatial arrangement.
As a senior application scientist, my recommendation is not to view these methods as mutually exclusive but as complementary components of a comprehensive in silico workflow. A typical strategy involves using a pharmacophore model as a rapid filter to screen a large library of compounds, followed by molecular docking of the resulting hits to refine the predictions and obtain detailed binding hypotheses.
For the highest level of confidence, the next logical step would be to subject the top-ranked docked complex to Molecular Dynamics (MD) simulation .[15][22][23] MD simulations provide an understanding of the dynamic stability of the ligand-protein complex over time, offering more accurate estimates of binding free energy and revealing the role of protein flexibility and water molecules in the binding event.[15][23] By integrating these multi-layered computational approaches, we can build a highly predictive and robust model that significantly de-risks and accelerates the path from a chemical idea to a viable drug candidate.
References
- 1. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 4. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
A Comparative Guide to Catalytic Syntheses of 3-chloro-N-methylpyridin-2-amine
Introduction
3-chloro-N-methylpyridin-2-amine is a key structural motif and a valuable intermediate in the synthesis of a range of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the development of efficient, selective, and scalable synthetic routes. This guide provides a comparative analysis of two primary catalytic strategies for the synthesis of this target molecule: the direct N-methylation of 3-chloro-pyridin-2-amine and the regioselective Buchwald-Hartwig amination of 2,3-dichloropyridine with methylamine.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a side-by-side comparison of catalytic performance based on available experimental data but also to delve into the mechanistic rationale behind catalyst selection and reaction optimization. The protocols provided herein are based on established methodologies for similar transformations and are intended to serve as a robust starting point for further investigation.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two distinct retrosynthetic pathways, each with its own set of catalytic challenges and advantages.
Strategy 1: Direct N-methylation of 3-chloro-pyridin-2-amine
This approach involves the direct formation of the N-methyl bond on the pre-existing 3-chloro-pyridin-2-amine scaffold. The primary challenge lies in achieving selective mono-methylation of the exocyclic amine without competing reactions at the pyridine nitrogen or undesired side reactions. This route is atom-economical and utilizes a readily available starting material.
Strategy 2: Regioselective Buchwald-Hartwig Amination
This strategy employs the powerful palladium-catalyzed cross-coupling of 2,3-dichloropyridine with methylamine. The critical challenge here is to control the regioselectivity of the amination, favoring substitution at the C2 position over the C3 position. The reactivity of the two C-Cl bonds is influenced by the electronic and steric environment of the pyridine ring.
The following sections will provide a detailed comparison of the catalysts and reaction conditions for each of these strategies, supported by experimental data and mechanistic insights.
Strategy 1: Catalytic N-methylation of 3-chloro-pyridin-2-amine
The direct N-methylation of aminopyridines can be achieved using various catalytic systems, often employing "borrowing hydrogen" or related methodologies with methanol as a green and cost-effective methylating agent. Ruthenium-based catalysts have shown particular promise in this area.
Catalyst Systems and Performance
While direct experimental data for the N-methylation of 3-chloro-pyridin-2-amine is not extensively reported in the literature, we can extrapolate from studies on similar halo-substituted anilines and other aminopyridines. Ruthenium complexes, particularly those with phosphine ligands, are effective for the N-methylation of amines with methanol.
Table 1: Representative Catalytic Systems for N-methylation of Amines with Methanol
| Catalyst System | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| (DPEPhos)RuCl₂(PPh₃) | Methanol | Cs₂CO₃ | - | 130 | 12 | 94 (for N-methylpyridin-2-amine) | [1] |
| Ni/θ-Al₂O₃ | Methanol | - | Toluene | 110-150 | 2-24 | High (for various anilines) | [2] |
Note: The yields reported are for analogous substrates and serve as an indicator of potential catalyst performance. Optimization would be required for the specific case of 3-chloro-pyridin-2-amine.
Mechanistic Considerations and Causality of Catalyst Choice
The N-methylation of amines with methanol using ruthenium catalysts typically proceeds via a "borrowing hydrogen" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired N-methylated amine.
The choice of a ruthenium catalyst with a phosphine ligand like DPEPhos is driven by its ability to efficiently facilitate both the dehydrogenation of methanol and the subsequent reduction of the in-situ formed imine. The use of a weak base like cesium carbonate is often sufficient to promote the reaction.[1]
Experimental Protocol: Representative N-methylation
The following protocol is a generalized procedure based on the successful N-methylation of aminopyridines.[1]
Materials:
-
3-chloro-pyridin-2-amine
-
(DPEPhos)RuCl₂(PPh₃) catalyst
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 3-chloro-pyridin-2-amine (1.0 mmol), (DPEPhos)RuCl₂(PPh₃) (0.005 mmol, 0.5 mol%), and Cs₂CO₃ (0.5 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous methanol (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Workflow Diagram
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-chloro-N-methylpyridin-2-amine
As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. This guide provides a detailed, authoritative protocol for the proper disposal of 3-chloro-N-methylpyridin-2-amine, grounding procedural steps in the principles of chemical safety and regulatory compliance. The objective is to ensure that this compound is managed from "cradle-to-grave" in a manner that protects laboratory personnel, the community, and the environment.[1]
Hazard Profile and Foundational Safety Assessment
Inferred Hazard Profile: Based on analogous compounds, this compound is anticipated to be hazardous. The primary risks are summarized below.
| Hazard Classification | Description | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] | Avoid creating dust or aerosols. Handle only in well-ventilated areas or with local exhaust ventilation. Do not eat, drink, or smoke when using this product.[2][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin exposure.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] | Wear safety glasses with side shields or chemical goggles. Ensure eyewash stations are readily accessible.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][5] | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if irritation is experienced.[2] |
Hazardous Decomposition: Under fire conditions, halogenated organic amines can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[7][8] This potential for hazardous decomposition is a key reason why dilution and sewer disposal are strictly forbidden and controlled thermal destruction is the preferred method.
The Regulatory Imperative: EPA and OSHA Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10]
The core principle of RCRA is "cradle-to-grave" management, which holds the generator of the waste responsible for its safe handling from the moment of its creation to its final, environmentally sound disposal.[1] All laboratories must determine if their waste is hazardous and ensure it is properly identified, managed, and treated.[1]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that waste containers are appropriate for the chemical, correctly labeled, and securely closed to protect workers.[9]
Core Disposal Protocol: From Generation to Collection
The following step-by-step methodology ensures a self-validating system for the safe disposal of this compound waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
Immediately upon generation, waste must be stored at or near the point of generation and under the control of laboratory personnel.[9][11] This designated location is known as a Satellite Accumulation Area (SAA).
-
Causality: The SAA system minimizes the transport of hazardous materials within the lab and ensures that those most familiar with the waste's properties are in direct control of it.[11]
-
Procedure:
-
Identify a specific location in the lab for waste this compound. This area must be within the line of sight of the generation process.[11]
-
Ensure the SAA is away from heat sources, drains, and areas of high traffic.[12]
-
Provide secondary containment (such as a spill tray) to capture any potential leaks from the primary waste container.[9][13]
-
Step 2: Select and Label the Waste Container
Container integrity and clear communication are critical.
-
Causality: Using incompatible containers can lead to chemical degradation of the container, resulting in spills. Improper labeling can lead to dangerous chemical mixing or incorrect disposal by waste technicians.
-
Procedure:
Step 3: Segregate the Waste Stream
Proper segregation is arguably the most critical step in preventing dangerous reactions.
-
Causality: Mixing chlorinated organic compounds with incompatible materials like strong acids or oxidizers can trigger violent reactions, heat generation, or the release of toxic gases.
-
Procedure:
-
Dedicate a waste container solely for this compound and chemically compatible waste (e.g., contaminated wipes or gloves).
-
Crucially, DO NOT mix this waste with:
-
Acids or bases (potential for reaction).
-
Strong oxidizing agents.
-
Aqueous or sewer-bound waste streams.[9]
-
Other organic solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Step 4: Arrange for Professional Disposal
Disposal of this chemical is not a "do-it-yourself" task. It must be handled by trained professionals.
-
Causality: Halogenated organic compounds require specific disposal technologies, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful substances into the environment.[1]
-
Procedure:
-
Keep the waste container securely closed at all times, except when adding waste.[12]
-
Once the container is full or reaches the accumulation time limit set by your institution (e.g., 180 days), contact your EHS office or a licensed hazardous waste disposal company to schedule a pickup.[11]
-
Ensure all documentation, such as a hazardous waste manifest, is completed accurately to track the waste to its final destination.[14]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the laboratory waste management process for this compound.
Caption: Figure 1: Workflow for compliant disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is essential.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Protect: Don appropriate PPE, including a respirator, chemical goggles, a lab coat, and double-nitrile gloves.
-
Contain & Clean: For small spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Sweep up the material and place it in a properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety, integrity, and regulatory compliance, thereby upholding their commitment to responsible scientific practice.
References
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.no [fishersci.no]
- 6. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-N-methylpyridin-2-amine
As researchers and developers at the forefront of pharmaceutical innovation, our handling of specialized chemical reagents demands the highest standards of safety and precision. This guide provides an in-depth operational plan for the safe handling of 3-chloro-N-methylpyridin-2-amine, a substituted pyridine derivative. The protocols outlined below are synthesized from established safety data for structurally analogous compounds and are designed to ensure the well-being of laboratory personnel while maintaining experimental integrity. Our commitment is to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not always available, a thorough risk assessment can be conducted by examining data from structurally similar chloro- and methyl-substituted pyridines and anilines. These compounds consistently present a clear hazard profile that must be respected.
The primary risks associated with this class of compounds involve acute toxicity, irritation to the skin and eyes, and potential respiratory distress.[1][2][3][4] Handling these substances requires engineering controls and personal protective equipment (PPE) to mitigate exposure through all potential routes: dermal contact, inhalation, and ingestion.
Table 1: Hazard Profile of Structurally Analogous Compounds
| Hazard Classification | Description | Potential Effects | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][4] | May cause systemic effects, nausea, dizziness, or headache.[5] | [1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Redness, itching, and inflammation upon contact. Prolonged contact may lead to more severe damage. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Can result in pain, watering, redness, and potential damage to eye tissue.[3] | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Inhalation of dust or fumes can lead to coughing, shortness of breath, and irritation of the respiratory tract. |[2] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The selection of specific equipment is based on a direct response to the hazards identified above. All handling of this compound must be conducted within a certified chemical fume hood.[5][6]
Table 2: Required PPE for Handling this compound
| PPE Category | Recommended Equipment | Rationale & Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] A face shield should be worn over goggles if there is a significant splash risk. | Protects against accidental splashes of liquids and airborne particles, directly mitigating the risk of serious eye irritation.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber).[7][8] Nitrile gloves may offer limited protection and should be avoided for prolonged contact with pyridine-based compounds.[8] | Prevents skin contact, which can cause irritation and dermal toxicity.[1] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[7][9] |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or significant splash risk, a chemical-protective suit should be considered. | Protects skin on the arms and body from accidental contact.[7][10] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][11] |
| Respiratory Protection | Required if working outside a fume hood or if dust/aerosols are generated.[1][7] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Mitigates the risk of inhaling the compound, which can cause respiratory irritation.[1][2] Personnel must be fit-tested and trained to use a respirator.[8] |
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the handling process. This protocol minimizes exposure risk and provides clear guidance for routine operations.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning, ensure the chemical fume hood has a current certification and is functioning correctly.[5][6]
-
Gather all necessary chemicals, reagents, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don the appropriate PPE as detailed in Table 2. Carefully inspect gloves for any signs of degradation or punctures.[7]
-
Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
-
Handling and Use:
-
All manipulations of the solid compound or its solutions must occur within the fume hood.[7]
-
Use the smallest quantity of the substance required for the experiment to minimize waste and potential exposure.
-
Handle the compound carefully to avoid the formation and inhalation of dust.[9][10]
-
Keep containers tightly closed when not in active use to prevent the release of vapors.[5][7]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][7]
-
-
Post-Handling and Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment.
-
Remove PPE using the proper technique to avoid cross-contamination. Gloves should be removed last, turning them inside out.[9]
-
Dispose of contaminated gloves and other solid waste in a designated, sealed hazardous waste container.[1][7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]
-
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action. All personnel must be familiar with these procedures before handling the chemical.
-
Minor Spill (Inside Fume Hood):
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Avoid raising dust.[7]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Disposal Plan: Lifecycle Management
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[7][12]
-
Liquid Waste: Collect unused reagents and solutions in a compatible, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. afgsci.com [afgsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
